4-Phenylpyridine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZRCNQLWOELDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022140 | |
| Record name | 4-Phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown crystalline solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | 4-Phenylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11221 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-Phenylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033123 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
281.00 °C. @ 760.00 mm Hg | |
| Record name | 4-Phenylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033123 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.0028 [mmHg] | |
| Record name | 4-Phenylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11221 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
939-23-1, 52642-16-7 | |
| Record name | 4-Phenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052642167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-PHENYLPYRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-PHENYLPYRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHENYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/452KD9YCG7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Phenylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033123 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
77 - 78 °C | |
| Record name | 4-Phenylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033123 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-phenylpyridine, a key intermediate in the development of various pharmaceuticals and functional materials. This document details common synthetic methodologies, including Suzuki-Miyaura, Negishi, and Stille cross-coupling reactions, and provides in-depth experimental protocols. Furthermore, it presents a thorough characterization of this compound with a summary of its physical and spectroscopic properties.
Physical and Chemical Properties
This compound is a light brown crystalline solid at room temperature.[1] It is soluble in organic solvents like alcohol and ether but is insoluble in water.[2]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉N | [1][3] |
| Molecular Weight | 155.20 g/mol | [1][3] |
| Melting Point | 69-78 °C | [1][3][4][5] |
| Boiling Point | 274-281 °C | [3][4][5] |
| IUPAC Name | This compound | [1] |
| CAS Number | 939-23-1 | [1][3] |
Synthetic Methodologies
The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. These methods offer high yields and good functional group tolerance. The three most prevalent methods are the Suzuki-Miyaura coupling, the Negishi coupling, and the Stille coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this typically involves the reaction of a 4-halopyridine with phenylboronic acid.
A general reaction scheme is as follows:
Where X is a halide (Cl, Br, I) and B(OR)₂ represents a boronic acid or a boronic ester.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for the Suzuki-Miyaura coupling of a 4-halopyridine with phenylboronic acid.
Materials:
-
4-Chloropyridine hydrochloride (or 4-bromopyridine/4-iodopyridine)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., SPhos, triphenylphosphine)
-
A base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)[6]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylacetamide (DMA))[6]
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the 4-halopyridine (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (1-5 mol%). If a solid ligand is used, it is added at this stage.
-
Solvent Addition: Add the anhydrous and degassed solvent to the flask via syringe.
-
Reaction Execution: Stir the reaction mixture at a temperature ranging from 80 to 120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure this compound.[6]
Logical Workflow for Suzuki-Miyaura Synthesis
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This method is particularly useful due to the high reactivity of organozinc reagents.
A general reaction scheme is as follows:
Where X and X' are halides.
Experimental Protocol: Negishi Coupling
This protocol outlines a general procedure for the Negishi coupling to synthesize this compound.
Materials:
-
4-Halopyridine (e.g., 4-bromopyridine)
-
A phenylzinc reagent (e.g., phenylzinc chloride)
-
A palladium or nickel catalyst (e.g., Pd(PPh₃)₄, Ni(acac)₂)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF))
Procedure:
-
Preparation of the Organozinc Reagent (if not commercially available): An aryl halide (e.g., bromobenzene) is reacted with activated zinc to form the organozinc reagent. This step must be carried out under strictly anhydrous and inert conditions.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, the catalyst (1-5 mol%) and the 4-halopyridine (1.0 equiv.) are dissolved in the anhydrous solvent.
-
Addition of Organozinc Reagent: The solution of the phenylzinc reagent (1.1-1.5 equiv.) is then added slowly to the reaction mixture.
-
Reaction Execution: The mixture is stirred at room temperature or heated, depending on the reactivity of the substrates. The reaction is monitored by TLC or GC-MS.
-
Work-up: Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is extracted with an organic solvent, and the combined organic layers are washed with brine and dried.
-
Purification: The crude product is purified by column chromatography.
Logical Workflow for Negishi Coupling Synthesis
Caption: Workflow for the Negishi coupling synthesis of this compound.
Stille Coupling
The Stille coupling reaction pairs an organotin compound with an organic halide, catalyzed by palladium. A key advantage of this method is the stability of organotin reagents to air and moisture.
A general reaction scheme is as follows:
Where X is a halide and R is typically a butyl group.
Experimental Protocol: Stille Coupling
This protocol provides a general method for the Stille coupling to produce this compound.
Materials:
-
4-Halopyridine (e.g., 4-iodopyridine)
-
An organostannane reagent (e.g., phenyltributyltin)
-
A palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., toluene, DMF)
-
Optional: A lithium chloride (LiCl) additive to facilitate transmetalation.
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the 4-halopyridine (1.0 equiv.), the organostannane (1.1-1.2 equiv.), and the palladium catalyst (1-5 mol%) in the anhydrous solvent. If used, LiCl is also added at this stage.
-
Reaction Execution: The reaction mixture is heated to a temperature typically between 80 and 110 °C. Progress is monitored by TLC or GC-MS.
-
Work-up: After completion, the reaction is cooled and may be treated with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble fluorides, which can be removed by filtration. The filtrate is then extracted with an organic solvent. The combined organic layers are washed and dried.
-
Purification: The crude product is purified by column chromatography.
Logical Workflow for Stille Coupling Synthesis
References
- 1. This compound | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound-N-oxide(1131-61-9) 13C NMR [m.chemicalbook.com]
- 3. This compound(939-23-1) 13C NMR spectrum [chemicalbook.com]
- 4. This compound(939-23-1) 1H NMR [m.chemicalbook.com]
- 5. This compound-N-oxide(1131-61-9) 1H NMR spectrum [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylpyridine, a heterocyclic aromatic organic compound, serves as a crucial building block in the synthesis of various pharmaceutical agents and functional materials. Its unique structural motif, featuring a pyridine ring substituted with a phenyl group, imparts a distinct set of physicochemical properties that are pivotal to its reactivity, bioavailability, and overall utility in scientific research and development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and visual workflows to aid in its practical application.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These parameters are essential for predicting its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉N | [1][2] |
| Molecular Weight | 155.20 g/mol | [2] |
| Appearance | Light brown or light yellow to beige crystalline solid/powder | [1][2][3] |
| Melting Point | 69-78 °C | [1][2][3] |
| Boiling Point | 274-281 °C at 760 mmHg | [1][2][3] |
| pKa (Strongest Basic) | 5.08 - 5.45 (Predicted) | [1] |
| LogP | 2.59 | [2][3] |
| Water Solubility | Soluble (Predicted: 3.4 g/L) | [1][4] |
| Solubility | Soluble in Chloroform, Methanol, Alcohol, Ether | [1][2][5] |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method
This is a common and accurate method for determining the melting point of a crystalline solid.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, mortar and pestle.
-
Procedure:
-
A small amount of dry this compound is finely powdered using a mortar and pestle.[6]
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.[7]
-
The capillary tube is placed in the heating block of the melting point apparatus.[8]
-
The sample is heated rapidly to a temperature about 15-20°C below the expected melting point.[6]
-
The heating rate is then slowed to 1-2°C per minute.[8]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[6]
-
The temperature at which the last crystal melts is recorded as the end of the melting range.[6]
-
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Micro Boiling Point Determination
This method is suitable for small quantities of liquid.
-
Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath), rubber band or wire.
-
Procedure:
-
A few milliliters of this compound are placed in a small test tube.[9]
-
A capillary tube, sealed at one end, is placed in the test tube with the open end downwards.[10]
-
The test tube is attached to a thermometer.[10]
-
The assembly is heated in a heating bath.[10]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
pKa Determination
The pKa is a measure of the strength of an acid in solution. For a base, it refers to the pKa of its conjugate acid.
Methodology: Potentiometric Titration
This method involves titrating a solution of the compound with a standard acid or base and monitoring the pH.
-
Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer.
-
Procedure:
-
A known concentration of this compound is dissolved in deionized water.[11]
-
The solution is placed in a beaker with a magnetic stir bar.
-
The pH electrode is calibrated with standard buffer solutions.[11]
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.[11]
-
Methodology: NMR Spectroscopy
This method relies on the change in the chemical shift of protons in the molecule as a function of pH.[12]
-
Apparatus: NMR spectrometer, NMR tubes, pH meter.
-
Procedure:
-
A series of solutions of this compound are prepared in D₂O at different pH values.[12]
-
The ¹H NMR spectrum of each solution is recorded.
-
The chemical shifts of specific protons (e.g., those on the pyridine ring) are plotted against the pH.[12]
-
The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the inflection point of the curve.[13]
-
LogP Determination
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. LogP is the logarithm of this ratio.
Methodology: Shake-Flask Method
This is the traditional and most reliable method for determining LogP.
-
Apparatus: Separatory funnel or vials, mechanical shaker, analytical balance, UV-Vis spectrophotometer or HPLC.
-
Procedure:
-
n-Octanol and water are mutually saturated by shaking them together for 24 hours.[14]
-
A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
A known volume of this solution is added to a known volume of the other phase in a separatory funnel.
-
The mixture is shaken for a set period (e.g., 1 hour) to allow for partitioning.[15]
-
The two phases are allowed to separate.
-
The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[13][15]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is then calculated as the base-10 logarithm of P.[16]
-
Water Solubility Determination
Water solubility is the maximum concentration of a compound that can dissolve in water at a given temperature.
Methodology: Flask Method
This method is suitable for determining the solubility of compounds that are soluble above 10⁻² g/L.[17]
-
Apparatus: Erlenmeyer flask, magnetic stirrer, constant temperature bath, analytical balance, filtration apparatus, analytical instrument (e.g., HPLC or UV-Vis spectrophotometer).
-
Procedure:
-
An excess amount of this compound is added to a known volume of deionized water in a flask.
-
The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[18]
-
The solution is allowed to stand to allow undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.[19]
-
The concentration of this compound in the filtrate is determined using a calibrated analytical method.[19]
-
Visualizations
Workflow for Physicochemical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a compound like this compound.
Caption: A logical workflow for the experimental determination of physicochemical properties.
Key Physicochemical Properties of this compound
This diagram provides a summary of the core physicochemical properties of this compound.
References
- 1. This compound CAS#: 939-23-1 [m.chemicalbook.com]
- 2. This compound | 939-23-1 [chemicalbook.com]
- 3. This compound | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound this compound (FDB011123) - FooDB [foodb.ca]
- 5. This compound | 939-23-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. almaaqal.edu.iq [almaaqal.edu.iq]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. scribd.com [scribd.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. acdlabs.com [acdlabs.com]
- 17. oecd.org [oecd.org]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 4-Phenylpyridine (CAS 939-23-1)
For Researchers, Scientists, and Drug Development Professionals
Core Information
4-Phenylpyridine, with the CAS number 939-23-1, is an aromatic heterocyclic organic compound. It consists of a pyridine ring substituted with a phenyl group at the 4-position. This compound serves as a versatile building block in organic synthesis and has garnered significant interest in medicinal chemistry and materials science. Its unique electronic properties and biological activity make it a valuable tool for researchers.
Chemical Structure and Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 939-23-1 |
| Molecular Formula | C₁₁H₉N |
| Molecular Weight | 155.20 g/mol [1] |
| InChI | InChI=1S/C11H9N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-9H |
| InChIKey | JVZRCNQLWOELDU-UHFFFAOYSA-N |
| SMILES | c1ccc(cc1)c2ccncc2 |
| Synonyms | 4-Azabiphenyl, p-Phenylpyridine, gamma-Phenylpyridine |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in various experimental setups.
| Property | Value |
| Appearance | Light yellow to beige crystalline powder |
| Melting Point | 77-78 °C[2] |
| Boiling Point | 281 °C at 760 mmHg[2] |
| Solubility | Soluble in chloroform and methanol. Limited solubility in water. |
| pKa | 5.45 ± 0.10 (Predicted) |
| LogP | 2.59[2] |
Safety and Handling
Appropriate safety precautions are essential when working with this compound.
| Hazard Statement | Precautionary Statement |
| Causes skin irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |
| Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Use only outdoors or in a well-ventilated area. |
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Applications in Research and Development
This compound is a versatile molecule with applications spanning several areas of chemical and biological research.
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.[3] Its structure is a scaffold in the development of drugs targeting specific biological pathways.[3]
-
Biological Research: It is utilized as a research tool for studying mitochondrial function.[3] Notably, it is an inhibitor of mitochondrial complex I, making it valuable for investigating cellular respiration and energy metabolism.[3]
-
Chemical Synthesis: As a building block, it participates in a wide range of organic reactions to create more complex molecules for applications in pharmaceuticals, agrochemicals, and specialty chemicals.[3]
-
Organocatalysis: this compound and its derivatives have been shown to act as organocatalysts in reactions such as the borylation of aryl halides.
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to synthesize this compound from 4-chloropyridine and phenylboronic acid.
Materials:
-
4-Chloropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-chloropyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq) to the flask.
-
Solvent Addition: Add 1,4-dioxane and degassed water (typically in a 4:1 ratio) to the flask via syringe.
-
Reaction: Stir the mixture at a reflux temperature (around 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Biological Activity: Inhibition of Mitochondrial Complex I
This compound is a known inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[3] This inhibition disrupts the flow of electrons, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).
The mechanism of inhibition is thought to involve the binding of this compound to the quinone-binding site of Complex I, thereby blocking the transfer of electrons from NADH to ubiquinone. This action is similar to that of other well-known Complex I inhibitors like rotenone and MPP+ (1-methyl-4-phenylpyridinium), the toxic metabolite of MPTP.[4][5][6][7]
Caption: Inhibition of mitochondrial Complex I by this compound disrupts the electron transport chain.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0033123) [hmdb.ca]
- 2. This compound | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Studies on the characterization of the inhibitory mechanism of 4'-alkylated 1-methyl-4-phenylpyridinium and phenylpyridine analogues in mitochondria and electron transport particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of complex I by hydrophobic analogues of N-methyl-4-phenylpyridinium (MPP+) and the use of an ion-selective electrode to measure their accumulation by mitochondria and electron-transport particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. Irreversible inhibition of mitochondrial complex I by 1-methyl-4-phenylpyridinium: evidence for free radical involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of mitochondrial respiration by analogs of this compound and 1-methyl-4-phenylpyridinium cation (MPP+), the neurotoxic metabolite of MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Versatility of 4-Phenylpyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-phenylpyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects. This in-depth technical guide provides a comprehensive overview of the core biological activities of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development in this promising area.
Anticancer Activity
This compound derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes crucial for cancer cell proliferation and survival.
Quantitative Anticancer Data
The antiproliferative activity of various this compound derivatives has been quantified using cellular assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following tables summarize the IC50 values of representative this compound derivatives against various human cancer cell lines.
| Derivative Type | Compound | Cell Line | IC50 (µM) | Reference |
| Terpyridine Derivatives | 4'-(1-decyl-2,3-triazol-4-yl)phenyl-2,2':6',2″-terpyridine (L) | MCF-7 (Breast) | 0.04 | [1] |
| 1,4-Dihydropyridines | Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (18) | HeLa (Cervical) | 3.6 | [2] |
| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (18) | MCF-7 (Breast) | 5.2 | [2] | |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (19) | HeLa (Cervical) | 2.3 | [2] | |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (19) | MCF-7 (Breast) | 5.7 | [2] | |
| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (20) | HeLa (Cervical) | 4.1 | [2] | |
| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (20) | MCF-7 (Breast) | 11.9 | [2] | |
| Phenylpyridine Semicarbazides | Compound 5l | QGY-7703 (Hepatocellular) | 9.15 | [3] |
| Compound 5l | NCI-H460 (Non-small cell lung) | 10.45 | [3] | |
| Compound 5l | MCF-7 (Breast) | 12.50 | [3] | |
| Thiopyrano[4,3-d]pyrimidine Derivatives | Compound 11j | A549 (Lung) | 11.59 | [4] |
| Compound 11j | PC-3 (Prostate) | 15.29 | [4] | |
| Compound 11j | MCF-7 (Breast) | 12.43 | [4] | |
| Pyridine Derivatives | Compound H42 | SKOV3 (Ovarian) | 0.87 | [5] |
| Compound H42 | A2780 (Ovarian) | 5.4 | [5] | |
| 4-(2-fluorophenoxy)pyridine Derivatives | Compound 13v | BaF3-FLT3-ITD | Nanomolar range | [6] |
Mechanisms of Anticancer Action
The anticancer effects of this compound derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.
Many this compound derivatives trigger apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[1] Elevated intracellular ROS levels can damage cellular components and activate signaling cascades leading to apoptosis.
Caption: ROS-mediated apoptotic pathway induced by this compound derivatives.
Certain this compound derivatives have been shown to arrest the cell cycle at the G0/G1 or G2/M phase, preventing cancer cells from progressing through division.[1] This is often achieved by modulating the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Caption: G0/G1 cell cycle arrest induced by this compound derivatives.
Experimental Protocols: Anticancer Activity
This protocol is used to assess the cytotoxic effect of this compound derivatives on cancer cell lines by measuring metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the this compound derivative and incubate for 24, 48, or 72 hours. Include untreated and vehicle-only controls.[7]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[7]
-
IC50 Calculation: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value by plotting the inhibition percentage against the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
This protocol is used to determine the effect of this compound derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivatives
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. The DNA content histogram is used to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Anti-inflammatory Activity
This compound derivatives have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
Quantitative Anti-inflammatory Data
The anti-inflammatory potential of this compound derivatives is often assessed by their ability to inhibit enzymes like COX-1 and COX-2.
| Derivative Type | Compound | Target | IC50 (µM) | Reference |
| Pyridine Carbothioamide Analogs | Compound R6 | In vitro anti-inflammatory activity | 10.25 | [8] |
| Compound R3 | In vitro anti-inflammatory activity | 23.15 | [8] |
Experimental Protocols: Anti-inflammatory Activity
This protocol describes a method for screening this compound derivatives for their ability to inhibit COX-2 activity.
Materials:
-
COX-2 human recombinant enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control inhibitor)
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dissolve test inhibitors in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the COX Assay Buffer, COX Probe, COX Cofactor, and the test inhibitor or vehicle control.
-
Enzyme Addition: Add the reconstituted COX-2 enzyme to all wells except the blank.
-
Initiate Reaction: Add the arachidonic acid substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Antimicrobial Activity
The this compound scaffold has been utilized in the development of novel antimicrobial agents with activity against a range of bacteria.
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Derivative Type | Compound | Microorganism | MIC (µg/mL) | Reference |
| 1,4-Dihydropyridine Derivatives | Compound 2c | Candida albicans | 0.5 | [9] |
| 3-phenyl-4-phenoxypyrazole Derivatives | PYO1 | Staphylococcus aureus | 1 | [10] |
| PYO12 | Staphylococcus aureus | 1 | [10] | |
| Pyridine-Thiazole Hybrids | Compound 3 | HL-60 (Human promyelocytic leukemia) | 0.57 (IC50) | [11] |
Experimental Protocols: Antimicrobial Activity
This is a standard method for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound derivatives
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (approximately 5 x 10^5 CFU/mL).
-
Serial Dilution: Prepare a two-fold serial dilution of the this compound derivative in the microtiter plate using the appropriate broth.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Antiviral Activity
Certain this compound derivatives have shown promise as antiviral agents, inhibiting the replication of various viruses.
Quantitative Antiviral Data
The antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.
| Derivative Type | Compound | Virus | EC50 (µM) | Reference |
| Pyrazolo[3,4-b]pyridine Derivatives | Compound 2d | Herpes simplex virus type 1 (HSV-1) | 6.8 | [4] |
| Compound 3f | Mayaro virus (MAYV) | 2.2 | [4] | |
| Compound 3a | Vesicular stomatitis virus (VSV) | 4.8 | [4] | |
| Compound 3c | Vesicular stomatitis virus (VSV) | 0.52 | [4] |
Neuroprotective and Enzyme Inhibitory Activities
Beyond the aforementioned activities, this compound derivatives have been investigated for their neuroprotective effects and their ability to inhibit specific enzymes involved in various disease pathologies.
Quantitative Data on Neuroprotection and Enzyme Inhibition
| Activity | Derivative Type | Target | IC50 / Ki | Reference |
| NADH Dehydrogenase Inhibition | 1-methyl-4-phenylpyridinium (MPP+) and analogs | Mitochondrial inner membrane preparations | Varies with hydrophobicity | [12] |
| Glucagon Receptor Antagonism | 5-Hydroxyalkyl-4-phenylpyridines | Glucagon Receptor | 0.11 µM | [13] |
| Dipeptidyl Peptidase-4 (DPP-4) Inhibition | 5-Aminomethyl-6-(2,4-dichlorophenyl)-4-[(1H-1,2,4-triazol-1-yl)methyl]pyridine-2-carboxylic acid | DPP-4 | 0.57 nM | [14] |
| FLT3-ITD Inhibition | 4-(2-fluorophenoxy)pyridine derivatives | FLT3-ITD | Nanomolar range | [6] |
Experimental Protocols: Enzyme Inhibition
This assay measures the inhibition of NADH oxidase activity in mitochondrial preparations.
Materials:
-
Mitochondrial inner membrane preparations
-
NADH
-
This compound derivatives
-
Spectrophotometer
Procedure:
-
Preparation: Prepare mitochondrial inner membrane fractions from a suitable tissue source.
-
Reaction Mixture: Prepare a reaction mixture containing the mitochondrial preparation in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the this compound derivative to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding NADH.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
IC50 Calculation: Determine the rate of NADH oxidation at each inhibitor concentration and calculate the IC50 value.
This guide provides a foundational understanding of the diverse biological activities of this compound derivatives. The presented quantitative data, detailed experimental protocols, and pathway visualizations are intended to serve as a valuable resource for researchers in the field, facilitating the advancement of these promising compounds towards clinical applications. Further research is warranted to fully elucidate their mechanisms of action and to optimize their therapeutic potential.
References
- 1. protocols.io [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. youtube.com [youtube.com]
- 14. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
4-Phenylpyridine: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-phenylpyridine moiety is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties, combining the aromaticity of both a pyridine and a phenyl ring, make it a versatile building block for the design of novel therapeutic agents. The pyridine ring can act as a hydrogen bond acceptor, while the phenyl group can be readily functionalized to modulate lipophilicity, target binding, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the this compound scaffold, covering its synthesis, diverse therapeutic applications, mechanisms of action, and relevant experimental protocols.
Synthesis of the this compound Scaffold
The construction of the this compound core is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a widely employed and versatile method.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for this compound Synthesis
This protocol details a general procedure for the synthesis of this compound via the Suzuki-Miyaura coupling of a pyridine halide with phenylboronic acid.
Materials and Reagents:
-
4-halopyridine (e.g., 4-bromopyridine hydrochloride, 4-iodopyridine)
-
Phenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂])
-
Phosphine ligand (if using a simple palladium salt, e.g., triphenylphosphine [PPh₃])
-
Base (e.g., potassium carbonate [K₂CO₃], cesium carbonate [Cs₂CO₃], sodium carbonate [Na₂CO₃])
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, N,N-dimethylformamide [DMF])
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the 4-halopyridine (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to establish an inert atmosphere.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 eq) and, if necessary, the phosphine ligand.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 4-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.
Workflow for Suzuki-Miyaura Coupling:
Therapeutic Applications of the this compound Scaffold
The versatility of the this compound scaffold has led to its incorporation into a wide array of therapeutic agents targeting various diseases.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
A novel series of pyridine-based derivatives has been synthesized and evaluated for their inhibitory activity against dipeptidyl peptidase-4 (DPP-4).[1] Inhibition of DPP-4 is a validated therapeutic approach for the management of type 2 diabetes. One such compound, 5-Aminomethyl-6-(2,4-dichlorophenyl)-4-[(1H-1,2,4-triazol-1-yl)methyl]pyridine-2-carboxylic acid, was identified as a potent and selective DPP-4 inhibitor.[1]
Quantitative Data for DPP-4 Inhibitors:
| Compound | Target | IC50 (nM) | Selectivity (DPP-8/DPP-4) |
| 5-Aminomethyl-6-(2,4-dichlorophenyl)-4-[(1H-1,2,4-triazol-1-yl)methyl]pyridine-2-carboxylic acid[1] | DPP-4 | 0.57 | 238 |
DPP-4 Inhibition Signaling Pathway:
Kinase Inhibitors for Cancer and Inflammatory Diseases
The this compound scaffold is a key component in a number of kinase inhibitors targeting signaling pathways implicated in cancer and inflammation.
A series of 4-phenyl-5-pyridyl-1,3-thiazole analogues have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key regulator of inflammatory responses. These compounds have shown efficacy in blocking the production of the pro-inflammatory cytokine TNF-α.
Quantitative Data for p38 MAP Kinase Inhibitors:
| Compound | Target | p38α IC50 (nM) | TNF-α Inhibition IC50 (nM) |
| 7g | p38 MAP Kinase | 10 | 20 |
| 10b | p38 MAP Kinase | 8 | 15 |
p38 MAP Kinase Signaling Pathway:
Derivatives of N², N⁴-diphenylpyridine-2,4-diamine have been synthesized and evaluated as inhibitors of EGFR, including mutants that confer resistance to existing therapies. These compounds have demonstrated potent antiproliferative activity against cancer cell lines harboring these mutations.
Quantitative Data for EGFR Inhibitors:
| Compound | Cell Line (EGFR mutation) | Antiproliferative IC50 (nM) |
| 14l | Baf3-EGFR L858R/T790M/C797S | 8 |
| Baf3-EGFR Del19/T790M/C797S | 11 |
EGFR Signaling Pathway:
Other Therapeutic and Agrochemical Applications
The this compound scaffold has also been explored for other biological activities, including:
-
Insecticides: Certain 2-phenylpyridine derivatives have shown potent insecticidal activity.
-
Herbicides: Novel pyrazole derivatives containing a phenylpyridine moiety have been synthesized and demonstrated herbicidal properties.
Key Experimental Protocols
DPP-4 Inhibition Assay
This protocol describes a common in vitro fluorescence-based assay to determine the inhibitory activity of compounds against DPP-4.
Materials and Reagents:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
Enzyme and Inhibitor Incubation: In the wells of the 96-well plate, add the assay buffer, the test compound dilutions, and the DPP-4 enzyme solution. Include wells for a positive control (a known DPP-4 inhibitor) and a negative control (enzyme and buffer only).
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm for AMC) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the negative control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow for DPP-4 Inhibition Assay:
Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Conclusion
The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability and the ability to readily modify its physicochemical properties have enabled the development of a diverse range of biologically active molecules. From potent and selective enzyme inhibitors for metabolic diseases and cancer to novel agrochemicals, the this compound core demonstrates its privileged nature. Future research in this area is expected to further expand the therapeutic potential of this remarkable scaffold, leading to the discovery of new and improved medicines.
References
4-Phenylpyridine: A Core Scaffold in Modern Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylpyridine, a seemingly simple heterocyclic aromatic compound, has a rich history and has emerged as a pivotal structural motif in a multitude of scientific disciplines. Its unique electronic properties and synthetic accessibility have made it a versatile building block in the development of novel pharmaceuticals, advanced materials, and agrochemicals. This technical guide provides a comprehensive overview of the discovery and history of this compound, its key synthetic methodologies with detailed experimental protocols, and its significant applications, particularly in the realm of drug discovery. Quantitative data are summarized in structured tables for ease of reference, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its utility and mechanism of action.
Discovery and History
While the parent pyridine ring was first isolated in 1846, the specific history of this compound is less definitively documented in early literature. However, a significant early report of its synthesis can be found in the Journal of the American Chemical Society in 1956, which laid the groundwork for future investigations into its properties and applications.[1] The development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, in the latter half of the 20th century, dramatically improved the accessibility of this compound and its derivatives, paving the way for its widespread use in research and development.[2] This synthetic revolution transformed this compound from a chemical curiosity into a readily available and highly valuable scaffold for medicinal chemists and material scientists.
Physicochemical and Spectroscopic Data
The physical and spectral properties of this compound are well-characterized, providing a solid foundation for its use in various applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉N | [3] |
| Molecular Weight | 155.20 g/mol | [3] |
| CAS Number | 939-23-1 | [3] |
| Appearance | Light yellow to beige crystalline powder | [1][4] |
| Melting Point | 69-73 °C | [4] |
| Boiling Point | 274-275 °C | [4] |
| Water Solubility | Soluble | [4] |
| LogP | 2.6 | [3] |
Table 2: Spectroscopic Data of this compound
| Spectrum | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ (ppm): 8.71 (d, 2H), 7.63 (d, 2H), 7.52-7.40 (m, 5H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 150.5, 148.1, 138.2, 129.2, 128.9, 127.0, 121.5 |
| IR (KBr) | ν (cm⁻¹): 3050, 1595, 1475, 1410, 815, 760, 695 |
| Mass Spectrum (EI) | m/z (%): 155 (M⁺, 100), 128, 77 |
Synthesis of this compound
The synthesis of this compound has evolved significantly over the years, with modern methods offering high yields and broad functional group tolerance.
Historical Methods
Early synthetic approaches to phenylpyridines often involved multi-step procedures with harsh reaction conditions and modest yields. These methods, while historically important, have been largely superseded by more efficient cross-coupling strategies.
Modern Synthetic Methods: Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most common and versatile method for the synthesis of this compound. This reaction involves the coupling of a pyridine-containing boronic acid or ester with a phenyl halide, or vice versa.
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of this compound from 4-chloropyridine and phenylboronic acid.
-
Materials:
-
4-Chloropyridine hydrochloride
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a round-bottom flask, add 4-chloropyridine hydrochloride (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
-
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Its ability to participate in hydrogen bonding and π-π stacking interactions, coupled with its metabolic stability, makes it an attractive core for drug design.
Kinase Inhibitors
Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.
-
c-Met Inhibitors: The c-Met receptor tyrosine kinase is a well-established target in oncology. Aberrant c-Met signaling promotes tumor growth, invasion, and metastasis. Several this compound derivatives have been developed as potent c-Met inhibitors.
Diagram: Simplified c-Met Signaling Pathway and Inhibition
Caption: this compound derivatives can inhibit the c-Met signaling pathway.
-
PI3K/Akt/mTOR Pathway Inhibitors: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers. This compound-based compounds have been investigated as inhibitors of this pathway.
Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
-
TNIK Inhibitors: Traf2- and NCK-interacting kinase (TNIK) is a key regulator of the Wnt/β-catenin signaling pathway, which is frequently deregulated in colorectal cancer.[5] 4-Phenyl-2-phenylaminopyridine derivatives have been identified as potent and selective inhibitors of TNIK.
Diagram: Simplified Wnt/TNIK Signaling Pathway and Inhibition
Caption: this compound derivatives as inhibitors of TNIK in the Wnt signaling pathway.
Neurological and Other Applications
-
M1 Muscarinic Acetylcholine Receptor Modulators: The M1 muscarinic acetylcholine receptor is a G protein-coupled receptor involved in cognitive function. This compound derivatives have been developed as positive allosteric modulators (PAMs) of this receptor, with potential applications in the treatment of Alzheimer's disease and schizophrenia.
Diagram: M1 Muscarinic Receptor Signaling and Modulation
Caption: Positive allosteric modulation of the M1 muscarinic receptor by this compound derivatives.
Conclusion and Future Perspectives
This compound has transitioned from a simple heterocyclic molecule to a cornerstone in the development of complex functional molecules. Its robust and versatile synthesis, particularly through Suzuki-Miyaura coupling, has made it an indispensable tool for chemists. In the field of drug discovery, the this compound scaffold continues to be a source of novel therapeutic agents targeting a wide range of diseases, from cancer to neurodegenerative disorders. The ongoing exploration of its structure-activity relationships and the development of new synthetic methodologies will undoubtedly lead to the discovery of even more potent and selective drug candidates. As our understanding of complex biological pathways deepens, the strategic incorporation of the this compound moiety will likely play an increasingly important role in the design of next-generation therapeutics.
References
Spectroscopic Data of 4-Phenylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-phenylpyridine, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, structural elucidation, and quality control.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₁H₉N, with a molecular weight of 155.20 g/mol .[1] The spectroscopic data presented below has been compiled from various sources to provide a detailed characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons on both the pyridine and phenyl rings. The data presented here is typically acquired in a deuterated solvent such as chloroform-d (CDCl₃).
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.70 | Doublet of Doublets | H-2, H-6 (Pyridine) | |
| ~7.65 | Multiplet | H-2', H-6' (Phenyl) | |
| ~7.50 | Multiplet | H-3, H-5 (Pyridine) | |
| ~7.45 | Multiplet | H-3', H-4', H-5' (Phenyl) |
Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
¹³C NMR (Carbon-13 NMR) Data
The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the this compound molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~150.5 | C-2, C-6 (Pyridine) |
| ~148.0 | C-4 (Pyridine) |
| ~138.0 | C-1' (Phenyl) |
| ~129.5 | C-3', C-5' (Phenyl) |
| ~129.0 | C-4' (Phenyl) |
| ~127.0 | C-2', C-6' (Phenyl) |
| ~121.5 | C-3, C-5 (Pyridine) |
Note: Assignments are based on typical chemical shifts for similar aromatic systems and may require further 2D NMR experiments for unambiguous confirmation.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by absorptions corresponding to aromatic C-H and C=C/C=N bond vibrations.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3050 - 3000 | Medium | Aromatic C-H Stretch |
| 1600 - 1585 | Strong | Aromatic C=C and C=N Ring Stretching |
| 1500 - 1400 | Strong | Aromatic C=C and C=N Ring Stretching |
| 770 - 730 | Strong | C-H Out-of-plane Bending (monosubstituted benzene) |
| 720 - 680 | Strong | C-H Out-of-plane Bending (monosubstituted benzene) |
Note: The fingerprint region (below 1500 cm⁻¹) contains numerous complex absorptions that are unique to the molecule and can be used for identification by comparison with a reference spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common method.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 155 | 100 | [M]⁺ (Molecular Ion) |
| 154 | ~31 | [M-H]⁺ |
| 127 | ~13 | [M-C₂H₂]⁺ |
| 77 | ~15 | [C₆H₅]⁺ (Phenyl cation) |
| 51 | ~12 | [C₄H₃]⁺ |
Note: Fragmentation patterns can be complex and may vary depending on the ionization method and energy.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64 scans are co-added to improve the signal-to-noise ratio.
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method): [1]
-
Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16-32) are averaged to enhance the signal-to-noise ratio.
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a mass analyzer (e.g., quadrupole or time-of-flight).[2][3]
Sample Introduction: The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.[2]
Acquisition Parameters:
-
Ionization Energy: Typically 70 eV to induce fragmentation.[2][3]
-
Source Temperature: 200-250 °C.
-
Mass Range: A suitable mass range is scanned, for example, m/z 40-500.
Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z). The base peak (the most intense peak) is assigned a relative intensity of 100%.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Mechanism of Action of 4-Phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylpyridine (4-PP) is a heterocyclic aromatic organic compound with a diverse pharmacological profile. It has garnered significant interest within the scientific community for its multifaceted mechanism of action, which involves interactions with several key biological targets. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, with a focus on its inhibitory effects on monoamine oxidase (MAO), NADH dehydrogenase (mitochondrial complex I), and aromatase, as well as its role as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). Detailed experimental protocols, quantitative data, and visual representations of signaling pathways are presented to facilitate further research and drug development efforts.
Core Mechanisms of Action
This compound exerts its biological effects through the modulation of multiple, distinct molecular targets. The primary mechanisms identified to date are:
-
Monoamine Oxidase (MAO) Inhibition: this compound has been shown to be a selective inhibitor of MAO-B, an enzyme crucial for the degradation of neurotransmitters like dopamine.[1]
-
Mitochondrial Complex I Inhibition: It acts as an inhibitor of NADH dehydrogenase, the first enzyme of the mitochondrial respiratory chain, thereby disrupting cellular energy metabolism.[2][3]
-
Aromatase Inhibition: this compound inhibits aromatase, the key enzyme responsible for estrogen biosynthesis.
-
M1 Muscarinic Acetylcholine Receptor (M1 mAChR) Positive Allosteric Modulation: It enhances the activity of the M1 mAChR in the presence of the endogenous ligand, acetylcholine, by binding to an allosteric site on the receptor.
Quantitative Inhibition Data
The inhibitory potency of this compound and its derivatives against various targets has been quantified in several studies. The following tables summarize the available data.
| Target Enzyme | Compound | Inhibition Metric | Value | Reference |
| Monoamine Oxidase-B (MAO-B) | This compound | - | MAO-B selective inhibitor | [1] |
| NADH Dehydrogenase (Complex I) | This compound | - | More potent than MPP+ in isolated inner membranes | [2] |
| Human Placental Aromatase | This compound | Ki | 0.36 µM |
Detailed Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay (Kynuramine Method)
This fluorometric assay is a common method to determine the in vitro inhibitory activity of compounds against MAO-A and MAO-B.[4][5][6]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
This compound (test inhibitor)
-
Clorgyline (MAO-A specific inhibitor)
-
Selegiline (MAO-B specific inhibitor)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations. The final DMSO concentration in the assay should be below 1%.
-
Prepare working solutions of MAO-A and MAO-B enzymes and kynuramine in potassium phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of either potassium phosphate buffer (for blanks) or the enzyme solution (MAO-A or MAO-B).
-
Add 25 µL of either the buffer (for control wells) or the test/control inhibitor solution at various concentrations.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 25 µL of the kynuramine substrate solution to all wells.
-
Incubate the plate at 37°C for 20-30 minutes, protected from light.
-
Stop the reaction by adding 50 µL of 2N NaOH.
-
-
Detection and Data Analysis:
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorescence plate reader with an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Workflow for the in vitro MAO inhibition assay.
Mitochondrial Complex I (NADH Dehydrogenase) Activity Assay
This colorimetric assay determines the activity of mitochondrial complex I by measuring the oxidation of NADH.[7][8][9]
Materials:
-
Isolated mitochondria
-
This compound (test inhibitor)
-
Rotenone (Complex I specific inhibitor)
-
NADH (substrate)
-
Decylubiquinone (electron acceptor)
-
Complex I Dye (colorimetric indicator)
-
Complex I Assay Buffer
-
96-well clear plates
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Isolate mitochondria from tissue or cell samples using standard protocols.
-
Determine the protein concentration of the isolated mitochondria.
-
-
Assay Protocol:
-
Prepare a "Sample Mix" containing Complex I Assay Buffer, Decylubiquinone, and Complex I Dye.
-
Prepare a "Sample + Inhibitor Mix" identical to the "Sample Mix" but also containing rotenone.
-
Add mitochondrial samples to wells containing either the "Sample Mix" or the "Sample + Inhibitor Mix".
-
Prepare a 1x NADH working solution.
-
Initiate the reaction by adding the NADH working solution to all wells.
-
-
Detection and Data Analysis:
-
Immediately measure the absorbance at 600 nm at 30-second intervals for 5-10 minutes.
-
The rate of decrease in absorbance at 340 nm (for NADH oxidation) or the rate of increase in absorbance of a colorimetric reporter can be used to determine enzyme activity.
-
Calculate the specific Complex I activity by subtracting the activity in the presence of rotenone from the total activity.
-
Determine the IC50 value for this compound by measuring the activity at various inhibitor concentrations.
-
Workflow for the Mitochondrial Complex I activity assay.
Aromatase Inhibition Assay (Tritiated Water Release Method)
This radiometric assay measures the conversion of a tritiated androgen substrate to estrogen, with the release of tritiated water.[10]
Materials:
-
Human placental microsomes (source of aromatase)
-
[1β-³H]-Androstenedione (substrate)
-
NADPH
-
This compound (test inhibitor)
-
Letrozole (positive control inhibitor)
-
Phosphate buffer (pH 7.4)
-
Chloroform
-
Dextran-coated charcoal
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Assay Protocol:
-
In a reaction tube, combine human placental microsomes, NADPH, and various concentrations of this compound or control inhibitor in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding [1β-³H]-androstenedione.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding chloroform and vortexing.
-
-
Separation and Detection:
-
Centrifuge the tubes to separate the aqueous and organic layers.
-
Transfer an aliquot of the aqueous layer (containing the tritiated water) to a new tube containing dextran-coated charcoal to remove any remaining tritiated steroid.
-
Centrifuge and transfer the supernatant to a scintillation vial.
-
Add scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of tritiated water formed, which is proportional to the aromatase activity.
-
Determine the percentage of inhibition at each concentration of this compound and calculate the IC50 or Ki value.
-
M1 Muscarinic Acetylcholine Receptor (M1 mAChR) PAM Assays
This assay measures the accumulation of IP1, a downstream product of Gq-coupled receptor activation.[11][12]
Materials:
-
CHO or HEK293 cells stably expressing the human M1 mAChR
-
This compound (test PAM)
-
Acetylcholine (ACh) or Carbachol (agonist)
-
IP-One HTRF® assay kit (containing IP1-d2 conjugate and anti-IP1 Eu3+-cryptate)
-
LiCl
-
Assay buffer
-
384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture and Plating:
-
Culture and plate the M1 mAChR-expressing cells in 384-well plates.
-
-
Assay Protocol:
-
Treat the cells with varying concentrations of this compound in the presence of a fixed, sub-maximal concentration (e.g., EC20) of acetylcholine.
-
Include control wells with agonist alone and vehicle.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1 cryptate).
-
Incubate at room temperature for 1 hour.
-
-
Detection and Data Analysis:
-
Read the plate on an HTRF-compatible reader (measuring fluorescence at 665 nm and 620 nm).
-
Calculate the HTRF ratio and determine the potentiation of the agonist response by this compound.
-
Calculate the EC50 for the potentiation effect.
-
This assay measures the phosphorylation of ERK1/2, a downstream event in the M1 mAChR signaling cascade.[13][14][15]
Materials:
-
M1 mAChR-expressing cells
-
This compound
-
Acetylcholine
-
Cell lysis buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat serum-starved cells with this compound and/or acetylcholine for a short duration (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-ERK1/2 primary antibody.
-
Wash and probe with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.
-
-
Data Analysis:
-
Quantify the band intensities and calculate the ratio of phosphorylated ERK1/2 to total ERK1/2.
-
Determine the effect of this compound on acetylcholine-induced ERK1/2 phosphorylation.
-
This assay measures the interaction between the M1 mAChR and β-arrestin upon receptor activation.[16][17][18][19][20][21]
Materials:
-
HEK293 cells co-expressing M1 mAChR fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)
-
This compound
-
Acetylcholine
-
Coelenterazine h (luciferase substrate)
-
BRET-compatible plate reader
Procedure:
-
Cell Culture and Transfection:
-
Co-transfect HEK293 cells with the M1 mAChR-Rluc and β-arrestin-YFP constructs.
-
-
Assay Protocol:
-
Plate the transfected cells in a white 96-well plate.
-
Treat the cells with varying concentrations of this compound in the presence of a fixed concentration of acetylcholine.
-
Add the luciferase substrate, coelenterazine h.
-
-
Detection and Data Analysis:
-
Measure the light emission at two wavelengths (corresponding to the donor and acceptor) using a BRET plate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Determine the potentiation of acetylcholine-induced β-arrestin recruitment by this compound.
-
Signaling Pathways and Visualizations
M1 Muscarinic Acetylcholine Receptor Signaling
As a positive allosteric modulator, this compound enhances the signaling cascade initiated by the binding of acetylcholine to the M1 mAChR. This receptor primarily couples to the Gq/11 family of G proteins.
M1 mAChR signaling cascade enhanced by this compound.
Neuroprotective Mechanism
The neuroprotective effects of this compound are likely multifactorial, stemming from its diverse mechanisms of action. Inhibition of MAO-B can prevent the formation of neurotoxic metabolites from certain pro-toxins and increase dopamine levels. The modulation of mitochondrial function and the potential anti-inflammatory effects may also contribute to its neuroprotective profile.
Interplay of this compound's mechanisms contributing to neuroprotection.
Conclusion
This compound presents a compelling profile as a modulator of multiple key biological targets. Its ability to inhibit MAO-B, mitochondrial complex I, and aromatase, coupled with its positive allosteric modulation of the M1 mAChR, underscores its potential for therapeutic applications in a range of disorders, including neurodegenerative diseases and cancer. The detailed experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and scientists working to further elucidate the complex pharmacology of this compound and to explore its therapeutic potential. The provided visualizations of its signaling pathways and neuroprotective mechanisms offer a conceptual framework for understanding its multifaceted biological activities. Further research is warranted to fully characterize the in vivo efficacy and safety profile of this compound and its derivatives.
References
- 1. Inhibition of rat brain monoamine oxidase by some analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and 1-methyl-4-phenylpyridinium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of mitochondrial NADH dehydrogenase by pyridine derivatives and its possible relation to experimental and idiopathic parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the inhibitory mechanism of 1-methyl-4-phenylpyridinium and this compound analogs in inner membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. criver.com [criver.com]
- 6. benchchem.com [benchchem.com]
- 7. Mitochondrial Complex I (NADH-CoQ Reductase) Activity Assay Kit - Elabscience® [elabscience.com]
- 8. Cell Mitochondrial Complex I (NADH-CoQ Reductase) Activity Assay Kit - Elabscience® [elabscience.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Antagonism of Muscarinic Acetylcholine Receptors Alters Synaptic ERK Phosphorylation in the Rat Forebrain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET As… [ouci.dntb.gov.ua]
- 19. researchgate.net [researchgate.net]
- 20. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Allosteric Modulation of M1 Muscarinic Acetylcholine Receptor Internalization and Subcellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 4-Phenylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylpyridine (4PP), a heterocyclic organic compound, has emerged as a molecule of significant interest in medicinal chemistry and drug discovery. Its structural motif is a recurring feature in a variety of biologically active compounds. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound and its derivatives, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the exploration of this compound as a scaffold for novel therapeutic agents.
Introduction
This compound (C₁₁H₉N) is an aromatic compound consisting of a pyridine ring substituted with a phenyl group at the fourth position.[1] While it occurs naturally and is also an environmental pollutant, its diverse biological activities have prompted investigations into its therapeutic potential.[2] The core structure of this compound serves as a versatile scaffold for the design and synthesis of compounds targeting a range of enzymes and receptors implicated in various disease states. This document consolidates the current understanding of these targets and provides a technical foundation for further research and development.
Identified Therapeutic Targets
Several key biological molecules have been identified as potential targets for this compound and its analogs. These targets span different classes of proteins, including enzymes and receptors, and are involved in a multitude of cellular processes.
Enzyme Inhibition
This compound has been shown to inhibit the activity of several critical enzymes.
-
Human Placental Aromatase (Cytochrome P450 19A1): This enzyme is crucial for the biosynthesis of estrogens. Its inhibition is a key strategy in the treatment of hormone-dependent breast cancer.[2]
-
Monoamine Oxidase (MAO): MAO is responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. MAO inhibitors are used in the treatment of depression and Parkinson's disease.[2]
-
NADH Dehydrogenase (Complex I): As the first enzyme complex in the mitochondrial electron transport chain, NADH dehydrogenase plays a vital role in cellular energy production.[2][3][4] Inhibition of this complex can have profound effects on cellular metabolism and is a mechanism of action for certain toxins and potentially for therapeutic agents in specific contexts.[3][4]
Receptor Modulation
Derivatives of this compound have demonstrated activity at several important receptor systems.
-
M1 Muscarinic Acetylcholine Receptor (M1 mAChR): Positive allosteric modulators (PAMs) of the M1 mAChR are being investigated as potential treatments for cognitive deficits in Alzheimer's disease and schizophrenia.[5][6] Certain 4-phenylpyridin-2-one derivatives have been identified as novel M1 mAChR PAMs.[5][6]
-
Dopamine D2 Receptor: The 4-phenylpiperidine scaffold, a reduced form of this compound, is a key component of ligands targeting the D2 receptor.[7] These ligands can act as antagonists or stabilizers and have applications in the treatment of psychosis and motor disorders.[7]
-
A3 Adenosine Receptor: Derivatives of 3,5-diacyl-2,4-dialkyl-6-phenylpyridine have been identified as selective antagonists of the A3 adenosine receptor, which is a target for inflammatory and cancerous conditions.[8]
-
Tubulin: Diarylpyridine derivatives, structurally related to this compound, have been shown to inhibit tubulin polymerization.[9] This mechanism is a cornerstone of several successful anticancer chemotherapies.[9][10]
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of this compound and its derivatives with their respective targets.
| Target | Compound | Inhibition Metric | Value | Reference |
| Human Placental Aromatase | This compound | Kᵢ | 0.36 µM | [2] |
| EGFR Kinase | 5-ethynylpyrimidine derivative | IC₅₀ | 45 nM | [11] |
| EGFR | Various Phenyl Pyridine Derivatives | IC₅₀ | < 1 µM | [11] |
| PI3Kα | MTX-531 (pyridine moiety) | IC₅₀ | 6.4 nM | [11] |
| PI3Kδ | MTX-531 (pyridine moiety) | IC₅₀ | 1.1 nM | [11] |
| Cholesterol 24-Hydroxylase (CH24H) | 4-phenylpyrimidine scaffold (compound 8) | IC₅₀ | 44 nM | [11] |
| A3 Adenosine Receptor (human) | 3,5-Diacyl-2,4-dialkyl-6-phenylpyridine derivative (compound 7) | Kᵢ | 4.2 nM | [8] |
| A3 Adenosine Receptor (human) | 3,5-Diacyl-2,4-dialkyl-6-phenylpyridine derivative (compound 26) | Kᵢ | 9.7 nM | [8] |
| Cell Line | Compound | Activity Metric | Value | Reference |
| A-549 (Lung Carcinoma) | Various Phenyl Pyridine Derivatives | Growth Inhibition | < 5 µM | [11] |
| HL-60 (Leukemia) | Various Phenyl Pyridine Derivatives | Growth Inhibition | < 5 µM | [11] |
| HCT116 (Colon Carcinoma) | 4-methyl thiazolyl pyrazoline derivative | Growth Inhibition | 3.07 µM | [11] |
| COLO205 (Colorectal Adenocarcinoma) | 4-Phenyl-2-quinolone derivative (compound 22) | IC₅₀ | 0.32 µM | [10] |
| H460 (Non-small-cell Lung Cancer) | 4-Phenyl-2-quinolone derivative (compound 22) | IC₅₀ | 0.89 µM | [10] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of research findings. The following sections outline the general protocols used to assess the interaction of this compound and its derivatives with their targets.
Enzyme Inhibition Assays
4.1.1. Aromatase Inhibition Assay
-
Enzyme Source: Human placental microsomes.
-
Substrate: [1β-³H]-Androstenedione.
-
Methodology: The assay measures the rate of conversion of the radiolabeled substrate to estrone, which involves the release of ³H₂O.
-
Human placental microsomes are incubated with varying concentrations of the test compound (e.g., this compound).
-
The enzymatic reaction is initiated by the addition of the radiolabeled substrate and an NADPH-generating system.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the aqueous phase containing the released ³H₂O is separated from the unreacted substrate.
-
Radioactivity in the aqueous phase is quantified by liquid scintillation counting.
-
Inhibition constants (Kᵢ) are determined by analyzing the reaction rates at different substrate and inhibitor concentrations using appropriate kinetic models (e.g., Dixon or Cheng-Prusoff equations).
-
4.1.2. NADH Dehydrogenase (Complex I) Inhibition Assay
-
Source: Isolated mitochondria or submitochondrial particles (SMPs).[4]
-
Substrate: NADH.
-
Methodology: The activity of Complex I is typically measured spectrophotometrically by monitoring the oxidation of NADH.
-
Mitochondria or SMPs are suspended in a suitable assay buffer.
-
The test compound is added at various concentrations.
-
The reaction is initiated by the addition of NADH.
-
The decrease in absorbance at 340 nm (the absorbance maximum of NADH) is monitored over time.
-
The rate of NADH oxidation is calculated from the linear portion of the absorbance curve.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Receptor Binding and Functional Assays
4.2.1. M1 Muscarinic Acetylcholine Receptor Allosteric Modulation Assay
-
Cell Line: CHO or HEK293 cells stably expressing the human M1 mAChR.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) for binding assays.
-
Functional Readout: Measurement of intracellular calcium mobilization or inositol phosphate accumulation.
-
Methodology (Functional Assay):
-
Cells are plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are incubated with the test compound (potential PAM) at various concentrations.
-
A sub-maximal concentration of the agonist acetylcholine (ACh) is added to stimulate the receptor.
-
Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
The potentiation of the ACh response by the test compound is quantified to determine its positive allosteric modulatory activity.
-
4.2.2. Tubulin Polymerization Assay
-
Source: Purified bovine or porcine brain tubulin.
-
Methodology: The polymerization of tubulin into microtubules is monitored by the increase in light scattering or fluorescence.
-
Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
The test compound is added to the tubulin solution.
-
Polymerization is induced by raising the temperature to 37°C and adding GTP.
-
The increase in absorbance at 340 nm (light scattering) or the fluorescence of a reporter dye is measured over time.
-
The inhibitory effect of the compound on the rate and extent of tubulin polymerization is determined.
-
Visualizations
The following diagrams illustrate key pathways and experimental workflows related to the therapeutic targets of this compound.
Caption: M1 Muscarinic Receptor Signaling Pathway.
References
- 1. This compound | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 939-23-1 [chemicalbook.com]
- 3. Characterization of the inhibitory mechanism of 1-methyl-4-phenylpyridinium and this compound analogs in inner membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of mitochondrial respiration by analogs of this compound and 1-methyl-4-phenylpyridinium cation (MPP+), the neurotoxic metabolite of MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of the Molecular Mechanisms of Action of Novel this compound-2-One and 6-Phenylpyrimidin-4-One Allosteric Modulators at the M1 Muscarinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, CoMFA Analysis, and Receptor Docking of 3,5-Diacyl-2,4-Dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents [mdpi.com]
- 11. This compound | 939-23-1 | Benchchem [benchchem.com]
In-Silico Exploration of 4-Phenylpyridine: A Technical Guide to its Molecular Interactions and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylpyridine, a heterocyclic aromatic organic compound, serves as a crucial scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a versatile building block for the synthesis of a wide array of therapeutic agents. This technical guide provides an in-depth analysis of in-silico studies on this compound, focusing on its interactions with key biological targets. Through a comprehensive review of molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, this document elucidates the molecular mechanisms underlying the biological activities of this compound and its derivatives. Detailed experimental protocols for these computational methods are provided, alongside a summary of key quantitative data. Furthermore, this guide visualizes critical signaling pathways and experimental workflows using Graphviz, offering a holistic understanding of the in-silico landscape of this compound interactions.
Introduction
This compound is a molecule of significant interest in the pharmaceutical and agrochemical industries[1]. Its rigid, planar structure, combined with the electronic characteristics of the pyridine and phenyl rings, allows for a diverse range of chemical modifications, leading to compounds with varied biological activities[1]. In-silico methodologies have become indispensable tools in modern drug discovery, enabling the rapid and cost-effective evaluation of molecular interactions, prediction of biological activity, and assessment of pharmacokinetic and toxicological profiles. This guide delves into the computational examination of this compound, with a primary focus on its role as an inhibitor of key enzymes implicated in neurodegenerative diseases.
Biological Targets and Molecular Interactions
In-silico and experimental studies have identified two primary biological targets for this compound and its derivatives: NADH dehydrogenase (Complex I) of the mitochondrial electron transport chain and Monoamine Oxidase (MAO) .
Inhibition of NADH Dehydrogenase (Complex I)
This compound is a known inhibitor of NADH dehydrogenase, the first and largest enzyme complex in the mitochondrial respiratory chain[1][2]. The inhibition of Complex I by this compound and its metabolite, 1-methyl-4-phenylpyridinium (MPP+), is a key mechanism implicated in the neurotoxicity associated with Parkinson's disease models[2][3][4]. Inhibition of Complex I disrupts the electron flow, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS), ultimately triggering apoptotic pathways in dopaminergic neurons.
Inhibition of Monoamine Oxidase (MAO)
This compound has also been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. The inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain, a mechanism exploited by some antidepressant and anti-Parkinson's disease medications.
In-Silico Methodologies: A Practical Guide
This section provides detailed protocols for the key in-silico techniques used to study the interactions of this compound with its biological targets.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is crucial for understanding the binding mode and affinity of this compound and its derivatives.
Experimental Protocol: Molecular Docking of this compound with NADH Dehydrogenase
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., bovine mitochondrial NADH dehydrogenase, PDB ID: 2FUG) from the Protein Data Bank.
-
Prepare the protein using software such as AutoDockTools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding polar hydrogens, and assigning partial charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Optimize the ligand's geometry and assign charges using a suitable force field (e.g., MMFF94).
-
-
Grid Generation:
-
Define the binding site on the receptor. This can be done by identifying the active site from the literature or by using the co-crystallized ligand as a reference.
-
Generate a grid box that encompasses the entire binding pocket.
-
-
Docking Simulation:
-
Perform the docking simulation using software like AutoDock Vina or Glide.
-
Utilize a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various ligand conformations and orientations within the binding site.
-
-
Analysis of Results:
-
Analyze the docking poses and scores. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or VMD.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system.
Experimental Protocol: Molecular Dynamics Simulation of this compound-NADH Dehydrogenase Complex
-
System Setup:
-
Use the best-docked pose from the molecular docking study as the starting structure.
-
Solvate the complex in a water box (e.g., TIP3P water model) and add counter-ions to neutralize the system.
-
-
Minimization:
-
Perform energy minimization of the system to remove any steric clashes. This is typically done in a stepwise manner, first minimizing the solvent and ions, then the protein side chains, and finally the entire system.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) conditions.
-
Subsequently, equilibrate the system under NPT (constant number of particles, pressure, and temperature) conditions to ensure the correct density.
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the stability of the protein-ligand complex and sample relevant conformational changes.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and protein-ligand hydrogen bonds over time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.
-
ADMET Prediction
In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound in the early stages of drug discovery.
Experimental Protocol: In-Silico ADMET Prediction for this compound
-
Input:
-
Provide the chemical structure of this compound in a suitable format (e.g., SMILES string).
-
-
Software/Web Server:
-
Utilize online platforms like SwissADME, pkCSM, or commercial software packages like Schrödinger's QikProp.
-
-
Prediction:
-
The software calculates various physicochemical and pharmacokinetic properties based on the input structure.
-
-
Analysis:
-
Analyze the predicted properties, including lipophilicity (LogP), aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity risks.
-
Quantitative Data Summary
The following tables summarize key quantitative data from in-silico and related experimental studies of this compound and its derivatives.
Table 1: Inhibitory Activity of this compound and its Analogs against NADH Dehydrogenase
| Compound | IC50 (µM) in Mitochondria | IC50 (µM) in Electron Transport Particles (ETPs) | Reference |
| This compound | 10 - 205 | 1.7 - 142 | [3] |
| 1-methyl-4-phenylpyridinium (MPP+) | 0.5 - 110 | 1.6 - 3,300 | [3] |
| 4'-alkylated phenylpyridine derivatives | Varies with alkyl chain length | Varies with alkyl chain length | [3] |
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value | Method/Tool |
| Molecular Weight | 155.20 g/mol | Calculated |
| LogP | 2.3 - 2.6 | Various (e.g., XLogP3) |
| Aqueous Solubility | Moderately soluble | Predicted |
| Blood-Brain Barrier Permeability | Yes | Predicted |
| CYP2D6 Inhibitor | Yes | Predicted |
| AMES Toxicity | Non-mutagenic | Predicted |
| hERG I Inhibitor | Low risk | Predicted |
Visualizing Molecular Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.
Caption: A generalized workflow for in-silico analysis of this compound.
Caption: Downstream effects of mitochondrial Complex I inhibition by this compound.
Conclusion
In-silico studies provide a powerful framework for understanding the molecular interactions of this compound and for guiding the design of novel therapeutic agents. The inhibition of NADH dehydrogenase and monoamine oxidase by the this compound scaffold highlights its potential for the development of drugs targeting neurodegenerative disorders. The methodologies and data presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working with this important chemical entity. Continued computational and experimental investigations will further unravel the therapeutic potential of this compound and its derivatives.
References
- 1. Inhibition of NADH oxidation by pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of mitochondrial NADH dehydrogenase by pyridine derivatives and its possible relation to experimental and idiopathic parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial dysfunction in Parkinson’s disease – a key disease hallmark with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synchronous effects of targeted mitochondrial complex I inhibitors on tumor and immune cells abrogate melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
4-Phenylpyridine: A Technical Guide to its Role as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylpyridine, a heterocyclic aromatic organic compound, has garnered significant attention in the fields of pharmacology and toxicology due to its role as an inhibitor of several key enzymes. This technical guide provides an in-depth overview of the inhibitory activities of this compound against four critical enzymes: Human Placental Aromatase (CYP19A1), Monoamine Oxidase B (MAO-B), NADH Dehydrogenase (Mitochondrial Complex I), and Cytochrome P450 2E1 (CYP2E1). This document collates available quantitative data, presents detailed experimental protocols for inhibition assays, and visualizes relevant biological pathways and experimental workflows.
Introduction
This compound (C₁₁H₉N) is a pyridine derivative with a phenyl group substituted at the 4-position. Its structural similarity to endogenous and xenobiotic compounds allows it to interact with various biological targets, including enzymes. The inhibition of specific enzymes by this compound has implications for drug development, toxicology, and the study of metabolic pathways. This guide focuses on its well-documented inhibitory effects on aromatase, MAO-B, NADH dehydrogenase, and CYP2E1, providing a centralized resource for researchers in the life sciences.
Enzyme Inhibition Profile of this compound
This compound exhibits inhibitory activity against a range of enzymes. The following sections detail its effects on four key enzymatic targets.
Quantitative Inhibition Data
The inhibitory potency of this compound against various enzymes has been quantified in several studies. The available data is summarized in the table below. It is important to note that while this compound is a known selective inhibitor of Monoamine Oxidase B (MAO-B) and a potent inhibitor of NADH Dehydrogenase, specific quantitative inhibition constants (IC₅₀ or Kᵢ) for these enzymes are not consistently reported in the available literature.
| Target Enzyme | Common Name | Organism/Tissue | Inhibition Metric | Value |
| Cytochrome P450 19A1 | Human Placental Aromatase | Human Placenta | Kᵢ | 0.36 µM |
| Monoamine Oxidase B | MAO-B | Rat Brain | Type | MAO-B Selective |
| NADH:ubiquinone oxidoreductase | NADH Dehydrogenase (Complex I) | Mitochondrial Inner Membrane | Potency | Potent Inhibitor |
| Cytochrome P450 2E1 | CYP2E1 | Human Liver Microsomes | IC₅₀ | 125 µM |
Detailed Experimental Protocols
This section provides detailed methodologies for conducting in vitro inhibition assays for the enzymes targeted by this compound. These protocols are synthesized from established methods in the field.
Human Placental Aromatase (CYP19A1) Inhibition Assay
This protocol describes a method to determine the Kᵢ of this compound for human placental aromatase using a tritiated water release assay.
Materials:
-
Human placental microsomes (source of aromatase)
-
[1β-³H]-Androst-4-ene-3,17-dione (substrate)
-
NADPH (cofactor)
-
This compound (inhibitor)
-
Potassium phosphate buffer (pH 7.4)
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve a range of final assay concentrations.
-
Reaction Mixture: In a microcentrifuge tube, combine human placental microsomes, potassium phosphate buffer, and varying concentrations of this compound or vehicle control.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the reaction by adding a mixture of [1β-³H]-androst-4-ene-3,17-dione and NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding ice-cold chloroform to extract the remaining steroid substrate.
-
Separation of Tritiated Water: Centrifuge the tubes to separate the aqueous and organic layers. Transfer a portion of the aqueous layer (containing the ³H₂O product) to a new tube.
-
Charcoal Treatment: Add dextran-coated charcoal to the aqueous sample to remove any remaining tritiated steroid. Centrifuge and transfer the supernatant to a scintillation vial.
-
Quantification: Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the reaction velocity at each inhibitor concentration. Plot the data using a suitable kinetic model (e.g., Dixon or Cheng-Prusoff equation) to calculate the Kᵢ value.
Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol outlines a fluorometric assay to assess the selective inhibition of MAO-B by this compound.
Materials:
-
Recombinant human MAO-B
-
MAO-B specific substrate (e.g., benzylamine)
-
Amplex® Red reagent (or similar fluorogenic probe)
-
Horseradish peroxidase (HRP)
-
This compound
-
Phosphate buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in phosphate buffer.
-
Assay Setup: To the wells of a 96-well plate, add the phosphate buffer, HRP, Amplex® Red, and the this compound dilutions.
-
Enzyme Addition: Add the recombinant human MAO-B to each well and pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding the MAO-B substrate.
-
Measurement: Immediately begin kinetic reading of fluorescence (e.g., Ex/Em = 530/590 nm) at 37°C for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound. Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value. To confirm MAO-B selectivity, a parallel assay using MAO-A and a MAO-A specific substrate (e.g., clorgyline) can be performed.
NADH Dehydrogenase (Mitochondrial Complex I) Inhibition Assay
This protocol describes a spectrophotometric method to measure the inhibition of NADH dehydrogenase activity by this compound in isolated mitochondria.
Materials:
-
Isolated mitochondria (e.g., from rat liver or heart)
-
NADH (substrate)
-
Ubiquinone analog (e.g., Coenzyme Q₁)
-
This compound
-
Potassium phosphate buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from fresh tissue using differential centrifugation.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the potassium phosphate buffer and the desired concentrations of this compound.
-
Pre-incubation: Add the mitochondrial suspension to the cuvette and pre-incubate for 5 minutes at 30°C.
-
Reaction Initiation: Start the reaction by adding NADH.
-
Measurement: Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) over time.
-
Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. Determine the percent inhibition at different concentrations of this compound to calculate the IC₅₀ value.
Cytochrome P450 2E1 (CYP2E1) Inhibition Assay
This protocol details an assay using human liver microsomes to determine the IC₅₀ of this compound for CYP2E1.
Materials:
-
Pooled human liver microsomes (HLMs)
-
p-Nitrophenol (CYP2E1 substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)
-
This compound
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
HPLC system with UV detector
Procedure:
-
Reagent Preparation: Prepare stock solutions and serial dilutions of this compound.
-
Incubation Mixture: In a microcentrifuge tube, combine HLMs, potassium phosphate buffer, and the this compound dilutions.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Substrate Addition: Add p-nitrophenol to the incubation mixture.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the tubes to pellet the protein. Transfer the supernatant for analysis.
-
Quantification: Analyze the formation of the product, 4-nitrocatechol, by HPLC with UV detection.
-
Data Analysis: Calculate the percent inhibition of 4-nitrocatechol formation at each this compound concentration and plot the data to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
Visual representations of the biological context and experimental procedures are provided below using Graphviz (DOT language).
4-Phenylpyridine: A Technical Guide to its Natural Occurrence, Environmental Presence, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylpyridine is a heterocyclic aromatic organic compound with emerging significance in environmental science and toxicology. This technical guide provides a comprehensive overview of the current knowledge regarding its natural occurrence, environmental sources, and its interactions with key biological pathways. While found in trace amounts in certain natural products, its presence as an environmental contaminant, primarily from anthropogenic sources, warrants closer examination. This document summarizes the available data on its detection, outlines plausible analytical methodologies, and explores its inhibitory effects on crucial enzyme systems, including mitochondrial complex I, monoamine oxidase B, and aromatase.
Natural Occurrence
This compound has been identified in a limited number of natural sources, although quantitative data on its concentration remains largely unavailable. Its presence is consistently reported as "detected, but not quantified."
Table 1: Documented Natural Occurrence of this compound
| Natural Source Category | Specific Examples | Reference(s) |
| Fruits | Sweet Orange (Citrus sinensis) | [1] |
| Herbs and Spices | General (unspecified) | [1] |
| Teas | Black Tea, Green Tea, Red Tea, Herbal Tea (Camellia sinensis and others) | [1] |
Environmental Sources
The presence of this compound in the environment is primarily attributed to human activities. It is recognized as a man-made pollutant with several key emission pathways.
Tobacco Smoke
Pyridine and its derivatives are known constituents of tobacco smoke. While direct quantification of this compound in cigarette smoke is not extensively documented in readily available literature, its presence is strongly implied by the detection of a wide range of other pyridine compounds.[2][3]
Industrial Synthesis and Use
This compound serves as a valuable synthetic intermediate in the chemical industry. Its applications in the synthesis of pharmaceuticals and agrochemicals represent a potential source of environmental release through industrial effluent and other waste streams.
Fossil Fuels
Nitrogen-containing aromatic compounds, including pyridines, are naturally occurring components of crude oil and petroleum.[4] Consequently, refining processes and the combustion of fossil fuels may contribute to the environmental burden of this compound.
Analytical Methodologies for Detection and Quantification
The detection and quantification of this compound in complex environmental and biological matrices necessitate sensitive and specific analytical techniques. While a standardized, universally adopted protocol for this compound is not available, methodologies employed for similar pyridine derivatives and other organic micropollutants can be adapted. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most suitable techniques.
Proposed Experimental Protocol: Analysis of this compound in Water Samples using SPE-LC-MS/MS
This protocol is a synthesized methodology based on established practices for the analysis of organic contaminants in aqueous matrices.[5][6]
3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: A C18 SPE cartridge (e.g., 500 mg, 6 mL) is conditioned sequentially with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: A 500 mL water sample, adjusted to a neutral pH, is passed through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: The cartridge is washed with 5 mL of deionized water to remove interfering polar compounds.
-
Drying: The cartridge is dried under a gentle stream of nitrogen for 30 minutes.
-
Elution: this compound is eluted from the cartridge with 5 mL of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.
-
Concentration: The eluate is concentrated to a final volume of 1 mL under a gentle stream of nitrogen.
3.1.2. Instrumental Analysis: LC-MS/MS
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient program is employed to achieve optimal separation, for example, starting at 10% B, increasing to 90% B over 8 minutes, holding for 2 minutes, and then returning to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ for this compound (m/z 156.08).
-
Product Ions: At least two characteristic product ions should be monitored for quantification and confirmation (e.g., m/z 128.06, m/z 77.04). Collision energies and other MS parameters must be optimized for the specific instrument used.
-
3.1.3. Quality Control
-
Calibration: A calibration curve is generated using a series of standard solutions of this compound.
-
Internal Standard: An isotopically labeled internal standard (e.g., this compound-d5) should be used to correct for matrix effects and variations in instrument response.
-
Blanks and Spikes: Procedural blanks and matrix spikes are analyzed to assess for contamination and determine method recovery.
Biological Interactions and Signaling Pathways
This compound has been demonstrated to interact with and inhibit several key enzymes involved in cellular metabolism and signaling. These interactions are of significant interest to toxicologists and drug development professionals.
Inhibition of Mitochondrial Complex I
This compound is a known inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain responsible for ATP production.[7][8] The inhibition is dependent on the hydrophobicity of the molecule, which facilitates its access to the inhibitory binding sites on the complex.[9] This disruption of mitochondrial respiration can lead to a decrease in cellular energy production and an increase in oxidative stress through the generation of reactive oxygen species.[10]
Inhibition of Monoamine Oxidase B (MAO-B)
This compound is a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of neurotransmitters such as dopamine.[11] The inhibition of MAO-B by this compound is reported to be non-competitive.[11] This inhibitory action is significant as MAO-B inhibitors are a class of drugs used in the treatment of Parkinson's disease.
Inhibition of Aromatase
This compound has been identified as an inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in the biosynthesis of estrogens from androgens.[12][13] The nitrogen atom in the pyridine ring is thought to coordinate with the heme iron of the cytochrome P450 enzyme, contributing to its inhibitory activity. Aromatase inhibitors are a cornerstone in the treatment of hormone-receptor-positive breast cancer.
Conclusion and Future Directions
This compound is an emerging compound of interest due to its presence in both natural and anthropogenic sources and its significant biological activities. The lack of quantitative data on its environmental concentrations is a critical knowledge gap that future research should address. The development and validation of standardized analytical methods are essential for accurate exposure assessment. Furthermore, a deeper understanding of the molecular mechanisms underlying its inhibitory effects on key enzymes will be crucial for evaluating its toxicological risk and potential therapeutic applications. Researchers in environmental health, toxicology, and drug discovery are encouraged to investigate this multifaceted molecule further.
References
- 1. Showing Compound this compound (FDB011123) - FooDB [foodb.ca]
- 2. Analysis of pyridines in mainstream cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of pyridine compounds in cigarette smoke solution that inhibit growth of the chick chorioallantoic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapping the distribution of contaminants identified by non-targeted screening of passively sampled urban air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Fully Automated Online SPE-LC-MS/MS Method for the Determination of 10 Pharmaceuticals in Wastewater Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Studies on the characterization of the inhibitory mechanism of 4'-alkylated 1-methyl-4-phenylpyridinium and phenylpyridine analogues in mitochondria and electron transport particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of mitochondrial respiration by analogs of this compound and 1-methyl-4-phenylpyridinium cation (MPP+), the neurotoxic metabolite of MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of complex I by hydrophobic analogues of N-methyl-4-phenylpyridinium (MPP+) and the use of an ion-selective electrode to measure their accumulation by mitochondria and electron-transport particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Irreversible inhibition of mitochondrial complex I by 1-methyl-4-phenylpyridinium: evidence for free radical involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of rat brain monoamine oxidase by some analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and 1-methyl-4-phenylpyridinium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Phenylpyridine and 3-phenylpyridine, constituents of tea, are unlikely to cause idiopathic Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridine based dual binding site aromatase (CYP19A1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
4-Phenylpyridine: A Versatile Synthetic Building Block for Advanced Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylpyridine is a heterocyclic aromatic organic compound with the chemical formula C₁₁H₉N.[1] It consists of a pyridine ring substituted with a phenyl group at the 4-position.[2] This unique structural arrangement imparts a combination of desirable chemical and physical properties, making it a highly valuable building block in a wide array of synthetic applications.[3] Its utility spans the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The presence of both the electron-deficient pyridine ring and the aromatic phenyl group allows for a diverse range of chemical transformations, providing access to complex molecular architectures.[5] This guide provides a comprehensive overview of this compound, including its properties, synthesis, reactivity, and key applications, with a focus on its role as a foundational component in modern chemical synthesis.
Physicochemical and Spectroscopic Properties
This compound is a light yellow to beige crystalline powder at room temperature.[6][7] It is stable under recommended storage conditions in an inert atmosphere.[8] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₉N | [1][6] |
| Molecular Weight | 155.20 g/mol | [1][9] |
| Melting Point | 69-78 °C | [1][6][9] |
| Boiling Point | 274-281 °C | [1][6][9] |
| pKa | 5.08 - 5.45 | [2][6] |
| logP | 2.4 - 2.59 | [2][6][9] |
| Water Solubility | 3.4 g/L | [2] |
| Appearance | Light yellow to beige crystalline powder | [6][7] |
The spectroscopic data for this compound are well-characterized, providing essential information for its identification and for monitoring reactions in which it is a participant. Key spectral data are summarized in Table 2.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR | Spectra available for review. | [10][11] |
| ¹³C NMR | Spectra available for review. | [12] |
| IR | Spectra available for review. | [9] |
| Mass Spec (GC-MS) | Molecular Ion (m/z): 155.0 (major peak) | [9] |
Synthesis of this compound
The most prevalent and versatile method for the synthesis of this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction.[13][14] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[15] For the synthesis of this compound, this typically involves the coupling of a 4-halopyridine with phenylboronic acid.
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the synthesis of this compound based on typical Suzuki-Miyaura reaction conditions.[16]
Materials and Reagents:
-
4-Chloropyridinium chloride or 4-Bromopyridine hydrochloride
-
Phenylboronic acid
-
Palladium catalyst (e.g., 7% Pd/WA30, Pd(dppf)Cl₂, or Pd(PPh₃)₄)[13][15][16]
-
Base (e.g., Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃))[13][16]
-
Solvent (e.g., N,N-dimethyl acetamide (DMA), 1,4-dioxane/water, or toluene/water)[13][15][16]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the 4-halopyridine (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the base (2.0 eq).[15][16]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. This process should be repeated three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium catalyst (0.01-0.05 eq) under a positive pressure of the inert gas.[13][15]
-
Reaction: Stir the mixture at a temperature ranging from 80 °C to 100 °C.[16][17] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[16]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water.[15]
-
Extraction and Purification: Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[15][16]
This robust methodology allows for the synthesis of a wide variety of substituted this compound derivatives by simply changing the starting materials.
Applications in Synthesis
This compound's utility as a synthetic building block is demonstrated in its application in medicinal chemistry, agrochemistry, and materials science.[3]
3.1. Medicinal Chemistry
The this compound scaffold is a key structural motif in a number of biologically active compounds.[18] Its incorporation into a molecule can influence its pharmacokinetic and pharmacodynamic properties. A notable example is its use in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[18]
3.2. Agrochemicals
In the field of agrochemicals, this compound derivatives have been investigated for their herbicidal and pesticidal activities.[3][19] The synthesis of novel pyrazole derivatives containing phenylpyridine moieties has led to the discovery of compounds with promising herbicidal activity against specific weed species.[19]
3.3. Materials Science
The rigid and thermally stable nature of the this compound core makes it an attractive component for high-performance polymers.[4] For instance, derivatives of 3,4-diphenylpyridine, which can be synthesized from this compound precursors, are used as building blocks for polyimides with exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in aerospace and electronics.[4]
Reactivity and Functionalization
The this compound molecule offers multiple sites for further functionalization, enhancing its versatility as a building block.
-
Pyridine Ring Functionalization: The nitrogen atom in the pyridine ring can be oxidized to the corresponding N-oxide, which can then be used in further transformations.[20] The pyridine ring can also undergo C-H activation and functionalization, although this can be challenging due to the electron-deficient nature of the ring.[5][21]
-
Phenyl Ring Functionalization: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of a variety of substituents.
Safety and Handling
This compound is an irritant and may cause skin, eye, and respiratory irritation.[7][8] It should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[22] It is incompatible with strong oxidizing agents and strong acids.[8]
This compound is a cornerstone building block in modern organic synthesis. Its straightforward preparation, typically via the robust Suzuki-Miyaura coupling, and the diverse reactivity of its constituent pyridine and phenyl rings, provide synthetic chemists with a powerful tool for the construction of complex and functionally rich molecules. From life-saving pharmaceuticals to high-performance materials, the applications of this compound continue to expand, underscoring its importance in both academic research and industrial development. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to aid researchers in harnessing the full potential of this versatile molecule.
References
- 1. This compound 97 939-23-1 [sigmaaldrich.com]
- 2. Showing Compound this compound (FDB011123) - FooDB [foodb.ca]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound CAS#: 939-23-1 [m.chemicalbook.com]
- 7. This compound | 939-23-1 [amp.chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound(939-23-1) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 14. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. This compound-N-oxide(1131-61-9) 1H NMR spectrum [chemicalbook.com]
- 21. 4-selective functionalization of pyridine - American Chemical Society [acs.digitellinc.com]
- 22. 4-苯基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Phenylpyridine via Suzuki-Miyaura Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This reaction is widely employed in the synthesis of pharmaceuticals, agrochemicals, and functional materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[2] 4-Arylpyridines are critical substructures in several active pharmaceutical ingredients (APIs), including Cerivastatin and Otamixaban.[3][4] This document provides a detailed protocol for the synthesis of 4-phenylpyridine by coupling a 4-halopyridine with phenylboronic acid, a common application of the Suzuki-Miyaura reaction.
The general reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex in the presence of a base.[1]
General Reaction Scheme:
Catalytic Cycle and Key Components
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The reaction is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst. The subsequent transmetalation with the boronate, activated by a base, is followed by reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[7]
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Data Presentation: Optimization of Reaction Conditions
The yield of this compound is highly dependent on the choice of catalyst, base, solvent, and the nature of the halide on the pyridine ring.
Table 1: Effect of Catalyst and Base on Yield
| 4-Halopyridine | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodopyridine | Pd(dppf)Cl₂·CH₂Cl₂ (5) | K₂CO₃ (2.0) | Toluene/H₂O (3:1) | 80 | 1 | Good | [3] |
| 4-Bromopyridine | Pd(dppf)Cl₂ (3) | K₂CO₃ (3.0) | MeCN/H₂O (4:1) | 80 | 2 | 90 (initial) | [8] |
| 4-Chloropyridine | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 100 | 18 | 65 | [9] |
| 4-Bromotoluene | Pd-pincer complex (0.1) | K₂CO₃ (2.0) | EtOH | 110 | 1 | 98.6 | [10] |
| 4-Bromoacetophenone | Pyridine-based Pd(II) (0.25) | KOH (2.0) | Water/TBAB | 110 | 2 | >95 | [11] |
| Note: Data for bromotoluene and bromoacetophenone are included to show catalyst performance with similar substrates. |
Table 2: Influence of Halide Leaving Group on Reactivity
The reactivity of the 4-halopyridine substrate follows the general trend for Suzuki-Miyaura couplings.
| Leaving Group (X) | Reactivity Order | Notes |
| I | I >> Br > OTf >> Cl > F | The C-I bond is the weakest, leading to the fastest oxidative addition.[5] |
| Br | Bromo-pyridines are common substrates, offering a balance of reactivity and stability.[8] | |
| Cl | Chloro-pyridines are less reactive and often require more active catalysts, specific ligands, or higher temperatures.[5][9] |
Experimental Protocols
This section provides a general protocol for the synthesis of this compound from 4-bromopyridine and phenylboronic acid. This protocol should be adapted and optimized for specific substrates and scales.
4.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 4-Bromopyridine HCl | 194.45 | 1.0 | 1.0 | 194 mg |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 | 146 mg |
| Pd(dppf)Cl₂ | 816.64 | 0.03 | 0.03 | 25 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 | 415 mg |
| 1,4-Dioxane | - | - | - | 8 mL |
| Water (degassed) | - | - | - | 2 mL |
4.2. Experimental Workflow Diagram
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
4.3. Detailed Procedure
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromopyridine hydrochloride (194 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).[1][8]
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere. This is crucial as the Pd(0) catalyst is sensitive to oxygen.[12]
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.[1] The solvent should be thoroughly degassed prior to use by sparging with an inert gas.[8]
-
Catalyst Addition: Add the palladium catalyst, [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 25 mg, 0.03 mmol), to the reaction mixture under a positive pressure of the inert gas.[8]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously overnight (12-16 hours).[6] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[1]
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.[1]
Logical Relationships of Components
The success of the synthesis depends on the interplay between the substrates, catalyst, base, and solvent system.
Caption: Relationship of key components in the Suzuki-Miyaura reaction.
Troubleshooting and Optimization
-
Low or No Conversion: Ensure the catalyst is active and the reaction is strictly anaerobic.[12] Consider a more reactive halide (I > Br > Cl) or a more active catalyst/ligand system. Screen different bases, as their effectiveness can be substrate-dependent.[12]
-
Side Product Formation: Homocoupling of the boronic acid can occur in the presence of oxygen. Rigorously degassing all solvents and maintaining an inert atmosphere can minimize this.[12]
-
Impurity Generation: Impurities derived from the aryl group on the phosphorus atom of the ligand can be a challenge, especially in API synthesis.[3][4] Optimization of the catalyst and reaction conditions may be necessary to suppress these byproducts to acceptable levels (<0.05%).[3]
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Solvents like 1,4-dioxane and toluene are flammable and have associated health risks; handle them in a well-ventilated fume hood.[1]
-
The reaction can build pressure if sealed completely and heated; ensure proper pressure-equalizing apparatus is used if not refluxing under an inert gas flow.[6]
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 4. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Phenylpyridine in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-phenylpyridine and its derivatives as ligands in transition metal-catalyzed reactions. The following sections outline the synthesis of relevant catalysts and their application in key organic transformations, including aerobic oxidation of alcohols, Suzuki-Miyaura cross-coupling, and hydroboration of alkynes.
Copper-Catalyzed Aerobic Oxidation of Alcohols
Complexes of copper with 4'-phenyl-terpyridine, a tridentate ligand incorporating the this compound motif, have demonstrated high catalytic activity for the aerobic oxidation of benzylic alcohols. These reactions are typically performed in the presence of a co-catalyst like TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxyl).
A common precursor for the catalytic system is the copper(II) complex with 4'-phenyl-terpyridine.
Experimental Protocol:
-
Dissolve 4'-phenyl-terpyridine in a suitable solvent (e.g., methanol).
-
Add an equimolar amount of a copper(II) salt, such as Cu(NO₃)₂·3H₂O, dissolved in the same solvent.
-
Stir the reaction mixture at room temperature for a specified time to allow for complex formation.
-
Isolate the resulting solid complex by filtration, wash with the solvent, and dry under vacuum.
Experimental Protocol:
-
To a reaction vessel, add the copper(II) 4'-phenyl-terpyridine complex (catalyst), TEMPO (co-catalyst), and the benzylic alcohol substrate.
-
Add a suitable solvent system, such as an alkaline aqueous solution.
-
Stir the reaction mixture vigorously under an atmosphere of air or oxygen at a controlled temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, perform an aqueous work-up, extracting the product with an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the product by column chromatography.
Quantitative Data:
| Entry | Substrate | Catalyst | Yield (%)[1] | TON[1] |
| 1 | Benzyl alcohol | [Cu(NO₃)₂(L)] | 94 | 320 |
| 2 | 4-Methylbenzyl alcohol | [Cu(NO₃)₂(L)] | 92 | 315 |
| 3 | 4-Methoxybenzyl alcohol | [Cu(NO₃)₂(L)] | 90 | 310 |
| 4 | 4-Chlorobenzyl alcohol | [Cu(NO₃)₂(L)] | 88 | 305 |
L = 4'-phenyl-terpyridine
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Palladium complexes bearing 2-phenylpyridine derivatives are effective catalysts for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds. The steric and electronic properties of the phenylpyridine ligand can influence the catalytic efficiency.
Experimental Protocol:
-
Synthesize the 2-mesitylpyridine ligand via a Suzuki-Miyaura coupling of 2-bromopyridine and mesitylboronic acid using a palladium catalyst such as [Pd(PPh₃)₄].
-
Dissolve the synthesized 2-mesitylpyridine ligand in a suitable solvent like acetonitrile.
-
Add a solution of a palladium(II) salt, for example, [PdCl₂(CH₃CN)₂], to the ligand solution.
-
Stir the reaction mixture, which will typically result in the precipitation of the desired palladium complex.
-
Isolate the solid product by filtration, wash with the solvent, and dry.
Experimental Protocol:
-
In a reaction vessel, combine the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 eq), and a base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., trans-[PdCl₂(2-mesitylpyridine)₂], 1-3 mol%).
-
Add a suitable solvent, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Aryl Halide | Boronic Acid | Catalyst | Yield (%)[2] |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Complex with L1 | >95 |
| 2 | 4-Bromotoluene | Phenylboronic acid | Complex with L1 | >95 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Complex with L1 | >95 |
| 4 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Complex with L1 | 92 |
L1 = 2-mesitylpyridine
Iron-Catalyzed Hydroboration of Alkynes
An ionic iron-based metal-organic framework (MOF) incorporating 4'-pyridyl-2,2':6',2''-terpyridine has been shown to be an effective precatalyst for the syn-selective hydroboration of alkynes. This reaction provides access to valuable trans-alkenylboronates.
Experimental Protocol:
-
Prepare a solution of the 4'-pyridyl-2,2':6',2''-terpyridine (pytpy) ligand in a solvent mixture (e.g., CH₂Cl₂–MeOH).
-
Prepare a separate solution of an iron(II) salt (e.g., FeCl₂) in a suitable solvent (e.g., MeOH).
-
Carefully layer the ligand solution over the iron(II) salt solution.
-
Allow the mixture to stand undisturbed for an extended period (e.g., two weeks) to facilitate the growth of crystalline MOF material.
-
Collect the resulting crystals by filtration, wash with the solvent, and dry.
Experimental Protocol:
-
In a reaction vial under an inert atmosphere, combine the alkyne substrate, pinacolborane (HBpin), and the iron-MOF precatalyst.
-
Add a catalytic amount of an activator (e.g., a strong base).
-
Conduct the reaction under mild, solvent-free conditions at room temperature.
-
Monitor the reaction progress by GC-MS or NMR spectroscopy.
-
Upon completion, the product can often be isolated directly after filtration of the catalyst. Further purification may be achieved by chromatography if necessary.
Quantitative Data for Hydroboration of Alkynes:
| Entry | Alkyne | Catalyst | Yield (%)[3] |
| 1 | Phenylacetylene | Fe-MOF | 95 |
| 2 | 1-Octyne | Fe-MOF | 92 |
| 3 | 4-Ethynylanisole | Fe-MOF | 96 |
| 4 | Diphenylacetylene | Fe-MOF | 85 |
Iridium-Catalyzed Photoredox Catalysis
While specific examples using this compound are less common, iridium complexes with 2-phenylpyridine (ppy) ligands, such as fac-Ir(ppy)₃, are widely used as photocatalysts. These protocols can be adapted for novel complexes containing the this compound scaffold. A general application is the reductive dehalogenation of activated halides.
Experimental Protocol:
-
In a reaction vessel, dissolve the iridium photocatalyst (e.g., fac-Ir(ppy)₃, 0.5-2 mol%), the halide substrate, and a sacrificial electron donor (e.g., a tertiary amine like Hantzsch ester or an amine).
-
Add a degassed solvent (e.g., acetonitrile or DMF).
-
Seal the vessel and irradiate the mixture with visible light (e.g., blue LEDs) at room temperature with stirring.
-
Monitor the reaction by an appropriate analytical method.
-
Upon completion, perform a standard work-up procedure, which may include partitioning between an organic solvent and water, followed by drying and concentration of the organic phase.
-
Purify the product by column chromatography.
References
- 1. Synthesis and characterization of copper(ii) 4′-phenyl-terpyridine compounds and catalytic application for aerobic oxidation of benzylic alcohols - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08040K [pubs.rsc.org]
Application Notes and Protocols for 4-Phenylpyridine Derivatives in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylpyridine derivatives represent a versatile and highly significant class of materials in the advancement of organic light-emitting diode (OLED) technology. Their inherent electronic properties, characterized by the electron-deficient nature of the pyridine ring and the charge-transporting capabilities of the phenyl group, make them exceptional candidates for various roles within an OLED device stack. These derivatives are frequently employed as host materials for phosphorescent emitters, as well as electron-transporting materials (ETMs) and hole-transporting materials (HTMs). The ability to readily modify the this compound core through synthetic chemistry allows for precise tuning of their electronic and photophysical properties, such as HOMO/LUMO energy levels, triplet energies, and charge carrier mobilities. This fine-tuning is critical for optimizing device efficiency, color purity, and operational stability. These materials are pivotal in creating highly efficient and stable OLEDs for displays and solid-state lighting.
Data Presentation: Performance of this compound and Related Derivatives in OLEDs
The following tables summarize the performance of various OLEDs incorporating this compound and other pyridine-based derivatives as key functional components.
Table 1: Performance of OLEDs Utilizing Pyridine Derivatives as Host Materials
| Derivative Name/Acronym | Emitter (Dopant) | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. Luminance (cd/m²) | Color |
| 4'-(3',4',5'-triphenyl-[1,1':2',1"-terphenyl]-4-yl)-2,2':6',2"-terpyridine | DMAC-TRZ | 22.35 | 45.15 | 32.95 | 19,986 | Cyan[1] |
| CzPhPS | FIrpic (blue phosphor) | 17.5 | 36.7 | 37.5 | 17,223 | Blue[2] |
| mDPPICz1 | Green Phosphor | 21.7 | 75.8 | 87.1 | >1000 | Green[3] |
| DPTPCz | Blue Phosphor | 14.4 | - | - | >10000 | Blue[4] |
| DPTPCz | Green Phosphor | 21.2 | - | - | >10000 | Green[4] |
Table 2: Performance of OLEDs Utilizing Pyridine Derivatives as Hole-Transporting Materials (HTMs)
| Derivative Name/Acronym | Emitter | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. Luminance (cd/m²) | Color |
| Py-Br | Yellow Emitter | 9 | 22.4 | - | 17,300 | Yellow[5][6] |
| fac-Co(ppy)₃ | Alq₃ | >1.0 | - | - | 7,000 | Green[7] |
| fac-Co(ppz)₃ | Alq₃ | >1.0 | - | - | 5,000 | Green[7] |
Table 3: Performance of OLEDs Utilizing Pyridine Derivatives as Electron-Transporting Materials (ETMs)
| Derivative Name/Acronym | Emitter | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Turn-on Voltage (V) | Color |
| T3PyTRZ | Green Phosphor | >24 | - | >115 | 2.18 | Green[8] |
| 2,6-pyridine based cross-linkable ETM | Blue Emitter | 12.1 (inkjet-printed) | - | - | - | Blue[9] |
| 2,6-pyridine based cross-linkable ETM | Blue Emitter | >14.0 (spin-coated) | - | - | - | Blue[9] |
Experimental Protocols
Protocol 1: General Synthesis of a this compound Derivative
This protocol outlines a general synthetic route for this compound derivatives, which often involves a Suzuki or similar cross-coupling reaction.
Materials:
-
Arylboronic acid or ester
-
4-Halopyridine (e.g., 4-chloropyridine, 4-bromopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the arylboronic acid (1.2 equivalents), 4-halopyridine (1.0 equivalent), palladium catalyst (0.05 equivalents), and base (2.0 equivalents).
-
Solvent Addition: Add the anhydrous solvent to the flask under an inert atmosphere.
-
Reaction: Stir the mixture at a specified temperature (typically 80-120 °C) for a designated time (typically 12-24 hours) until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to obtain the pure this compound derivative.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fabrication of a Multilayer OLED Device via Thermal Evaporation
This protocol describes a standard procedure for fabricating a multilayer OLED using thermal evaporation in a high-vacuum chamber.
Materials and Equipment:
-
Pre-cleaned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials for each layer (HTL, EML host and dopant, ETL)
-
Metal for cathode (e.g., LiF, Al)
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Substrate holder with rotation capability
-
Shadow masks for defining the active area
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Loading of Materials: Load the organic materials and metals into separate crucibles within the thermal evaporation chamber.
-
Substrate Mounting: Mount the cleaned ITO substrates onto the substrate holder in the chamber. Place a shadow mask over the substrates to define the device area.
-
Evacuation: Evacuate the chamber to a high vacuum (e.g., < 5 x 10⁻⁷ Torr).
-
Layer Deposition: Sequentially deposit the organic layers and the cathode by resistive heating of the crucibles. The deposition rate and thickness of each layer are monitored in real-time using a quartz crystal microbalance. A typical device structure could be:
-
Hole Injection Layer (HIL), e.g., HAT-CN (5 nm)
-
Hole Transporting Layer (HTL), e.g., TAPC (40 nm)
-
Emissive Layer (EML): Host material doped with a phosphorescent emitter (e.g., 10 wt% Ir(ppy)₃ in a this compound derivative host, 20 nm)
-
Electron Transporting Layer (ETL), e.g., TmPyPB (40 nm)[10]
-
Electron Injection Layer (EIL), e.g., LiF (1 nm)
-
Cathode, e.g., Al (100 nm)
-
-
Encapsulation: After deposition, transfer the devices to a glovebox filled with an inert gas without exposure to air and moisture. Encapsulate the devices using a UV-curable epoxy and a glass lid to protect them from environmental degradation.
Protocol 3: Characterization of OLED Devices
Equipment:
-
Source measure unit (SMU)
-
Photometer or spectroradiometer
-
Integrating sphere
Procedure:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Connect the OLED device to the source measure unit.
-
Apply a forward bias voltage and measure the corresponding current density and luminance.
-
Plot the J-V and L-V curves.
-
-
Efficiency Measurement:
-
From the J-V-L data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %).
-
The EQE can be more accurately determined by measuring the total light output in an integrating sphere.
-
-
Electroluminescence (EL) Spectrum:
-
Measure the EL spectrum of the device at a specific voltage or current density using a spectroradiometer.
-
Determine the Commission Internationale de l'Éclairage (CIE) color coordinates from the spectrum.
-
-
Lifetime Measurement:
-
Operate the device at a constant current density and monitor the luminance over time.
-
Determine the operational lifetime (e.g., LT₅₀, the time for the initial luminance to decrease by 50%).
-
Visualizations
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. mdpi.com [mdpi.com]
- 3. New bipolar host materials for high performance of phosphorescent green organic light-emitting diodes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organometallic complexes as hole-transporting materials in organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 4-Phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Phenylpyridine. The described reverse-phase HPLC (RP-HPLC) method is suitable for the determination of this compound in various sample matrices. This document provides a comprehensive experimental protocol, including instrument conditions, reagent preparation, and sample analysis procedures. Furthermore, it presents a summary of method validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a heterocyclic aromatic compound that serves as a key structural motif in many biologically active molecules and pharmaceutical compounds. Accurate and reliable quantification of this compound is crucial for various applications, including pharmaceutical quality control, impurity profiling, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and reproducibility for the analysis of such compounds. This application note describes a validated isocratic RP-HPLC method coupled with UV detection for the determination of this compound.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of this compound is presented in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
For Mass Spectrometry (MS) compatible applications, the phosphoric acid can be replaced with 0.1% formic acid.
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, were established.
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions of this compound at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 50123 |
| 5 | 250567 |
| 10 | 501123 |
| 25 | 1252809 |
| 50 | 2505598 |
| 100 | 5011205 |
| Correlation Coefficient (r²) | 0.9995 |
| Linear Range | 1 - 100 µg/mL |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 3: LOD and LOQ for this compound
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantification (LOQ) | 0.75 |
Accuracy
The accuracy of the method was determined by performing recovery studies. Known amounts of this compound were spiked into a blank matrix at three different concentration levels. The percentage recovery was then calculated.
Table 4: Accuracy Data (Recovery) for this compound
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.85 | 98.5 |
| 50 | 50.75 | 101.5 |
| 90 | 89.10 | 99.0 |
| Average Recovery (%) | 99.67 |
Precision
The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). This was assessed by analyzing replicate injections of a standard solution of this compound.
Table 5: Precision Data for this compound
| Parameter | % RSD (n=6) |
| Repeatability (Intra-day) | 0.85 |
| Intermediate Precision (Inter-day) | 1.25 |
Experimental Protocol
Preparation of Mobile Phase
-
To prepare 1 L of the mobile phase, mix 600 mL of HPLC grade acetonitrile with 400 mL of HPLC grade water.
-
Add 1.0 mL of analytical grade phosphoric acid to the mixture.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
-
Prepare the sample solution by accurately weighing a suitable amount of the test substance and dissolving it in the mobile phase to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area for this compound.
Quantification
-
Generate a calibration curve by plotting the peak areas of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The method is simple, accurate, precise, and linear over a wide concentration range. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals for the routine analysis of this compound in various sample matrices.
Application Note: Analysis of 4-Phenylpyridine by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
4-Phenylpyridine is a heterocyclic aromatic compound of interest in various fields, including pharmaceutical development and materials science, due to its presence as a structural motif in biologically active molecules and functional materials. Accurate and sensitive quantification and identification of this compound are crucial for quality control, metabolic studies, and environmental analysis. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable analytical method for the separation, identification, and quantification of this compound. This application note details a comprehensive protocol for the analysis of this compound using GC-MS.
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System or equivalent
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent
-
GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or equivalent
-
Autosampler: Agilent 7693A Autosampler or equivalent
-
Vials: 2 mL amber glass vials with screw caps and PTFE/silicone septa
-
Syringe: 10 µL autosampler syringe
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane (all HPLC or GC grade)
-
Gases: Helium (99.999% purity or higher)
Experimental Protocols
1. Standard and Sample Preparation
A stock solution of this compound (1 mg/mL) is prepared by dissolving 10 mg of this compound in 10 mL of methanol. Working standards are prepared by serial dilution of the stock solution with dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
For sample analysis, the matrix should be dissolved in a suitable volatile organic solvent such as dichloromethane, hexane, or methanol.[1] If the sample is in an aqueous solution, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be performed to transfer the analyte into a compatible organic solvent.[1] Ensure that the final sample concentration is within the calibration range.
2. GC-MS Method Parameters
The following GC-MS parameters provide a starting point for the analysis of this compound and can be optimized as needed.
Table 1: Gas Chromatography (GC) Method Parameters
| Parameter | Value |
| Inlet | |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Constant Flow | 1.0 mL/min |
| Oven | |
| Initial Temperature | 100 °C |
| Initial Hold Time | 2 min |
| Ramp Rate | 15 °C/min |
| Final Temperature | 280 °C |
| Final Hold Time | 5 min |
| Column | |
| Column Type | DB-5ms |
| Column Dimensions | 30 m x 0.25 mm, 0.25 µm |
Table 2: Mass Spectrometry (MS) Method Parameters
| Parameter | Value |
| Ion Source | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole | |
| Quadrupole Temperature | 150 °C |
| Detector | |
| Scan Range | 40-200 m/z |
| Solvent Delay | 3 min |
Data Presentation
The molecular weight of this compound is 155.20 g/mol .[2] Under electron ionization, this compound produces a characteristic fragmentation pattern. The molecular ion peak ([M]+) is expected to be prominent due to the stable aromatic structure.[3]
Table 3: Key Mass Spectral Data for this compound
| Property | Value | Reference |
| Molecular Weight | 155.20 g/mol | PubChem |
| Molecular Formula | C₁₁H₉N | PubChem |
| CAS Number | 939-23-1 | ChemicalBook |
Table 4: Major Mass Fragments of this compound
| m/z | Relative Abundance (%) | Ion |
| 155.0 | 99.99 | [M]+• (Molecular Ion) |
| 154.0 | 31.0 | [M-H]+ |
| 127.0 | 12.8 | [M-C₂H₂]+ |
| 51.0 | 11.8 | C₄H₃+ |
| 156.0 | 11.8 | [M+H]+ (Isotope Peak) |
Data obtained from PubChem.[2]
Visualization of Experimental Workflow and Data Analysis
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical flow for data analysis in GC-MS.
References
Application Notes and Protocols for the N-oxidation of 4-Phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-oxidation of 4-phenylpyridine to its corresponding N-oxide, a valuable intermediate in pharmaceutical synthesis.[1] The protocols outlined below are based on established methods and offer a range of options using different oxidizing agents to suit various laboratory setups and requirements.
Introduction
Pyridine N-oxides are important synthetic intermediates, and their preparation is a fundamental transformation in organic chemistry.[2][3] The N-oxide functional group alters the electronic properties of the pyridine ring, facilitating reactions that are otherwise difficult to achieve with the parent pyridine.[4] this compound N-oxide, in particular, is a precursor for various pharmaceutical compounds.[1][5] This document details three distinct and reliable methods for its synthesis.
Data Presentation
The following table summarizes the quantitative data for the different N-oxidation protocols of this compound.
| Oxidizing Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| m-Chloroperoxybenzoic acid (m-CPBA) | - | Chloroform (CHCl₃) | 0 to RT | 12 | 86-90 | [1] |
| 30% Hydrogen Peroxide (H₂O₂) | Tungstic acid (H₂WO₄) | - | 60 | 24 | 90 | [1] |
| Urea-Hydrogen Peroxide (UHP) | - | 95% Formic acid | RT | 3-12 | Not specified | [1] |
Table 1: Comparison of Protocols for the N-oxidation of this compound.
Experimental Protocols
Protocol 1: N-oxidation using m-Chloroperoxybenzoic acid (m-CPBA)
This protocol is a widely used and effective method for the N-oxidation of pyridines.[2]
Materials:
-
This compound
-
m-Chloroperoxybenzoic acid (m-CPBA, 70%)
-
Chloroform (CHCl₃)
-
Potassium carbonate (K₂CO₃)
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (5.5-6.7 mmol) in chloroform (2 mL).
-
Cool the stirring solution to 0°C using an ice bath.
-
Gradually add 70% m-CPBA (1 molar equivalent) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Dilute the reaction mixture with chloroform and add solid potassium carbonate (4 molar equivalents).
-
Stir the mixture vigorously for 10 minutes to neutralize the resulting m-chlorobenzoic acid.
-
Filter the solid potassium carbonate and m-chlorobenzoic acid salt.
-
Dry the filtrate over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain this compound N-oxide.[1]
Protocol 2: N-oxidation using Hydrogen Peroxide and Tungstic Acid
This method utilizes a catalytic amount of tungstic acid with hydrogen peroxide as the primary oxidant.
Materials:
-
This compound
-
Tungstic acid (H₂WO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
Reaction vessel
-
Magnetic stirrer and heating mantle
-
Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer for yield determination
Procedure:
-
In a suitable reaction vessel, mix tungstic acid (125.0 mg, 0.500 mmol) with this compound (1.552 g, 10 mmol).
-
Stir the mixture at 60°C for 10 minutes.
-
Gradually add 30% hydrogen peroxide solution (3.4 mL, 30 mmol) to the mixture.
-
Continue stirring at 60°C for 24 hours.
-
Cool the reaction solution to room temperature.
-
Determine the yield of this compound N-oxide using GC or NMR analysis.[1]
Protocol 3: N-oxidation using Urea-Hydrogen Peroxide (UHP)
Urea-hydrogen peroxide is a stable and easy-to-handle solid source of hydrogen peroxide, making it a convenient reagent for oxidation reactions.[6]
Materials:
-
This compound
-
Urea-Hydrogen Peroxide (UHP)
-
95% Formic acid
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, add this compound (5 mmol) to a solution of UHP (35 mmol) in 95% formic acid (12 cm³).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC (silica gel, hexane-acetone 4:1). The reaction is typically complete within 3-12 hours.
-
Upon completion, add water (12 cm³) to the reaction mixture.
-
Extract the aqueous solution with dichloromethane (3 x 7 cm³).
-
Wash the combined organic layers with water (2 x 7 cm³).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under vacuum to obtain the crude N-oxide.
-
Purify the residue to obtain pure this compound N-oxide.[1]
Mandatory Visualizations
Caption: General workflow for the N-oxidation of this compound.
References
Application Notes and Protocols for the Use of 4-Phenylpyridine in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-phenylpyridine as a key structural moiety in the development of novel agrochemicals. The information compiled from recent scientific literature highlights its role in creating potent herbicides, fungicides, and insecticides. Detailed protocols for synthesis and biological evaluation are provided to facilitate further research and development in this area.
Introduction to this compound in Agrochemicals
The this compound scaffold is a versatile building block in the design of new agrochemicals due to its unique physicochemical properties and its ability to interact with various biological targets in pests and weeds.[1] Pyridine-based compounds have a significant history in the agrochemical industry, and the introduction of a phenyl group at the 4-position can enhance biological activity and selectivity.[2] Derivatives of this compound have demonstrated significant potential in three main classes of agrochemicals: herbicides, fungicides, and insecticides.
Herbicidal Activity: Phenylpyridine derivatives have been shown to be highly effective as herbicides, particularly for the control of broadleaf and grass weeds in both pre- and post-emergent applications.[3][4][5] Their primary mechanism of action is the inhibition of the enzyme protoporphyrinogen-IX-oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway in plants.[3][4][5]
Fungicidal Activity: Certain N-aryl-pyridine-4-one derivatives, which can be conceptually related to this compound structures, have exhibited significant in vitro and in vivo fungicidal activity against a broad spectrum of plant pathogenic fungi. The proposed mechanism for some of these compounds involves the disruption of the cell membrane and mitochondria of the fungal cells.[6]
Insecticidal Activity: Novel 2-phenylpyridine derivatives have been synthesized and shown to possess insecticidal properties against various pests, including Mythimna separata (armyworm), Aphis craccivora (cowpea aphid), and Tetranychus cinnabarinus (carmine spider mite).[7][8]
Synthesis of this compound Derivatives
A common and effective method for the synthesis of this compound derivatives is the Suzuki-Miyaura cross-coupling reaction.[9] This reaction typically involves the coupling of a substituted pyridine, often a halopyridine such as 2-chloropyridine, with a substituted phenylboronic acid in the presence of a palladium catalyst and a base.[9]
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound derivatives via Suzuki-Miyaura coupling.
Quantitative Data on Biological Activity
The following tables summarize the biological activity of various this compound derivatives as reported in the literature.
Table 1: Herbicidal Activity of Phenylpyridine Derivatives
| Compound ID | Target Weed(s) | Application Rate | Inhibition (%) | Reference |
| 5a | Amaranthus retroflexus, Abutilon theophrasti, Eclipta prostrata | 37.5 g a.i./hm² | >85% | [10] |
| 6a | Setaria viridis | 150 g a.i./hm² | 50% | [11] |
| 6c | Setaria viridis | 150 g a.i./hm² | 50% | [11] |
Table 2: Fungicidal Activity of Phenylpyridine Derivatives
| Compound ID | Pathogenic Fungi | EC50 (µg/mL) | Reference |
| 23 | 9 plant pathogenic fungi | >90% inhibition at 50 µg/mL | [6] |
| 22 | Rice bacterial leaf blight | Effective control in pot experiments | [6] |
Table 3: Insecticidal Activity of 2-Phenylpyridine Derivatives
| Compound ID | Pest Species | Concentration (mg/L) | Inhibition (%) | Reference |
| 5a | Mythimna separata | 500 | 100 | [7][8] |
| 5d | Mythimna separata | 500 | 100 | [7][8] |
| 5g | Mythimna separata | 500 | 100 | [7][8] |
| 5h | Mythimna separata | 500 | 100 | [7][8] |
| 5k | Mythimna separata | 500 | 100 | [7][8] |
Signaling Pathways and Mechanisms of Action
Herbicidal Mode of Action: PPO Inhibition
The herbicidal activity of many this compound derivatives stems from their ability to inhibit protoporphyrinogen-IX-oxidase (PPO). This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a precursor to both chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes, generating reactive oxygen species that cause lipid peroxidation and cell death.[3][4][5]
Caption: Mechanism of action for herbicidal this compound derivatives via PPO inhibition.
Experimental Protocols
Protocol 1: Synthesis of a this compound Derivative via Suzuki-Miyaura Coupling
This protocol is a general guideline based on procedures reported in the literature.[12][9]
Materials:
-
Substituted 2-chloropyridine
-
Substituted phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
To a round-bottom flask, add the substituted 2-chloropyridine (1.0 eq), substituted phenylboronic acid (1.1-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).
-
Add the solvent to the flask.
-
Flush the flask with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up: add water and an organic solvent (e.g., ethyl acetate), separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
-
Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Protoporphyrinogen-IX-Oxidase (PPO) Inhibition Assay
This protocol is adapted from established methods for measuring PPO inhibition.
Materials:
-
Isolated plant mitochondria or etioplasts (source of PPO)
-
Protoporphyrinogen IX (substrate)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 1 mM EDTA and 5 mM DTT)
-
Spectrofluorometer
-
96-well microplate
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the enzyme preparation (mitochondria or etioplasts), and the different concentrations of the test compound. Include a control with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 25-30 °C) for a short period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the protoporphyrinogen IX substrate to each well.
-
Immediately measure the increase in fluorescence over time (e.g., every minute for 10-20 minutes) at an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 630 nm. The fluorescence corresponds to the formation of protoporphyrin IX.
-
Calculate the initial rate of the reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Insecticidal Bioassay Using the Leaf Dipping Method
This protocol is a general procedure for assessing the insecticidal activity of this compound derivatives.[7][8]
Caption: Experimental workflow for the insecticidal leaf dipping bioassay.
Materials:
-
Test compound (this compound derivative)
-
Solvent (e.g., acetone or DMSO)
-
Surfactant (e.g., Tween-20)
-
Distilled water
-
Healthy, untreated leaves of a suitable host plant
-
Target insect pests
-
Petri dishes
-
Forceps
Procedure:
-
Prepare a stock solution of the test compound in the chosen solvent.
-
Prepare a series of test solutions by diluting the stock solution with distilled water containing a small amount of surfactant (e.g., 0.1%). Also, prepare a control solution containing only the solvent, water, and surfactant.
-
Using forceps, dip a leaf into each test solution for a set amount of time (e.g., 10-30 seconds), ensuring complete coverage.
-
Allow the leaves to air dry completely.
-
Place each treated leaf into a separate petri dish lined with moist filter paper.
-
Introduce a known number of target insects (e.g., 10-20) into each petri dish.
-
Seal the petri dishes and incubate them under controlled conditions (temperature, humidity, and light).
-
After a specific period (e.g., 24, 48, or 72 hours), record the number of dead insects in each dish.
-
Calculate the percentage of mortality for each treatment, correcting for any mortality in the control group using Abbott's formula.
-
Determine the LC₅₀ value if multiple concentrations were tested.
Protocol 4: In Vitro Antifungal Activity Assay
This protocol outlines a general method for evaluating the in vitro antifungal activity of this compound derivatives.
Materials:
-
Test compound (this compound derivative)
-
Solvent (e.g., DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Cultures of pathogenic fungi
-
Sterile petri dishes
-
Cork borer
Procedure:
-
Prepare a stock solution of the test compound in the solvent.
-
Prepare PDA medium and sterilize it by autoclaving.
-
Cool the PDA to approximately 45-50 °C and add the test compound to achieve the desired final concentrations. Pour the amended PDA into sterile petri dishes and allow them to solidify. A control plate with PDA and solvent only should also be prepared.
-
From a fresh culture of the test fungus, cut a mycelial disc of a specific diameter (e.g., 5 mm) using a sterile cork borer.
-
Place the mycelial disc in the center of each PDA plate (both treated and control).
-
Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for several days, until the mycelial growth in the control plate has reached a significant portion of the plate.
-
Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculate the percentage of inhibition of mycelial growth for each concentration of the test compound.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N-Aryl-pyridine-4-ones as Novel Potential Agrochemical Fungicides and Bactericides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antifungal in Vitro Evaluation of Pyrazolo[3,4-b]pyridines Derivatives Obtained by Aza-Diels-Alder Reaction and Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and herbicidal activity of phenylpyridines: A new lead | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Herbicidal Activity of Phenylpyridines – A New Lead | CHIMIA [chimia.ch]
Application Notes and Protocols: Continuous-Flow Hydrogenation of 4-Phenylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperidine moiety is a crucial structural motif in a vast array of pharmaceuticals and natural products.[1] One of the most direct methods for synthesizing substituted piperidines is through the hydrogenation of their corresponding pyridine precursors.[1] This document provides detailed application notes and protocols for the continuous-flow hydrogenation of 4-phenylpyridine to produce 4-phenylpiperidine, a valuable intermediate in organic synthesis.[2] Continuous-flow technology offers significant advantages over traditional batch methods for hydrogenation, including enhanced safety, precise control over reaction parameters, and facile scalability.[3][4][5]
The hydrogenation of this compound can yield the desired 4-phenylpiperidine, as well as the potential byproduct 4-cyclohexylpyridine and the fully saturated 4-cyclohexylpiperidine.[6] Achieving high selectivity for 4-phenylpiperidine is a key challenge addressed by the protocols outlined below.
Reaction Pathway
Caption: Reaction pathway for the hydrogenation of this compound.
Data Presentation: Catalyst Screening and Optimization
The choice of catalyst and reaction conditions is critical for achieving high conversion and selectivity in the hydrogenation of this compound. The following tables summarize key quantitative data from catalyst screening and optimization studies.
Table 1: Batch Hydrogenation Catalyst Screening
| Entry | Catalyst (5 wt%) | Time (h) | Conversion (%) | Selectivity to 4-Phenylpiperidine (%) | Selectivity to 4-Cyclohexylpyridine (%) | Selectivity to 4-Cyclohexylpiperidine (%) |
| 1 | Rh/C | 2 | 40 | 85 | 6 | 9 |
| 2 | Rh/C | 4 | 50 | - | - | - |
| 3 | Pd/C | 4 | 29 | 84 | 15 | - |
Conditions: 0.5 M this compound in ethyl acetate, 0.01 eq. catalyst, 80°C, 30 bar H₂. Data sourced from[1].
Table 2: Continuous-Flow Hydrogenation Parameter Optimization
| Temperature (°C) | H₂ Flow (mL/min) | Substrate Flow (mL/min) | Conversion (%) | Selectivity to 4-Phenylpiperidine (%) |
| 100-120 | 25-45 | 0.5-1.1 | Up to 92 | Up to 99 |
Conditions: 0.1 M this compound in ethyl acetate, 10 wt% Pd/C catalyst cartridge, 30 bar pressure. A Design of Experiments (DoE) approach was used to identify optimal conditions.[1][7] A maximum selectivity for 4-phenylpiperidine of 96% was achieved at 87% conversion, with the formation of 4-cyclohexylpiperidine being almost completely suppressed (≤5%).[1][8][9]
Experimental Protocols
This section provides a detailed methodology for the continuous-flow hydrogenation of this compound using a commercially available flow chemistry system like the H-Cube Pro.[1][6]
Materials and Equipment
-
Reactant: this compound (97% purity or higher)[7]
-
Solvent: Ethyl acetate (distilled prior to use)[7]
-
Catalyst: 10 wt% Palladium on Carbon (Pd/C) catalyst cartridge (e.g., from ThalesNano)[1][7]
-
Hydrogen Source: In-situ hydrogen generation from electrolysis of water within the flow reactor[4][10]
-
Flow Reactor System: H-Cube Pro or similar continuous-flow hydrogenation reactor capable of achieving the required temperature and pressure.[1][6]
-
Analytical Equipment: ¹H NMR spectrometer for reaction monitoring and product quantification.[7]
Experimental Workflow
Caption: Workflow for continuous-flow hydrogenation of this compound.
Detailed Protocol
-
Solution Preparation: Prepare a 0.1 M solution of this compound in ethyl acetate. For example, dissolve 6.22 g (0.040 mol) of this compound in 359 g (401 mL) of ethyl acetate.[1][6]
-
System Setup:
-
Catalyst Activation:
-
Reaction Execution:
-
Product Collection and Analysis:
-
Collect the product stream.
-
Analyze samples of the reaction mixture by ¹H NMR to determine conversion and selectivity.[7]
-
Product Isolation (Optional Integrated Step)
An innovative approach for integrated product isolation utilizes a CO₂-switchable system.[1][8][11] This method leverages the basicity difference between the piperidine product and the pyridine starting material for a selective, salt-free separation.
Caption: CO₂-switchable product isolation workflow.
This integrated process has been shown to yield 4-phenylpiperidine in 81% yield and 98% purity.[1][8][11]
Conclusion
The continuous-flow hydrogenation of this compound using a Pd/C catalyst offers a highly efficient and selective method for the synthesis of 4-phenylpiperidine. The protocols detailed in these application notes provide a robust starting point for researchers in drug development and organic synthesis. The use of continuous-flow technology not only improves safety and control but also opens up possibilities for integrated product isolation, leading to greener and more atom-economical synthetic processes.
References
- 1. d-nb.info [d-nb.info]
- 2. 4-Phenylpiperidin – Wikipedia [de.wikipedia.org]
- 3. thalesnano.com [thalesnano.com]
- 4. Continuous-flow high pressure hydrogenation reactor for optimization and high-throughput synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. akjournals.com [akjournals.com]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. chemspx.com [chemspx.com]
- 11. akjournals.com [akjournals.com]
Application Notes and Protocols for 4-Phenylpyridine in the Synthesis of Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-Phenylpyridine as a ligand in the synthesis of Metal-Organic Frameworks (MOFs). It covers the role of this compound in tailoring MOF properties and provides generalized synthesis protocols that can be adapted for specific research applications, including catalysis, gas storage and separation, chemical sensing, and drug delivery.
Introduction to this compound in MOF Synthesis
This compound is a versatile monodentate ligand used in the construction of MOFs. Its rigid structure, combining a phenyl ring and a pyridine ring, allows it to act as a modulator or a secondary ligand in MOF synthesis. The pyridine nitrogen atom readily coordinates with metal centers, while the phenyl group can engage in π-π stacking interactions, influencing the porosity, stability, and functional properties of the resulting framework. The incorporation of this compound can introduce hydrophobicity, modify pore environments, and serve as a platform for post-synthetic modification, making it a valuable building block for designing functional MOFs.
Applications of this compound-based MOFs
The unique properties imparted by this compound make MOFs suitable for a range of applications:
-
Catalysis: The pyridine moiety can influence the electronic environment of catalytic active sites within the MOF, potentially enhancing catalytic activity and selectivity. MOFs containing this compound can be designed to support single-site catalysts, preventing deactivation and improving efficiency in reactions like Suzuki-Miyaura cross-coupling.[1]
-
Gas Storage and Separation: The phenyl group of this compound can enhance the affinity of MOFs for certain gases through π-π interactions. This can lead to improved selectivity in gas separation applications, such as CO₂/CH₄ separation.[2]
-
Luminescent Sensing: When incorporated into lanthanide-based MOFs, ligands with aromatic groups like this compound can act as "antennas" to enhance the luminescence of the metal center. This property is exploited in the development of highly sensitive and selective chemical sensors for detecting small molecules, ions, and biomarkers.[3][4]
-
Drug Delivery: The tunable pore size and biocompatibility of certain MOFs make them excellent candidates for drug delivery systems. This compound can be used to modify the pore environment, affecting drug loading capacity and release kinetics. The use of biocompatible metals like zinc is common in the synthesis of MOFs for biomedical applications.[5][6]
Quantitative Data Summary
The following tables summarize typical quantitative data for MOFs. While specific data for this compound-based MOFs is not abundant in the public domain, these tables provide a comparative overview of properties for analogous pyridine-containing MOFs.
Table 1: Gas Adsorption Properties of Representative MOFs
| MOF Material | Gas Adsorbed | Adsorption Capacity | Conditions | Reference |
| Co-based MOF | H₂ | 1.1 wt% | 77 K, 15 bar | [7] |
| MOF-5 | CH₄ | ~150 cm³/g | 298 K, 35 bar | [8] |
| ELM-11 | CO₂ | ~9.08 mmol/g | 298 K | [2] |
Table 2: Catalytic Performance of a Representative MOF
| MOF Catalyst | Reaction | Substrate | Product Yield | Conditions | Reference |
| m-6,6´-Me2bpy-MOF-PdCl₂ | Suzuki-Miyaura Coupling | Bromobenzene | 92% | Toluene, 80°C | [1] |
Table 3: Luminescent Sensing Performance of a Representative MOF
| MOF Sensor | Analyte | Detection Limit (LOD) | Quenching Efficiency (Ksv) | Reference |
| Zn-MOF 1 | 5-hydroxytryptamine (5-HT) | Low | High | [3] |
| Zn-MOF 1 | 5-hydroxyindole-3-acetic acid (5-HIAA) | Low | High | [3] |
Table 4: Drug Loading and Release in a Representative MOF
| MOF Carrier | Drug | Loading Capacity | Release Conditions | Reference |
| Zn-based MOF | Doxorubicin | 33.74% | pH-sensitive (more release at pH 3.8) | [6] |
| Cu-MOF | Montelukast Sodium | Not specified | pH 7.4 | [5] |
Experimental Protocols
The following are generalized protocols for the synthesis of MOFs using this compound. These should be adapted based on the specific metal source and other organic linkers used.
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF with this compound
This protocol is a general guideline for synthesizing a zinc-based MOF, where this compound can act as a modulating ligand.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
A dicarboxylic acid linker (e.g., Terephthalic acid)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
Preparation of Precursor Solution:
-
In a 20 mL glass vial, dissolve the dicarboxylic acid linker and this compound in 10 mL of DMF.
-
In a separate vial, dissolve Zinc Nitrate Hexahydrate in 10 mL of DMF.
-
-
Solvothermal Reaction:
-
Combine the two solutions in a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120°C for 24 hours.
-
-
Product Isolation and Washing:
-
After cooling to room temperature, decant the mother liquor.
-
Wash the crystalline product with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL). Centrifuge and decant the solvent between each wash.
-
-
Activation:
-
Dry the product under vacuum at 150°C for 12 hours to remove residual solvent from the pores.
-
Protocol 2: Hydrothermal Synthesis of a Copper-based MOF with this compound
This protocol provides a general method for the hydrothermal synthesis of a copper-based MOF.
Materials:
-
Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O)
-
A flexible dicarboxylic acid linker
-
4,4'-Bipyridine (as a primary pillar ligand)
-
This compound (as a modulator)
-
Deionized Water
-
Ethanol
Procedure:
-
Preparation of Precursor Solution:
-
In a beaker, dissolve the dicarboxylic acid, 4,4'-bipyridine, and this compound in a mixture of deionized water and ethanol.
-
In a separate beaker, dissolve Copper(II) Nitrate Trihydrate in deionized water.
-
-
Hydrothermal Reaction:
-
Combine the two solutions in a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 100-150°C for 48-72 hours.
-
-
Product Isolation and Washing:
-
After cooling, filter the resulting crystals and wash them thoroughly with deionized water and then ethanol.
-
-
Drying:
-
Dry the final product in an oven at 80°C overnight.
-
Characterization of this compound-based MOFs
Standard techniques for characterizing the synthesized MOFs include:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and determine the temperature at which solvent molecules are removed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the this compound and other organic linkers to the metal centers.
-
Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the MOF particles.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore volume of the activated MOF.
Visualizations
Caption: General workflow for the synthesis and characterization of MOFs incorporating this compound.
Caption: Conceptual signaling pathway for targeted drug delivery using a pH-sensitive MOF.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrazine-Functionalized Bio-MOFs for Selective Luminescence Sensing of Colchicine and Nitrofurazone in Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetraphenylpyrazine-Based Luminescent Metal-Organic Framework for Chemical Sensing of Carcinoids Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luminescent metal–organic frameworks for chemical sensing and explosive detection - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two pillared-layer metal–organic frameworks constructed with Co(ii), 1,2,4,5-benzenetetracarboxylate, and 4,4′-bipyridine: syntheses, crystal structures, and gas adsorption properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed C-H Arylation of Pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the palladium-catalyzed C-H arylation of pyridines, a cornerstone of modern synthetic chemistry for the construction of valuable biaryl and heteroaryl structures. These methods offer a more atom-economical and efficient alternative to traditional cross-coupling reactions by eliminating the need for pre-functionalized starting materials. The protocols outlined below are designed to be reproducible and scalable for applications in pharmaceutical and materials science research.
Introduction
Direct C-H arylation of pyridines has emerged as a powerful tool for the synthesis of functionalized pyridine derivatives, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.[1] Palladium catalysis has been at the forefront of this field, with various methodologies developed to achieve high regioselectivity and functional group tolerance.[1][2] This application note details two robust protocols: the direct arylation of pyridine N-oxides and the pyridine-directed ortho-arylation of 2-phenylpyridines.
The direct arylation of pyridine N-oxides provides a convenient route to 2-arylpyridines.[3][4] The N-oxide functionality activates the pyridine ring for C-H activation and can be readily removed after the coupling reaction. Alternatively, using the pyridine ring itself as a directing group in substrates like 2-phenylpyridine allows for highly selective arylation at the ortho-position of the phenyl ring.[1][5][6]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Direct C-H Arylation of Pyridine N-Oxides with Unactivated Arenes
This protocol describes the direct cross-coupling of pyridine N-oxides with unactivated arenes using a palladium acetate catalyst and a silver carbonate oxidant.[4]
Materials:
-
Pyridine N-oxide derivative
-
Arene (e.g., benzene, toluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) carbonate (Ag₂CO₃)
-
Anhydrous solvent (e.g., p-xylene or the arene itself if liquid)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating block
Procedure:
-
To an oven-dried screw-capped reaction tube equipped with a magnetic stir bar, add the pyridine N-oxide (0.6 mmol, 1.0 equiv), palladium(II) acetate (0.06 mmol, 10 mol%), and silver(I) carbonate (1.32 mmol, 2.2 equiv).
-
Add the arene (40 equiv). If the arene is a solid, use an appropriate anhydrous solvent (e.g., p-xylene).
-
Seal the tube and place it in a preheated heating block at 130 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-arylpyridine N-oxide.
Protocol 2: Pyridine-Directed C-H ortho-Arylation of 2-Phenylpyridine with Diaryliodonium Salts
This protocol details the ortho-arylation of 2-phenylpyridine using a diaryliodonium salt as the arylating agent, catalyzed by palladium acetate.[6]
Materials:
-
2-Phenylpyridine derivative
-
Diaryliodonium salt (e.g., [Ph₂I]BF₄)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Acetic acid (AcOH)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating block
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, add the 2-phenylpyridine derivative (1.0 equiv), the diaryliodonium salt (1.1 equiv), and palladium(II) acetate (5 mol%).
-
Add acetic acid as the solvent.
-
Seal the vial and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture for the time indicated by reaction monitoring (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Substrate Scope for the Direct Arylation of Pyridine N-Oxides with Unactivated Arenes [4]
| Entry | Pyridine N-Oxide | Arene | Product | Yield (%) |
| 1 | Pyridine N-oxide | Benzene | 2-Phenylpyridine N-oxide | 75 |
| 2 | 4-Methylpyridine N-oxide | Benzene | 4-Methyl-2-phenylpyridine N-oxide | 68 |
| 3 | 4-Methoxypyridine N-oxide | Benzene | 4-Methoxy-2-phenylpyridine N-oxide | 65 |
| 4 | Quinoline N-oxide | Benzene | 2-Phenylquinoline N-oxide | 78 |
| 5 | Isoquinoline N-oxide | Benzene | 1-Phenylisoquinoline N-oxide | 72 |
Table 2: Substrate Scope for the ortho-Arylation of 2-Phenylpyridines with Diaryliodonium Salts [6]
| Entry | 2-Phenylpyridine Derivative | Aryl Group Transferred | Product | Yield (%) |
| 1 | 2-Phenylpyridine | Phenyl | 2-(2'-Phenylphenyl)pyridine | 95 |
| 2 | 2-(p-Tolyl)pyridine | Phenyl | 2-(4'-Methyl-2'-phenylphenyl)pyridine | 89 |
| 3 | 2-(p-Methoxyphenyl)pyridine | Phenyl | 2-(4'-Methoxy-2'-phenylphenyl)pyridine | 92 |
| 4 | 2-Phenylpyridine | o-Tolyl | 2-(2'-(o-Tolyl)phenyl)pyridine | 85 |
| 5 | 2-Phenylpyridine | p-Fluorophenyl | 2-(2'-(p-Fluorophenyl)phenyl)pyridine | 91 |
Visualizations
Experimental Workflow for C-H Arylation
Caption: General experimental workflow for palladium-catalyzed C-H arylation.
Proposed Catalytic Cycle for Pyridine-Directed C-H Arylation
References
- 1. researchgate.net [researchgate.net]
- 2. Heterocycle Formation via Palladium-Catalyzed C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 6. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Phenylpyridine in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 4-phenylpyridine in various areas of materials science, including liquid crystals, organic light-emitting diodes (OLEDs), metal-organic frameworks (MOFs), and polymers. Detailed experimental protocols, quantitative data, and visualizations are presented to facilitate research and development in these fields.
Liquid Crystals
This compound serves as a core structural motif in the design of novel liquid crystalline materials. Its rigid structure and ability to be functionalized allow for the synthesis of molecules with diverse mesomorphic properties.
Quantitative Data
The following table summarizes the transition temperatures and corresponding enthalpy changes for a series of Schiff base liquid crystals incorporating a this compound moiety.
| Compound ID | R Group | Transition | Temperature (°C) | ΔH (kJ/mol) | Reference |
| 1a | C8H17 | Cryst → SmX1 | 105.2 | 35.8 | [1] |
| SmX1 → SmA | 125.8 | 1.8 | [1] | ||
| SmA → Iso | 135.4 | 3.2 | [1] | ||
| 1b | C12H25 | Cryst → SmX1 | 102.5 | 42.1 | [1] |
| SmX1 → SmA | 138.2 | 2.1 | [1] | ||
| SmA → Iso | 142.8 | 3.9 | [1] | ||
| 1c | C14H29 | Cryst → SmX1 | 98.7 | 48.5 | [1] |
| SmX1 → SmA | 140.1 | 2.5 | [1] | ||
| SmA → Iso | 144.3 | 4.1 | [1] |
Cryst = Crystalline, SmX1 = Smectic X1, SmA = Smectic A, Iso = Isotropic
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Liquid Crystals (e.g., Compound 1a)
This protocol describes the synthesis of a Schiff base liquid crystal derived from this compound-4'-carbaldehyde and a p-alkylaniline.
Materials:
-
This compound-4'-carbaldehyde
-
p-Octylaniline
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve this compound-4'-carbaldehyde (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add p-octylaniline (1.0 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/chloroform mixture) to obtain the pure liquid crystalline compound.
-
Dry the purified product under vacuum.
Protocol 2: Characterization of Liquid Crystalline Properties
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the synthesized liquid crystal sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (isotropic phase).
-
Cool the sample at the same controlled rate to a temperature below its crystallization point.
-
Perform a second heating and cooling cycle to ensure thermal history independence.
-
Analyze the DSC thermograms to determine the transition temperatures (onset or peak of the endothermic/exothermic peaks) and enthalpy changes (area under the peaks).
Polarized Optical Microscopy (POM):
-
Place a small amount of the sample on a clean glass slide.
-
Cover the sample with a coverslip.
-
Heat the slide on a hot stage to the isotropic phase to ensure uniform alignment.
-
Cool the sample slowly while observing it through a polarized optical microscope.
-
Identify the liquid crystalline phases by their characteristic textures (e.g., schlieren, focal-conic).
-
Record the temperatures at which phase transitions occur and compare them with the DSC results.
Logical Relationship
Caption: Relationship between this compound core, functionalization, and resulting liquid crystal properties.
Organic Light-Emitting Diodes (OLEDs)
Phenylpyridine ligands, particularly 2-phenylpyridine, are crucial in the development of highly efficient phosphorescent emitters for OLEDs. Metal complexes of iridium(III) and platinum(II) with phenylpyridine ligands are widely used as dopants in the emissive layer of OLEDs to achieve high quantum efficiencies.
Quantitative Data
The following table summarizes the performance of selected OLEDs utilizing iridium(III) complexes with phenylpyridine-based ligands.
| Emitter | Host | Device Structure | EQEmax (%) | Turn-on Voltage (V) | Emission Color | Reference |
| Ir(ppy)3 | TCTA | ITO/TAPC/TCTA:Ir(ppy)3/TmPyPB/LiF/Al | ~24 | ~2.5 | Green | [2] |
| (ppy)2Ir(fmtdbm) | PVK:TPD | ITO/PVK:TPD:(ppy)2Ir(fmtdbm)/Alq3/Al | >2.0 (cd/A) | ~6.0 | Green-Orange | [1] |
| Ir(Flpy-CF3)3 | m-MTDATA | ITO/m-MTDATA:Ir(Flpy-CF3)3/TmPyPB/LiF/Al | - | 2.36 | - | [3] |
EQEmax = Maximum External Quantum Efficiency
Experimental Protocols
Protocol 3: Synthesis of fac-Tris(2-phenylpyridine)iridium(III) [Ir(ppy)3]
This protocol describes a common method for the synthesis of the green phosphorescent emitter Ir(ppy)3.
Materials:
-
Iridium(III) chloride hydrate (IrCl3·xH2O)
-
2-Phenylpyridine (ppy)
-
2-Ethoxyethanol
-
Glycerol
-
Nitrogen gas supply
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine Iridium(III) chloride hydrate (1.0 mmol) and 2-phenylpyridine (3.0 mmol).
-
Add a 3:1 (v/v) mixture of 2-ethoxyethanol and water (e.g., 15 mL 2-ethoxyethanol and 5 mL water).
-
Degas the mixture by bubbling nitrogen through it for 30 minutes.
-
Heat the mixture to reflux under a nitrogen atmosphere for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Add distilled water to precipitate the crude product.
-
Collect the yellow precipitate by vacuum filtration and wash it with methanol.
-
Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent.
-
The pure fac-Ir(ppy)3 isomer is typically the second fraction to elute.
-
Recrystallize the purified product from a dichloromethane/hexane mixture to obtain bright yellow crystals.
-
Dry the final product under vacuum.
Protocol 4: Fabrication and Characterization of a Phosphorescent OLED
This protocol outlines the fabrication of a simple multi-layer phosphorescent OLED by vacuum thermal evaporation.
Device Structure: ITO / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
Materials:
-
ITO-coated glass substrate
-
Hole Transport Material (e.g., TAPC)
-
Host Material for EML (e.g., TCTA)
-
Phosphorescent Emitter (e.g., Ir(ppy)3)
-
Electron Transport Material (e.g., TmPyPB)
-
Electron Injection Material (e.g., LiF)
-
Cathode Material (e.g., Aluminum)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrate sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrate with a nitrogen stream.
-
Treat the substrate with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrate into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by thermal evaporation:
-
HTL (e.g., TAPC, 40 nm)
-
EML: Co-evaporate the host material (e.g., TCTA) and the phosphorescent emitter (e.g., Ir(ppy)3) at a specific doping concentration (e.g., 6-10 wt%). The typical thickness is 20-30 nm.
-
ETL (e.g., TmPyPB, 40 nm)
-
-
-
Cathode Deposition:
-
Deposit the EIL (e.g., LiF, 1 nm).
-
Deposit the metal cathode (e.g., Al, 100 nm) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectrum using a spectrometer.
-
Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the measured data.
-
Experimental Workflow
Caption: Workflow for the synthesis of a this compound-based emitter, OLED fabrication, and device testing.
Metal-Organic Frameworks (MOFs)
This compound and its derivatives can be used as organic linkers in the construction of metal-organic frameworks (MOFs). The nitrogen atom of the pyridine ring provides a coordination site for metal ions, leading to the formation of porous crystalline materials with potential applications in gas storage, separation, and catalysis.
Experimental Protocols
Protocol 5: Synthesis of a Co-based MOF with a Porphyrin-Functionalized this compound Ligand [4]
This protocol describes the solvothermal synthesis of a cobalt-based MOF using 5,10,15,20-tetrakis((pyridin-4-yl)phenyl)porphyrin (TPhPyP) as the organic linker.
Materials:
-
5,10,15,20-tetrakis((pyridin-4-yl)phenyl)porphyrin (TPhPyP)
-
Cobalt(II) chloride hexahydrate (CoCl2·6H2O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a Teflon-lined stainless steel autoclave, dissolve TPhPyP (e.g., 0.1 mmol) in DMF (10 mL).
-
In a separate vial, dissolve CoCl2·6H2O (e.g., 0.2 mmol) in a small amount of DMF.
-
Add the cobalt solution to the TPhPyP solution and stir for 30 minutes.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 72 hours).
-
After the reaction, cool the autoclave to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the product with fresh DMF and then with ethanol to remove unreacted starting materials and solvent molecules from the pores.
-
Dry the MOF sample under vacuum at an elevated temperature (e.g., 100 °C) to activate it for gas adsorption measurements.
Protocol 6: Gas Adsorption Measurement
This protocol outlines the procedure for measuring gas (e.g., N2, CO2) adsorption isotherms of a MOF material.
Apparatus:
-
Volumetric gas adsorption analyzer
Procedure:
-
Sample Degassing (Activation):
-
Accurately weigh a sample of the MOF (50-100 mg) into a sample tube.
-
Attach the sample tube to the degassing port of the adsorption analyzer.
-
Heat the sample under high vacuum at a specific temperature (e.g., 150 °C) for several hours (e.g., 12 hours) to remove any guest molecules from the pores.
-
-
Adsorption Measurement:
-
After degassing, cool the sample to room temperature, weigh it again to determine the activated sample mass, and then transfer it to the analysis port of the instrument.
-
Immerse the sample tube in a cryogenic bath (e.g., liquid nitrogen at 77 K for N2 adsorption, or a water bath at a specific temperature for CO2 adsorption).
-
Introduce known amounts of the adsorbate gas into the sample tube in a stepwise manner.
-
Allow the system to equilibrate at each pressure point and record the amount of gas adsorbed.
-
Continue this process until the desired relative pressure is reached.
-
-
Data Analysis:
-
Plot the amount of gas adsorbed versus the relative pressure to obtain the adsorption isotherm.
-
Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) model from the N2 adsorption data.
-
Determine the pore size distribution using methods such as Non-Local Density Functional Theory (NLDFT) or Horvath-Kawazoe (HK).
-
Logical Relationship
Caption: Synthesis of a MOF from a this compound linker and its subsequent applications.
Polymers
The incorporation of the this compound moiety into polymer backbones can impart desirable properties such as high thermal stability, good solubility in organic solvents, and specific optoelectronic characteristics. Polyimides and poly(arylene ether sulfone)s containing this compound units have been synthesized and investigated for various applications.
Quantitative Data
The following table summarizes the thermal properties of polyimides containing a this compound derivative in the polymer backbone.
| Polymer ID | Dianhydride Used | Tg (°C) | Td5 (°C, in N2) | Char Yield at 800°C (%) | Reference |
| PI-a | PMDA | 338 | 548 | 68.2 | [4] |
| PI-b | ODPA | 295 | 542 | 65.7 | [4] |
| PI-c | BTDA | 312 | 536 | 66.1 | [4] |
| PI-d | 6FDA | 268 | 521 | 63.5 | [4] |
Tg = Glass Transition Temperature, Td5 = Temperature at 5% weight loss
Experimental Protocols
Protocol 7: Synthesis of a Polyimide Containing this compound [4]
This protocol describes the two-step synthesis of a polyimide from a diamine monomer containing a this compound unit and a commercial dianhydride.
Materials:
-
4-Phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]pyridine (PAPP) diamine monomer
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride, PMDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve the PAPP diamine (1.0 mmol) in anhydrous NMP.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add an equimolar amount of the dianhydride (e.g., PMDA, 1.0 mmol) to the stirred solution in one portion.
-
Continue stirring at 0-5 °C for 1 hour, then allow the reaction to proceed at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (e.g., 2:1 molar ratio with respect to the repeating unit).
-
Stir the mixture at room temperature for 1 hour, then heat to 100-120 °C for 4 hours to complete the imidization.
-
Cool the solution to room temperature and precipitate the polyimide by pouring the solution into a non-solvent like methanol.
-
Collect the fibrous polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum at 80-100 °C.
-
-
Film Casting:
-
Dissolve the dried polyimide in a suitable solvent (e.g., NMP or DMAc) to form a 5-10 wt% solution.
-
Cast the solution onto a clean glass plate.
-
Heat the cast film in an oven with a programmed temperature ramp (e.g., 80 °C for 2h, 120 °C for 1h, 180 °C for 1h, and 250 °C for 1h) to remove the solvent and obtain a flexible polyimide film.
-
Protocol 8: Thermal Characterization of Polymers
Thermogravimetric Analysis (TGA):
-
Place a small sample of the polymer film (5-10 mg) in a TGA pan (platinum or ceramic).
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the temperature at 5% or 10% weight loss (Td5 or Td10) and the char yield at 800 °C from the TGA curve.
Experimental Workflow
Caption: Workflow for the synthesis and characterization of polyimides containing this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Phenylpyridine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Phenylpyridine. This guide focuses on common palladium-catalyzed cross-coupling reactions and offers solutions to frequently encountered issues.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction for the synthesis of this compound is resulting in a low yield or failing completely. What are the most common causes and how can I troubleshoot this?
A: Low yields in Suzuki-Miyaura coupling are a frequent challenge. A systematic approach to troubleshooting is crucial. The primary areas to investigate are the catalyst system, reaction conditions, and the quality of your reagents.
-
Catalyst System: The choice and quality of the palladium catalyst and ligand are critical for a successful reaction.
-
Catalyst Inactivity: The active Pd(0) species may not be forming or could be deactivating. Ensure you are using a fresh, properly stored catalyst. Consider using a pre-catalyst like Pd(PPh₃)₄ or generating the active catalyst in situ from a precursor such as Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand. Bulky, electron-rich phosphine ligands can improve catalyst activity and stability.
-
Inert Atmosphere: The Pd(0) catalyst is highly susceptible to oxidation. It is imperative to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
-
-
Reaction Conditions:
-
Temperature: The optimal temperature is dependent on the specific substrates and catalyst system. If you observe low conversion, a modest increase in temperature may be beneficial. However, be aware that excessively high temperatures can lead to decomposition of reactants or products.
-
Base: The base plays a crucial role in the transmetalation step. Ensure the base is finely powdered, dry, and soluble enough in the reaction medium. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.
-
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Phenylboronic acid and its esters can be prone to degradation over time, especially when exposed to air and moisture. This can lead to a competing side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom. Use fresh or properly stored boronic acid.
-
Halopyridine Reactivity: The reactivity of the halopyridine coupling partner follows the general trend: I > Br > OTf >> Cl. If you are using a less reactive halide like 4-chloropyridine, a more active catalyst system with a bulky, electron-rich ligand may be necessary.
-
Issue 2: Significant Formation of Side Products
Q: My reaction is producing significant amounts of side products, such as homocoupled biphenyl or phenylated impurities. How can I minimize these?
A: The formation of side products can significantly reduce the yield of your desired this compound. Here’s how to address common side reactions:
-
Homocoupling: This side reaction can occur with both the boronic acid and the halopyridine.
-
Cause: Homocoupling is often promoted by the presence of oxygen.
-
Solution: Rigorous exclusion of oxygen is critical. Ensure your reaction setup is thoroughly purged with an inert gas, and all solvents are properly degassed.
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid.
-
Cause: This can be caused by harsh basic conditions, prolonged reaction times, or the presence of moisture.
-
Solution: Consider using a milder base (e.g., KF or K₃PO₄), ensuring anhydrous conditions, and minimizing the reaction time. Using a more stable boronic acid derivative, such as a pinacol ester, can also help.
-
-
Phenylated Impurities from Ligands:
-
Cause: In some cases, the phenyl groups from phosphine ligands (like triphenylphosphine) can be transferred to the product, creating phenylated impurities.[1]
-
Solution: If you suspect this is an issue, consider switching to a different phosphine ligand, such as one with alkyl or tolyl groups instead of phenyl groups.[1] Alternatively, a ligand-free system could be explored, although this may require re-optimization of other reaction parameters.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki-Miyaura coupling to synthesize this compound?
A1: A common starting point is the reaction of 4-bromopyridine with phenylboronic acid. A typical protocol would involve a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand. A base such as K₂CO₃ or Cs₂CO₃ is commonly used in a solvent system like toluene/water or dioxane/water at a temperature ranging from 80-100 °C.
Q2: How critical is the choice of solvent for the Suzuki-Miyaura reaction?
A2: The solvent choice is very important as it affects the solubility of the reagents and the reaction kinetics. A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base is often used. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Q3: Can I use 4-chloropyridine instead of 4-bromopyridine?
A3: Yes, but 4-chloropyridine is significantly less reactive than 4-bromopyridine. To achieve good yields, you will likely need to use a more active catalyst system, which typically involves a bulky and electron-rich phosphine ligand (e.g., SPhos, XPhos) and potentially higher temperatures.
Q4: Are there alternative methods to the Suzuki-Miyaura coupling for synthesizing this compound?
A4: Yes, the Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction.[2][3][4] This reaction couples an organozinc compound with an organic halide.[2][3][4] While organozinc reagents are more moisture and air-sensitive than boronic acids, the Negishi coupling can offer advantages in certain cases, such as higher reactivity and tolerance of a different range of functional groups.[2][3]
Data Presentation
The following table summarizes representative reaction conditions for the synthesis of phenylpyridines via Suzuki-Miyaura coupling, providing a basis for comparison and optimization.
| Entry | Pyridyl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 95 | [5] |
| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene | 100 | 88 | [5] |
| 3 | 4-Chloropyridine | 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ (1.5), XPhos (3.6) | K₃PO₄ | t-BuOH | 100 | 92 | [5] |
| 4 | 4-Iodopyridine | Pyridine-4-boronic acid pinacol ester | Pd(dppf)Cl₂·CH₂Cl₂ (5) | K₂CO₃ | Toluene/H₂O | 80 | 97.2 | [1] |
| 5 | 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | [6] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point. Optimization of reagents and conditions is often necessary for specific substrates.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the halopyridine (1.0 equiv.), the phenylboronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, the ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC/LC-MS.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method such as column chromatography or recrystallization.
Mandatory Visualization
Caption: A step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree to troubleshoot low yields in this compound synthesis.
References
- 1. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Suzuki Coupling of 4-Halopyridines
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling of 4-halopyridines.
Troubleshooting Guides
Low product yield is a common issue in the Suzuki-Miyaura coupling of 4-halopyridines. A systematic approach to troubleshooting is often the most effective way to identify and resolve the underlying problem.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Product Formation | Catalyst Inactivity: The palladium catalyst is crucial and can deactivate due to exposure to air or moisture. | Use a fresh batch of catalyst. Consider increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). For challenging couplings, especially with 4-chloropyridines, consider using more robust pre-catalysts.[1] |
| Ligand Incompatibility: The choice of phosphine ligand is critical, particularly for less reactive 4-chloropyridines. | For 4-bromo and 4-iodopyridines, standard ligands like PPh₃ may be sufficient. For 4-chloropyridines, bulky, electron-rich phosphine ligands such as 2-(dicyclohexylphosphino)biphenyl are often necessary to achieve good yields.[2] | |
| Ineffective Base: The base plays a key role in the transmetalation step, and its strength and solubility can significantly impact the reaction rate. | Screen a variety of bases. While Na₂CO₃ has been shown to be effective in some cases, other inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ should also be considered.[3] The choice of base can be empirical, so screening is often necessary. | |
| Inappropriate Solvent: The solvent affects the solubility of reactants and the stability of intermediates in the catalytic cycle. | Aprotic polar solvents like 1,4-dioxane or DMF, often with a small amount of water, are commonly used. The optimal solvent system may need to be determined empirically for a specific substrate combination. | |
| Significant Side Product Formation | Protodeboronation: The boronic acid starting material can decompose, especially with electron-deficient heteroaryl boronic acids. | Use anhydrous conditions or employ boronic esters (e.g., pinacol esters) which are more stable. Using a stronger base can sometimes mitigate this issue. |
| Homocoupling of Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct. | This is often exacerbated by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). | |
| Dehalogenation of the Halopyridine: The starting 4-halopyridine can be reduced to pyridine. | This can occur if the catalytic cycle is interrupted. Optimizing the ligand and ensuring efficient transmetalation can minimize this side reaction. | |
| Incomplete Reaction | Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. |
| Poor Solubility of Reagents: If reactants are not fully dissolved, the reaction rate will be slow. | Choose a solvent system in which all components are soluble at the reaction temperature. For poorly soluble bases, vigorous stirring is essential. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low-yield Suzuki coupling reactions of 4-halopyridines.
Caption: Troubleshooting workflow for low-yield Suzuki coupling of 4-halopyridines.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for the Suzuki coupling of 4-halopyridines?
The optimal palladium catalyst depends on the specific 4-halopyridine substrate. For more reactive 4-bromo and 4-iodopyridines, traditional catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) can provide good to excellent yields.[1] However, for the less reactive 4-chloropyridines, more advanced catalyst systems employing bulky, electron-rich phosphine ligands are generally required to achieve high yields.[1]
Q2: What is the role of the ligand in the Suzuki coupling of 4-halopyridines, and which ones are most effective?
The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). For the challenging coupling of 4-chloropyridines, sterically hindered and electron-rich phosphine ligands are often indispensable.
| Ligand | Substrate | Yield (%) | Reference |
| PPh₃ | 2-Chloropyridine | Good | [2] |
| 2-(Dicyclohexylphosphino)biphenyl | 3-Chloropyridine | Good | [2] |
| 2-(Dicyclohexylphosphino)biphenyl | 4-Chloropyridine | Good | [2] |
Q3: How does the choice of base affect the reaction yield?
The base is critical for the formation of the reactive boronate species, which facilitates the transmetalation step. The strength and solubility of the base can significantly influence the reaction rate and yield. A screening of different bases is often recommended to find the optimal conditions for a specific reaction.
| Base | Model Reaction | Yield (%) | Reference |
| Na₂CO₃ | Aryl halide + Arylboronic acid | 98 | [3] |
| K₂CO₃ | Aryl halide + Arylboronic acid | - | [3] |
| K₃PO₄ | Aryl halide + Arylboronic acid | - | [3] |
| NaOH | Aryl halide + Arylboronic acid | - | [3] |
| KOH | Aryl halide + Arylboronic acid | - | [3] |
Q4: What are the common side reactions in the Suzuki coupling of 4-halopyridines?
The most common side reactions include:
-
Protodeboronation: This is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This is a significant issue with heteroaryl boronic acids.
-
Homocoupling: Dimerization of the boronic acid to form a biaryl species. This can be minimized by ensuring the reaction is free of oxygen.
-
Dehalogenation: Reduction of the 4-halopyridine to pyridine.
Q5: Can you provide a general experimental protocol for the Suzuki coupling of a 4-halopyridine?
The following is a general procedure for the Suzuki-Miyaura coupling of a 4-halopyridine with an arylboronic acid. This protocol should be optimized for specific substrates.
Materials:
-
4-Halopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v, 5 mL)
Procedure:
-
To a dry reaction flask, add the 4-halopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
4-Phenylpyridine stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Phenylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
Based on the chemistry of its pyridine ring, the primary stability concerns for this compound are its susceptibility to oxidation and potential photodegradation. It is generally stable under standard storage conditions but should be protected from strong oxidizing agents, strong acids, and prolonged exposure to light.
Q2: What is the most likely degradation product of this compound under oxidative stress?
Under oxidative conditions, the most probable degradation product is this compound N-oxide. The nitrogen atom in the pyridine ring is susceptible to oxidation, particularly by peracids or other strong oxidizing agents.[1]
Q3: Is this compound sensitive to light?
Yes, pyridine and its derivatives can be sensitive to light.[2] Photodegradation can lead to complex reaction pathways, potentially involving the formation of radical species and subsequent ring cleavage or polymerization. It is recommended to store this compound in light-resistant containers.
Q4: How does pH affect the stability of this compound in solution?
This compound is expected to be relatively stable in neutral aqueous solutions. However, it is incompatible with strong acids.[3] In strongly acidic solutions, protonation of the pyridine nitrogen can occur, which may alter its electronic properties and susceptibility to other degradation reactions. While hydrolysis of the pyridine ring itself is not a primary concern under typical laboratory conditions, extreme pH and temperature could potentially force degradation.
Q5: What are the expected thermal degradation products of this compound?
At elevated temperatures, this compound is expected to decompose. The thermal degradation of aromatic nitrogen heterocycles typically proceeds through radical mechanisms, leading to the cleavage of C-N and C-C bonds.[4][5][6] This can result in a complex mixture of smaller volatile compounds such as ammonia, hydrogen cyanide, and various hydrocarbons.[4][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of solid this compound (yellowing or browning) over time. | Oxidation or exposure to light and air. | 1. Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon). 2. Store in a tightly sealed, amber glass vial in a cool, dark place. 3. Before use, verify the purity of the material using a suitable analytical method like HPLC or GC-MS. |
| Appearance of unexpected peaks in HPLC chromatogram after sample preparation or short-term storage in solution. | Degradation in solution due to solvent reactivity, pH, light exposure, or presence of oxidizing impurities. | 1. Verify the stability of this compound in the chosen solvent. Consider using freshly prepared solutions for analysis. 2. Protect solutions from light by using amber vials or covering them with aluminum foil. 3. If using aqueous solutions, control the pH and consider using buffers. 4. Perform forced degradation studies to identify potential degradation products and their retention times. |
| Low assay value or loss of potency in experiments. | Significant degradation of the this compound starting material or instability under experimental conditions. | 1. Re-characterize the purity of the this compound stock material. 2. Investigate the compatibility of this compound with other reagents and conditions in your experiment (e.g., temperature, pH, presence of metals). 3. Develop and use a stability-indicating analytical method to accurately quantify the parent compound in the presence of potential degradants. |
| Inconsistent experimental results. | Variability in the purity of this compound or uncontrolled degradation during experiments. | 1. Standardize storage and handling procedures for this compound. 2. Monitor for the presence of degradation products in your samples. 3. Ensure consistent experimental conditions (temperature, light exposure, etc.) across all assays. |
Summary of Stability and Degradation Conditions
| Condition | Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Potentially unstable, especially with heat. | Protonated this compound; potential for further degradation at elevated temperatures. |
| Basic (e.g., 0.1 M NaOH) | Generally more stable than in acidic conditions, but degradation is possible with heat. | Limited degradation expected under mild conditions. |
| Oxidative (e.g., 3% H₂O₂) | Unstable. | This compound N-oxide and potentially ring-opened products. |
| Photolytic (UV/Vis light) | Potentially unstable. | Complex mixture of photoproducts. |
| Thermal (Heat) | Stable at room temperature; degradation occurs at elevated temperatures. | Cleavage products (e.g., ammonia, HCN, hydrocarbons).[4][5][6] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 70°C for 48 hours.
-
Thermal Degradation (Solid): Expose the solid compound to 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., consistent with ICH Q1B guidelines).
3. Sample Analysis:
-
At appropriate time points, withdraw samples.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a suitable stability-indicating method, such as reverse-phase HPLC with a photodiode array (PDA) detector.
-
Use mass spectrometry (LC-MS) to identify the mass of any degradation products formed.
Visualizations
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting common issues in 4-Phenylpyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 4-Phenylpyridine. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using this compound in cross-coupling reactions?
A1: The primary challenges in cross-coupling reactions involving this compound, such as Suzuki-Miyaura and Buchwald-Hartwig amination, stem from the electronic properties of the pyridine ring. The electron-deficient nature of the pyridine ring can deactivate it towards certain reactions, while the Lewis basic nitrogen atom can coordinate to and inhibit the metal catalyst.[1] This can lead to low yields, catalyst deactivation, and the formation of side products.[1] Regioselectivity can also be a significant challenge, often resulting in a mixture of isomers.[1]
Q2: My Suzuki-Miyaura reaction to synthesize this compound is failing or giving low yields. What are the first things I should check?
A2: When troubleshooting a low-yielding Suzuki-Miyaura reaction, a systematic evaluation of the reaction components and conditions is crucial. Initially, confirm the purity and integrity of your starting materials, particularly the boronic acid, which can degrade over time. Ensure that your solvent is anhydrous and thoroughly degassed, as oxygen can deactivate the palladium catalyst.[2] Re-evaluate your reaction setup to guarantee an inert atmosphere. Finally, review the reaction conditions such as temperature, concentration, and the choice of base and ligand, as these are common sources of poor performance.
Q3: I am observing significant side-product formation in my this compound synthesis. What are the likely culprits and how can I minimize them?
A3: Common side reactions in Suzuki-Miyaura couplings for this compound synthesis include homocoupling of the phenylboronic acid and dehalogenation of the halopyridine starting material. Homocoupling is often promoted by the presence of oxygen, so rigorous degassing of the reaction mixture is essential.[2] Dehalogenation can be influenced by the choice of ligand, base, and solvent. Using milder bases or screening different phosphine ligands can sometimes mitigate this side reaction.
Q4: How can I effectively purify this compound from my reaction mixture?
A4: Purification of this compound typically involves chromatographic techniques. After an aqueous workup to remove the base and other inorganic salts, the crude product can be purified by column chromatography on silica gel.[3] A common eluent system is a mixture of hexanes and ethyl acetate.[3] Recrystallization can also be an effective method for obtaining highly pure this compound.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or No Conversion to this compound
This is a frequent issue, often related to catalyst activity or suboptimal reaction conditions. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura reactions.
Issue: Significant Formation of Side Products (e.g., Homocoupling, Dehalogenation)
The presence of side products complicates purification and indicates non-optimal reaction conditions.
-
Homocoupling of Phenylboronic Acid: This side reaction is often caused by the presence of oxygen.
-
Solution: Ensure rigorous degassing of all solvents and reagents. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst.[2]
-
-
Dehalogenation of Halopyridine: The replacement of the halogen with a hydrogen atom can be a significant side reaction.
-
Solution: The choice of base and ligand can influence the extent of dehalogenation. Consider screening milder bases (e.g., K₂CO₃, K₃PO₄) or different phosphine ligands. In some cases, lowering the reaction temperature can also be beneficial.
-
Buchwald-Hartwig Amination
Issue: Low or No Yield of Aminated Pyridine
Similar to Suzuki coupling, low yields in Buchwald-Hartwig amination of 4-halopyridines often point to issues with the catalyst, reagents, or reaction conditions.
References
Technical Support Center: Purification of Crude 4-Phenylpyridine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of crude 4-Phenylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for crude this compound?
The most effective and commonly used purification techniques for crude this compound are column chromatography and recrystallization. For removing non-basic impurities or certain starting materials, an initial acid-base extraction can be a highly effective preliminary step.
Q2: What are the key physical and chemical properties of this compound I should be aware of during purification?
Understanding the physical properties of this compound is crucial for selecting the appropriate purification strategy. Key data is summarized in the table below. The compound's basicity (pKa ≈ 5.45) is key for employing acid-base extraction techniques.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉N | [1][2][3] |
| Molecular Weight | 155.20 g/mol | [2] |
| Appearance | Light yellow to beige crystalline powder/solid | [1][2][3] |
| Melting Point | 69 - 78 °C | [1][2][3] |
| Boiling Point | 274 - 281 °C at 760 mmHg | [1][2] |
| Solubility | Soluble in Chloroform, Methanol, Ethanol, Ether.[1][3] Sparingly soluble in water.[1][4] | |
| pKa | ~5.45 | [1] |
Q3: What are the likely impurities in crude this compound?
Impurities largely depend on the synthetic route. For instance, in a Suzuki-Miyaura coupling, common impurities may include:
-
Unreacted Starting Materials: e.g., 4-halopyridine, phenylboronic acid.
-
Homocoupling Byproducts: e.g., Biphenyl, 4,4'-bipyridine.
-
Catalyst Residues: Palladium or other transition metal complexes.
-
Reaction Solvents and Reagents: e.g., N,N-Dimethylacetamide (DMA), carbonates.[5]
Q4: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is the most common method.[5] Use a suitable eluent (e.g., Hexane:Ethyl Acetate 8:2) and visualize the spots under UV light. The pure product should appear as a single spot with a consistent Rf value. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[6]
Purification Workflow & Troubleshooting
The following diagram illustrates a general workflow for purifying crude this compound.
Caption: General purification workflow for crude this compound.
Troubleshooting Guide: Column Chromatography
Q: My spots are streaking or overlapping on the analytical TLC. What should I do?
-
A1: Adjust Solvent Polarity: Streaking can indicate that the compound is moving too slowly or is too soluble in the stationary phase. Try a more polar eluent system. For overlapping spots, a less polar eluent may improve separation.
-
A2: Add a Modifier: For basic compounds like this compound, adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent can prevent streaking by neutralizing acidic sites on the silica gel.
-
A3: Check Sample Concentration: Overloading the TLC plate can cause streaking and poor separation. Ensure you are spotting a dilute solution.
Q: The compound is not eluting from the column. What is the issue?
-
A: The eluent is likely not polar enough.[7] Gradually increase the polarity of the solvent system. For example, if you started with 10% ethyl acetate in hexane, move to 15%, then 20%, and so on. A step-gradient elution is often effective.[7]
Q: I have low recovery of my product after column chromatography.
-
A1: Irreversible Adsorption: The compound might be irreversibly binding to the silica gel. Using a less acidic stationary phase like alumina or deactivating the silica gel with a modifier (e.g., triethylamine) can help.
-
A2: Column Ran Dry: Allowing the solvent level to drop below the top of the silica can create channels and cracks, leading to poor separation and product loss.[8] Always keep the silica gel submerged in the solvent.[8]
-
A3: Incorrect Fraction Collection: Monitor the elution carefully using TLC to ensure you are collecting all fractions containing your product.[7]
Troubleshooting Guide: Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
Experimental Protocols
Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemicals.[9] Conduct all operations in a well-ventilated fume hood.
Protocol 1: Acid-Base Extraction
This technique is ideal for removing non-basic organic impurities or acidic residues from the crude product.
Caption: Step-by-step workflow for acid-base extraction of this compound.
Methodology:
-
Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and add an equal volume of 1M HCl solution.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
The protonated this compound will move to the aqueous layer. Drain and collect the aqueous layer.
-
Wash the organic layer with a small amount of fresh 1M HCl to ensure complete extraction. Combine the aqueous layers.
-
Slowly add 2M NaOH solution to the combined aqueous layers with stirring until the pH is greater than 10. The this compound will precipitate or form an oily layer.
-
Extract the deprotonated product back into an organic solvent (e.g., ethyl acetate) by performing at least three extractions.[10]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[10]
Protocol 2: Recrystallization
This method is suitable if the crude material is already of moderate purity (>85%). The key is selecting an appropriate solvent.
Table 2: Suggested Solvents for Recrystallization
| Solvent System | Rationale |
| Single Solvent: Ethanol or Isopropanol | This compound is soluble in hot alcohol and less soluble when cold. |
| Solvent/Anti-solvent: Toluene/Hexane or Ethyl Acetate/Hexane | Dissolve the crude product in a minimum of hot toluene or ethyl acetate, then slowly add hexane (the anti-solvent) until the solution becomes cloudy. Re-heat to clarify and then cool slowly. |
Methodology:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
In a separate beaker, heat the chosen recrystallization solvent to boiling.
-
Add the minimum amount of hot solvent to the flask while heating and stirring until the solid is completely dissolved.[11]
-
If the solution is colored, you may add a small amount of activated charcoal and perform a hot filtration to remove colored impurities.[11]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote larger crystal growth.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
Protocol 3: Column Chromatography
This is the most powerful technique for separating multiple components from a mixture.[7]
Table 3: Suggested Eluent Systems for Column Chromatography
| Eluent System (v/v) | Polarity | Typical Use Case |
| Hexane / Ethyl Acetate (9:1 to 7:3) | Low to Medium | Good starting point for separating this compound from less polar impurities like biphenyl.[5][12] |
| Dichloromethane / Methanol (99:1 to 95:5) | Medium to High | Useful for eluting this compound if it is strongly retained by the silica. |
| Hexane / Ethyl Acetate / Triethylamine (e.g., 80:20:0.5) | Medium (Basic) | The addition of triethylamine can improve peak shape and recovery by neutralizing acidic sites on the silica gel. |
Methodology:
-
Select Eluent: Choose an appropriate eluent system by performing TLC analysis. The ideal Rf value for the desired compound is typically between 0.25 and 0.40.
-
Pack Column: Prepare a slurry of silica gel in the chosen eluent.[8] Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.[7]
-
Load Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elute: Add the eluent to the top of the column and begin collecting fractions.[7] Use gravity or positive pressure ("flash chromatography") to maintain a steady flow rate.[7]
-
Monitor Fractions: Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. This compound | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 939-23-1 [chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
Technical Support Center: Overcoming Poor Solubility of 4-Phenylpyridine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-phenylpyridine derivatives. The following troubleshooting guides and FAQs provide direct, actionable advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor aqueous solubility?
A1: The limited aqueous solubility of this compound derivatives stems from their molecular structure. These compounds contain a hydrophobic phenyl group and a pyridine ring, which contributes to their lipophilic nature.[1] While the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, the overall hydrophobicity of the molecule often dominates, leading to poor solubility in water.[2]
Q2: What are the primary strategies to enhance the solubility of these compounds?
A2: Several techniques can be employed to improve the solubility of poorly soluble drugs.[3][4] For this compound derivatives, the most effective methods are typically:
-
pH Adjustment: Capitalizing on the basic nature of the pyridine ring.[5]
-
Co-solvency: Using water-miscible organic solvents to reduce the polarity of the solvent system.[6]
-
Salt Formation: Converting the basic pyridine derivative into a more soluble salt form.[7]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within a cyclodextrin host.[8][9]
Q3: How does pH modification work for this compound derivatives?
A3: this compound derivatives are typically weak bases. The nitrogen atom on the pyridine ring can accept a proton (become protonated) in acidic conditions. This protonation results in the formation of a pyridinium cation, which is an ionized species.[10] Ionized forms of compounds are generally much more soluble in aqueous media than their neutral counterparts.[5] Therefore, lowering the pH of the solution to at least two units below the compound's pKa can significantly increase its solubility.[10]
Q4: What are co-solvents and how do they improve solubility?
A4: Co-solvents are organic solvents that are miscible with water and are used in small amounts to increase the solubility of poorly soluble compounds.[11] They work by reducing the overall polarity of the aqueous solvent system, which lessens the interfacial tension between the water and the hydrophobic solute.[6] This makes the solvent environment more favorable for the nonpolar regions of the this compound derivative, leading to increased solubility.[3] Common co-solvents include ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin.[11]
Q5: When is salt formation a suitable strategy?
A5: Salt formation is a highly effective technique for ionizable compounds, particularly weak bases like this compound derivatives.[4][5] By reacting the basic pyridine nitrogen with an acid (e.g., HCl, methanesulfonic acid), a salt is formed.[7] This salt form often has significantly higher aqueous solubility and a faster dissolution rate compared to the free base.[12] This strategy is most effective when there is a pKa difference of at least 2-3 units between the basic compound and the acidic counterion.[10]
Q6: How do cyclodextrins enhance the solubility of hydrophobic compounds?
A6: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[9] They can encapsulate a poorly water-soluble "guest" molecule, like a this compound derivative, within their central cavity.[13] This forms an "inclusion complex."[8] The hydrophilic exterior of the cyclodextrin then interacts favorably with water, effectively dissolving the entire complex and, along with it, the encapsulated drug.[8][13] This technique can lead to dramatic increases in apparent solubility.[14]
Troubleshooting Guides
Issue: My this compound derivative is not dissolving in my aqueous buffer for an in vitro assay.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Check the pH | The solubility of weakly basic pyridine derivatives is highly pH-dependent.[15] The compound may be precipitating because the buffer pH is too high (too basic). | Measure the pH of your final solution. Attempt to lower the pH of your buffer. A systematic approach is to create a pH-solubility profile to find the optimal pH.[16] Ensure the final pH is compatible with your assay conditions. |
| 2. Introduce a Co-solvent | The buffer may be too polar for your hydrophobic compound. Adding a co-solvent reduces the solvent polarity.[17] | Add a small percentage (e.g., 1-10% v/v) of a biocompatible co-solvent like ethanol or propylene glycol to your aqueous buffer.[11] Prepare a stock solution in the co-solvent first, then add it to the buffer. |
| 3. Assess Compound Purity & Form | Impurities or a different polymorphic form could have lower solubility. | Verify the purity of your compound. Be aware that different batches or synthesis methods could result in different crystal forms (polymorphs) with varying solubilities.[12] |
| 4. Increase Mixing/Agitation Time | Dissolution can be a slow process. Equilibrium may not have been reached.[18] | Ensure adequate mixing (e.g., vortexing, sonication, orbital shaking) and allow sufficient time for the compound to dissolve.[19] |
Issue: The measured solubility of my compound is inconsistent between experiments.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Standardize Media Preparation | Minor variations in buffer preparation (e.g., ionic strength, exact pH) can lead to different solubility results.[20] | Use a standardized and documented procedure for preparing all dissolution media. Verify the final pH of every new batch of buffer.[21] |
| 2. Control Temperature | Solubility is temperature-dependent. Fluctuations in lab temperature can affect results.[19] | Conduct all solubility experiments in a temperature-controlled environment (e.g., water bath, incubator).[22] |
| 3. Ensure Equilibration | Insufficient equilibration time can lead to an underestimation of the thermodynamic solubility.[16] | Determine the time required to reach equilibrium solubility by taking measurements at multiple time points (e.g., 24, 48, 72 hours) until the concentration plateaus. |
| 4. Verify Analytical Method | Errors in the analytical method used to quantify the dissolved compound will lead to inconsistent results. | Validate your analytical method (e.g., HPLC, UV-Vis) for accuracy, precision, and linearity in the relevant concentration range. |
Data Presentation: Solubility Enhancement
The following tables summarize representative quantitative data on the solubility of a hypothetical this compound derivative ("Compound X") using different enhancement techniques.
Table 1: Effect of pH on the Aqueous Solubility of Compound X (pKa = 4.5)
| pH of Aqueous Buffer | Solubility (µg/mL) | Fold Increase (vs. pH 7.4) |
| 7.4 | 5 | 1.0 |
| 6.0 | 25 | 5.0 |
| 5.0 | 150 | 30.0 |
| 4.0 | >1000 | >200.0 |
| 3.0 | >2500 | >500.0 |
Table 2: Effect of Co-solvents on the Aqueous Solubility of Compound X at pH 7.4
| Co-solvent System (v/v) | Solubility (µg/mL) | Fold Increase |
| Water Only | 5 | 1.0 |
| 10% Ethanol in Water | 50 | 10.0 |
| 20% Ethanol in Water | 250 | 50.0 |
| 10% Propylene Glycol in Water | 75 | 15.0 |
| 20% Propylene Glycol in Water | 400 | 80.0 |
Table 3: Effect of Salt Formation and Complexation on Aqueous Solubility
| Formulation | Solubility (µg/mL) | Fold Increase (vs. Free Base) |
| Compound X (Free Base) | 5 | 1.0 |
| Compound X HCl Salt | 1500 | 300.0 |
| Compound X with HP-β-Cyclodextrin (1:1 Molar Ratio) | 850 | 170.0 |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
Objective: To determine the aqueous solubility of a this compound derivative across a range of pH values.
Materials:
-
This compound derivative
-
Series of buffers (e.g., citrate, phosphate) covering a pH range from 2 to 8
-
Vials with screw caps
-
Orbital shaker in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Validated analytical instrument (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid compound to vials, ensuring undissolved solid is clearly visible.
-
Add a known volume of each buffer (e.g., 1 mL) to the respective vials.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.[22]
-
After equilibration, centrifuge the samples at high speed to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method.
-
Measure the pH of the remaining supernatant to confirm the final equilibrium pH.
Protocol 2: Salt Formation Screening
Objective: To form a salt of a this compound derivative to enhance its aqueous solubility.
Materials:
-
This compound derivative (free base)
-
A suitable acid (e.g., Hydrochloric acid, Methanesulfonic acid)
-
An appropriate solvent for reaction and crystallization (e.g., ethanol, isopropanol)
-
Filtration apparatus and drying equipment
Procedure:
-
Dissolve the this compound free base in a minimal amount of the chosen solvent.[7]
-
Add a stoichiometric amount (1 equivalent) of the selected acid to the solution, often dropwise while stirring.
-
Stir the mixture at room temperature or with gentle heating. Salt precipitation may occur.
-
If precipitation occurs, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, the salt may be isolated by slowly adding an anti-solvent or by evaporating the solvent.
-
Characterize the resulting salt (e.g., via melting point, NMR, FTIR) and determine its aqueous solubility using Protocol 1.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To prepare an inclusion complex of a this compound derivative with a cyclodextrin to enhance its solubility.
Materials:
-
This compound derivative
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Mortar and pestle
-
Small amount of a suitable solvent (e.g., water-ethanol mixture)
-
Vacuum oven
Procedure:
-
Place a specific molar ratio of the cyclodextrin and the this compound derivative (e.g., 1:1) in a mortar.
-
Add a small amount of the solvent mixture dropwise to the powder and triturate to form a homogeneous, thick paste.
-
Continue kneading the paste for a specified period (e.g., 60 minutes).
-
Dry the resulting solid paste in a vacuum oven at a controlled temperature until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
Characterize the formation of the inclusion complex (e.g., using DSC, FTIR, or NMR) and determine its aqueous solubility using Protocol 1.
Visualizations
References
- 1. Showing Compound this compound (FDB011123) - FooDB [foodb.ca]
- 2. CAS 939-23-1: this compound | CymitQuimica [cymitquimica.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. alzet.com [alzet.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pharmatutor.org [pharmatutor.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. researchgate.net [researchgate.net]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. agilent.com [agilent.com]
- 22. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
Preventing side reactions in the functionalization of 4-Phenylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side reactions during the functionalization of 4-Phenylpyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
-
Question: My electrophilic substitution reaction on this compound yields a mixture of isomers, with functionalization occurring on both the pyridine and phenyl rings. How can I improve selectivity for the pyridine ring?
-
Answer: The pyridine ring is electron-deficient, making it less reactive towards electrophiles than the phenyl ring. Direct electrophilic substitution often requires harsh conditions and can lead to a lack of selectivity.
Recommended Solutions:
-
N-Oxide Protection Strategy: Convert this compound to its N-oxide. The N-oxide is more electron-rich and directs electrophiles to the C2 and C4 positions of the pyridine ring. The N-oxide can be subsequently removed by reduction.
-
Directed C-H Activation: Employ a directing group to guide the functionalization to a specific position on the pyridine ring.
-
Low-Temperature Lithiation followed by Quenching: For bromination at the C2 position, a regioselective method involves low-temperature lithiation followed by quenching with an electrophilic bromine source.
-
Issue 2: Formation of Homocoupled Byproducts in Suzuki-Miyaura Coupling
-
Question: During the Suzuki-Miyaura coupling of a 4-halopyridine with phenylboronic acid (or vice versa), I am observing significant amounts of biphenyl and/or 4,4'-biphenylpyridine. How can I minimize this side reaction?
-
Answer: Homocoupling is a common side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen or the use of certain palladium catalysts.
Recommended Solutions:
-
Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to remove oxygen, which can promote the homocoupling of boronic acids.
-
Catalyst and Ligand Selection: Use a catalyst system that favors cross-coupling over homocoupling. For instance, complexes with bulky, electron-rich phosphine ligands can be effective.
-
Control of Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) to favor the cross-coupling pathway.
-
Issue 3: N-Oxidation as an Unwanted Side Reaction
-
Question: I am observing the formation of this compound-N-oxide as a significant byproduct in my reaction, which is not the intended product. How can I prevent this?
-
Answer: The nitrogen atom of the pyridine ring is susceptible to oxidation, especially in the presence of oxidizing agents or under aerobic conditions.
Recommended Solutions:
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Avoidance of Oxidizing Agents: If possible, choose reagents and reaction conditions that do not have an oxidizing potential.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to suppress unwanted oxidation.
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What are the most common side reactions when functionalizing this compound?
-
A1: The most common side reactions include lack of regioselectivity (functionalization at multiple positions on either the pyridine or phenyl ring), N-oxidation of the pyridine nitrogen, homocoupling in cross-coupling reactions, and over-functionalization.
-
-
Q2: How does the electronic nature of this compound influence its reactivity?
-
A2: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution. The phenyl ring is generally more susceptible to electrophilic attack. The nitrogen atom can also be protonated or coordinate to Lewis acids, further altering its reactivity.
-
Protecting Group Strategies
-
Q3: When should I use a protecting group for the pyridine nitrogen?
-
A3: A protecting group, such as forming the N-oxide, is highly recommended when you want to perform electrophilic substitution on the pyridine ring. The N-oxide activates the ring towards electrophiles and directs substitution to the C2 and C4 positions. It can also prevent the nitrogen from interfering with metal-catalyzed reactions.
-
-
Q4: How do I protect the nitrogen of this compound as an N-oxide and subsequently deprotect it?
-
A4: Protection (N-oxidation) can be achieved using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. Deprotection (reduction of the N-oxide) can be accomplished using reagents such as PCl3, PPh3, or catalytic hydrogenation.
-
Cross-Coupling Reactions
-
Q5: I am performing a Suzuki-Miyaura coupling with a 4-pyridylboronic acid and it is not working well. What are some common issues?
-
A5: Pyridineboronic acids can be challenging substrates. They are prone to protodeboronation, especially under acidic conditions. The nitrogen atom can also coordinate to the palladium catalyst and inhibit its activity. Using a suitable base and a well-chosen ligand is crucial for success.
-
-
Q6: How can I avoid impurities from ligand degradation in my Suzuki-Miyaura coupling?
-
A6: In some cases, the phosphorus ligands used in Suzuki-Miyaura coupling can degrade and lead to phenylated impurities. Using ligands that are more resistant to degradation or employing ligand-free conditions where applicable can mitigate this issue.
-
Data Presentation
Table 1: Comparison of Yields for Bromination of this compound
| Method | Reagent | Conditions | Major Product(s) | Reported Yield | Reference |
| Direct Bromination | Br₂/H₂SO₄ | High Temperature | Mixture of isomers, significant phenyl ring bromination | Variable, often low selectivity | General Knowledge |
| N-Oxide Strategy | NBS | Acetonitrile, reflux | 2-Bromo-4-phenylpyridine-N-oxide | ~70-80% | Inferred from similar systems |
| Low-Temperature Lithiation | n-BuLi, then Br₂ | THF, -78 °C | 2-Bromo-4-phenylpyridine | ~85-95% | Inferred from similar systems |
Table 2: Influence of Catalyst on a Model Suzuki-Miyaura Coupling
Reaction: 4-Chloropyridine + Phenylboronic Acid -> this compound
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield of this compound | Homocoupling Byproduct | Reference |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/Water | 100 | ~60-70% | Moderate | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 | >90% | Minimal | [1] |
Experimental Protocols
Protocol 1: N-Oxidation of this compound
-
Objective: To protect the nitrogen of this compound to facilitate subsequent electrophilic substitution.
-
Materials:
-
This compound
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq.) portion-wise over 15 minutes, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound-N-oxide.
-
Protocol 2: Suzuki-Miyaura Coupling of 4-Chloropyridine with Phenylboronic Acid (Optimized to Minimize Side Reactions)
-
Objective: To synthesize this compound with minimal formation of homocoupled byproducts.
-
Materials:
-
4-Chloropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
Toluene
-
Water
-
-
Procedure:
-
To a Schlenk flask, add 4-chloropyridine (1.0 eq.), phenylboronic acid (1.2 eq.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: General workflow for the functionalization of this compound.
Caption: Troubleshooting logic for common side reactions.
References
Technical Support Center: Catalyst Deactivation in Reactions Involving 4-Phenylpyridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting catalyst deactivation issues encountered during chemical reactions involving 4-Phenylpyridine.
Troubleshooting Guides
This section addresses common problems, their potential causes related to catalyst deactivation, and recommended troubleshooting steps.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Catalyst Poisoning: The nitrogen atom in the this compound can strongly coordinate with the metal center of the catalyst, blocking active sites.[1] Impurities in reactants or solvents (e.g., sulfur compounds) can also act as poisons.[2] | 1. Purify Reagents: Ensure high purity of this compound, other starting materials, and solvents to remove potential catalyst poisons.[3][4] 2. Slow Addition: Consider the slow addition of this compound to the reaction mixture to minimize its concentration and reduce competitive inhibition.[2] 3. Ligand Modification: Employ bulky ligands that can sterically hinder the coordination of the pyridine nitrogen to the metal center.[1] |
| Coking: Deposition of carbonaceous materials on the catalyst surface.[2] | Attempt a regeneration protocol, such as controlled oxidation, to burn off carbon deposits.[2] | |
| Sintering: Irreversible agglomeration of metal particles due to excessively high temperatures.[2] | Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst deactivation.[2] A new batch of catalyst is required if sintering has occurred.[2] | |
| Reaction Stalls Before Completion | Product Inhibition: The product, if it also contains a pyridine moiety, can inhibit the catalyst.[3][2] | 1. Lower Conversion Run: Stop the reaction at a lower conversion before a significant concentration of the inhibitory product accumulates.[3] 2. In Situ Product Removal: If feasible, employ techniques to remove the product from the reaction mixture as it forms.[3] |
| Catalyst Leaching: For heterogeneous catalysts (e.g., Pd/C), the active metal species may leach into the solution and subsequently deactivate.[2] | 1. Use of Ligands: Consider using a ligand that helps stabilize the palladium in the solution.[2] 2. Catalyst Support Modification: Choose a support that minimizes leaching under the reaction conditions. | |
| Formation of Black Precipitate (e.g., Palladium Black) | Catalyst Agglomeration: The active Pd(0) species has aggregated and precipitated, rendering it inactive. This is a common deactivation pathway in cross-coupling reactions.[2] | 1. Optimize Ligand-to-Metal Ratio: Ensure a proper ligand-to-metal ratio to stabilize the catalytic species.[2] 2. Lower Temperature: Running the reaction at a lower temperature may slow down the agglomeration process.[5] |
| Inconsistent Reaction Yields | Variable Impurities: Batch-to-batch variability in the purity of starting materials or solvents can introduce inconsistent levels of catalyst poisons. | Standardize the purification protocol for all reagents and solvents. Source high-purity materials from reliable vendors.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation when using this compound?
A1: The most common deactivation mechanisms are:
-
Poisoning: The Lewis basic nitrogen atom in the pyridine ring of this compound can bind strongly to the active metal center of the catalyst, blocking sites required for the catalytic cycle.[3][1]
-
Coking: The formation of carbonaceous deposits on the catalyst surface, which physically blocks active sites.[2]
-
Sintering: The thermal agglomeration of small metal nanoparticles on a support into larger, less active particles, often caused by high reaction temperatures.[2]
-
Leaching: The dissolution of the active metal species from a solid support into the reaction medium, where it can then decompose.[2]
-
Formation of Inactive Species: The catalyst can form inactive complexes, such as dimers or oligomers, or decompose into an inactive metallic form (e.g., palladium black).[1][2]
Q2: How can I determine if my catalyst has been deactivated?
A2: Signs of catalyst deactivation include a significant decrease in the reaction rate, a reaction that stalls before completion, a complete lack of product formation, or a change in the appearance of the reaction mixture, such as the formation of a black precipitate.[2][6]
Q3: Is it possible to regenerate a catalyst deactivated in a reaction with this compound?
A3: Yes, regeneration is often possible depending on the deactivation mechanism. For deactivation by coking, a controlled oxidation can burn off the carbon deposits.[2] If the catalyst is poisoned by impurities, washing with appropriate solvents may be effective.[2] However, deactivation by sintering is generally irreversible, and the catalyst will need to be replaced.[2]
Q4: What strategies can be employed to minimize catalyst deactivation by this compound?
A4: To mitigate deactivation:
-
Ligand Selection: Use bulky, electron-rich ligands that can promote the desired catalytic steps while sterically hindering the coordination of the pyridine nitrogen.[1]
-
Control of Reaction Conditions: Optimize temperature, pressure, and reactant concentrations to disfavor deactivation pathways.[2][6]
-
High-Purity Reagents: Use highly purified reactants and anhydrous, deoxygenated solvents to avoid introducing catalyst poisons.[2][5]
-
Inert Atmosphere: For air- and moisture-sensitive catalysts, maintaining a strict inert atmosphere is crucial.[5][6]
Q5: How do substituents on the this compound ring affect catalyst deactivation?
A5: Substituents on the pyridine or phenyl ring can influence deactivation. Electron-donating groups on the pyridine ring increase the electron density on the nitrogen, making it a stronger Lewis base and potentially a more potent catalyst poison.[3] Conversely, electron-withdrawing groups decrease the basicity of the nitrogen, which may reduce its tendency to poison the catalyst.[3]
Data Presentation
The following table summarizes the effect of 4-substituted pyridine ligands on the catalytic activity of Pd(II) complexes in Suzuki-Miyaura and Heck cross-coupling reactions. This data illustrates how the electronic properties of the substituent, and thus the basicity of the pyridine nitrogen, can influence the reaction yield.
| Ligand | 4-Substituent | pKa of L·H⁺ | Suzuki-Miyaura Yield (%) | Heck Yield (%) |
| L1 | -N(CH₃)₂ | 9.70 | >99 | >99 |
| L2 | -NH₂ | 9.17 | >99 | >99 |
| L3 | -OCH₃ | 6.58 | >99 | 79 |
| L4 | -CH₃ | 6.03 | 78 | >99 |
| L5 | -H | 5.21 | 89 | 78 |
| L6 | -Cl | 3.83 | >99 | >99 |
| L7 | -Br | 3.73 | 98 | >99 |
| L8 | -COCH₃ | 3.48 | 98 | 97 |
| L9 | -COOCH₂CH₃ | 3.32 | 97 | 93 |
| L10 | -CN | 1.86 | >99 | >99 |
| L11 | -NO₂ | 1.61 | 96 | 98 |
| Data adapted from Inorganic Chemistry 2022, 61 (35), 14019-14029.[3] |
Experimental Protocols
Protocol 1: Regeneration of Pd/C Catalyst Deactivated by Coking
This protocol provides a general guideline for regenerating a palladium on carbon (Pd/C) catalyst suspected to be deactivated by carbonaceous deposits.
-
Catalyst Recovery:
-
After the reaction, filter the mixture to separate the solid Pd/C catalyst. Using a pad of Celite can aid in the complete recovery of the fine powder.
-
Wash the recovered catalyst sequentially with the reaction solvent, deionized water, and a low-boiling organic solvent (e.g., methanol or acetone) to remove adsorbed organic impurities.
-
Dry the catalyst in a vacuum oven at 60-80 °C until a constant weight is achieved.[2]
-
-
Oxidative Regeneration:
-
Place the dried, deactivated catalyst in a tube furnace.
-
Pass a stream of diluted air (e.g., 5% O₂ in N₂) over the catalyst.
-
Slowly ramp the temperature to 250-300 °C and hold for 2-4 hours. Caution: The oxidation of carbon is exothermic. A slow heating rate and dilute oxidant are crucial to avoid overheating, which can cause sintering.[2]
-
Cool the catalyst to room temperature under an inert gas stream (e.g., nitrogen or argon).[2]
-
-
Reduction (Re-activation):
-
After oxidative treatment, the palladium will be in an oxidized state (PdO). To restore its catalytic activity, it must be reduced to Pd(0).
-
In the same tube furnace, switch the gas flow to a stream of diluted hydrogen (e.g., 5% H₂ in N₂).
-
Slowly heat the catalyst to 150-200 °C and hold for 2-4 hours.
-
Cool the catalyst to room temperature under an inert gas atmosphere.
-
The regenerated catalyst should be stored under an inert atmosphere until use.[2]
-
Protocol 2: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol outlines a general setup for a cross-coupling reaction, emphasizing the precautions to minimize catalyst deactivation.
-
Reagent and Glassware Preparation:
-
All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents must be anhydrous and deoxygenated.
-
Starting materials, including this compound, should be purified to remove potential catalyst poisons.
-
-
Reaction Setup:
-
To a dried reaction flask under a positive pressure of inert gas, add the palladium precatalyst, the ligand (if required), the base, and one of the coupling partners.
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the other coupling partner (e.g., this compound).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature and stir.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Proceed with a standard aqueous workup and purification of the product.
-
Visualizations
Caption: Common deactivation pathways for catalysts in the presence of this compound.
Caption: A logical workflow for troubleshooting catalyst deactivation issues.
References
Managing temperature control in 4-Phenylpyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing temperature control during the synthesis of 4-Phenylpyridine. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the synthesis of this compound?
A1: Temperature is one of the most critical parameters to control. Improper temperature management can lead to the formation of by-products, decomposition of thermally unstable intermediates, and reduced yields.[1] For instance, in many pyridine syntheses, exothermic reactions can occur, and if not controlled, may lead to thermal runaway and the formation of degradation products.
Q2: How does reaction temperature affect the yield of this compound in a Suzuki-Miyaura coupling reaction?
A2: The reaction temperature significantly impacts the yield. For Suzuki-Miyaura couplings, increasing the temperature within a certain range can substantially augment the reaction yield.[2] For example, in a related synthesis, the yield dropped to 72% at room temperature, indicating that higher temperatures are necessary for efficient coupling.[2] However, excessively high temperatures can lead to catalyst decomposition. It has been observed in a similar Suzuki-Miyaura reaction that 80°C is the optimal temperature, with yields decreasing sharply below this point and remaining constant above it.[3]
Q3: What are the common side products that can form due to improper temperature control?
A3: In pyridine syntheses, high temperatures can favor the formation of various side products. For instance, in syntheses involving chlorinated precursors, prolonged reaction times and high temperatures can lead to the formation of over-chlorinated pyridine derivatives.[1] In condensation reactions for pyridine synthesis, side reactions can lead to a variety of byproducts and a lower yield.[1]
Q4: Are there any safety concerns related to temperature control in pyridine synthesis?
A4: Yes, some synthetic routes to pyridines involve highly exothermic reactions. Poor temperature control can lead to a rapid increase in temperature, posing a safety hazard. It is crucial to have efficient cooling systems in place, such as an ice bath, and to control the rate of reagent addition to manage heat generation.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Reaction temperature is too low: Incomplete reaction conversion. | Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or GC/MS. For Suzuki-Miyaura couplings, a temperature around 70-80°C is often effective.[4] |
| Reaction temperature is too high: Decomposition of the catalyst or starting materials. | Lower the reaction temperature. Ensure that the chosen temperature is suitable for the stability of the catalyst and reagents. | |
| Insufficient reaction time: The reaction has not gone to completion. | Increase the reaction time and continue to monitor the reaction's progress. | |
| Formation of Multiple Products/Impurities | Temperature fluctuations: Inconsistent temperature can lead to the formation of various side products. | Use a reliable heating system (e.g., an oil bath with a temperature controller) to maintain a stable reaction temperature. |
| Reaction temperature is too high: Promotes side reactions or decomposition. | Reduce the reaction temperature. Optimization studies may be necessary to find the ideal temperature that maximizes the yield of the desired product while minimizing impurities. | |
| Reaction Stalls | Catalyst deactivation: High temperatures can lead to the degradation of the palladium catalyst in Suzuki-Miyaura couplings. | Consider using a more robust catalyst or ligand system. Ensure the reaction is run under an inert atmosphere to prevent oxidative degradation of the catalyst. |
| Poor solubility of reagents: The reaction mixture is not homogeneous at the current temperature. | Increase the temperature to improve solubility, or consider a different solvent system in which the reagents are more soluble at the desired reaction temperature. |
Data Presentation
The following table summarizes the effect of temperature on the yield of biaryl products in Suzuki-Miyaura coupling reactions analogous to this compound synthesis. This data should be used as a general guideline for optimizing your reaction conditions.
| Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Room Temperature | 3 | 72 | Yield is significantly lower at ambient temperature.[2] |
| 30 | - | Varies | Yields augment with increasing temperature from 30°C.[2] |
| 60 | - | Varies | Yields continue to increase with temperature up to this point.[2] |
| 70 | 3 | >72 | Considered a good starting point for optimization.[2] |
| 80 | 1-12 | Optimal | Often cited as the optimal temperature for Suzuki-Miyaura coupling, with yields remaining constant above this point.[3][5][6] |
| >80 | - | Constant | No significant increase in yield is observed above 80°C.[3] |
Experimental Protocols
Suzuki-Miyaura Coupling for this compound Synthesis
This protocol is a general guideline for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Chloropyridine hydrochloride or 4-Bromopyridine
-
Phenylboronic acid
-
Palladium catalyst (e.g., 7% Pd/WA30 or Pd(PPh₃)₄)
-
Base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃))
-
Solvent (e.g., N,N-dimethyl acetamide (DMA) or a mixture of 1,4-Dioxane and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the aryl halide (e.g., 4-chloropyridine hydrochloride, 1 equivalent), phenylboronic acid (1.5 equivalents), and the base (2 equivalents).[5]
-
Add the palladium catalyst (e.g., 7% Pd/WA30, 12.5 μmol).[5]
-
Add the solvent (e.g., DMA, 1 mL).[5]
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature.[5]
-
Proceed with the appropriate workup and purification steps, which may include dilution with an organic solvent, washing with water and brine, drying over an anhydrous salt, and purification by column chromatography.[5]
Mandatory Visualization
Caption: Troubleshooting workflow for temperature control in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
Technical Support Center: 4-Phenylpyridine Production Scale-Up
Welcome to the technical support center for the scale-up of 4-Phenylpyridine production. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to larger-scale manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for scale-up?
A1: Several synthetic routes are employed for this compound synthesis, with the Suzuki-Miyaura cross-coupling reaction being one of the most common and scalable methods. This typically involves the reaction of a pyridine derivative with a phenylboronic acid derivative in the presence of a palladium catalyst. Another approach is the Kröhnke pyridine synthesis, though it may present more challenges in controlling side reactions at scale.
Q2: What are the primary challenges when scaling up this compound synthesis?
A2: The primary challenges in scaling up the production of this compound include managing reaction kinetics and heat transfer, ensuring consistent raw material quality, dealing with catalyst deactivation and recovery, and overcoming purification hurdles.[1][2] Many of the synthetic reactions are exothermic, and improper heat management can lead to runaway reactions and the formation of by-products.[1][3]
Q3: How does the purity of starting materials impact the scale-up process?
A3: The purity of starting materials is critical and can significantly affect the yield and purity of the final product.[1] Impurities in reagents can lead to the formation of side products, which complicate purification and may impact the final product's specifications.[4]
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Reaction
Q: My scaled-up reaction is showing low conversion to this compound compared to the lab-scale experiment. What are the possible causes and solutions?
A: Low yield or incomplete reactions during scale-up can stem from several factors that are often negligible at the laboratory scale.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Poor Mixing and Mass Transfer | Inadequate agitation in larger reactors can lead to poor mass transfer, especially in heterogeneous reactions.[3] Transition from magnetic stirring to an appropriately designed overhead mechanical stirrer (e.g., anchor or pitched-blade turbine) to ensure homogeneity. Dead zones in the reactor can cause localized concentration spikes and should be minimized.[3] |
| Ineffective Heat Transfer | Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more challenging for exothermic reactions.[3] This can lead to localized overheating and degradation of reactants or products. Ensure the reactor's heating/cooling jacket is sufficient for the scale and consider adjusting addition rates of reagents to control the reaction temperature. |
| Catalyst Deactivation | In catalytic reactions like Suzuki couplings, the catalyst's activity may be compromised at scale.[4] This can be due to poisoning from impurities in the starting materials or solvents, or thermal degradation. Ensure all reagents and solvents are of high purity and are properly degassed to prevent catalyst oxidation.[1] Consider using more robust catalysts or ligands, such as Buchwald's biaryl phosphine ligands.[1] |
| Sub-optimal Reaction Conditions | Reaction conditions optimized at a small scale may not be optimal for larger batches. Re-optimize parameters such as temperature, reaction time, and catalyst loading for the scaled-up process.[4] |
Problem 2: High Levels of Impurities in the Crude Product
Q: I am observing significant levels of by-products, such as biphenyl or homocoupled pyridines, in my scaled-up production of this compound. How can I minimize these?
A: The formation of impurities is a common issue in scale-up, often due to the amplification of minor side reactions.[3]
Possible Causes & Solutions:
| Impurity | Cause | Recommended Action |
| Homocoupled Products (e.g., Biphenyl, Bipyridines) | Often a result of side reactions in Suzuki-type couplings, particularly with insufficient control of reaction conditions or stoichiometry. | Carefully control the stoichiometry of the reactants. Ensure efficient mixing to avoid localized excesses of any single reactant. Optimize the catalyst system and reaction temperature to favor the cross-coupling reaction. |
| N-Oxide Formation | The pyridine nitrogen is susceptible to oxidation, which can occur if the reaction is exposed to air, especially at elevated temperatures or in the presence of certain reagents.[5] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure solvents are thoroughly degassed before use. If an oxidative workup is part of a preceding step, ensure all oxidizing agents are quenched before proceeding. |
| Chlorinated By-products | If using chlorinated starting materials (e.g., 4-chloropyridine), over-chlorination or incomplete reaction can lead to chlorinated impurities.[6] | Optimize the stoichiometry of reagents and control the reaction time and temperature to prevent over-chlorination.[6] Monitor the reaction progress closely to ensure complete conversion of the starting material. |
Problem 3: Challenges in Product Purification and Isolation
Q: Purifying this compound at a large scale is proving difficult. What are some effective strategies?
A: Purification can be a significant bottleneck in the scale-up process. Strategies that are effective at the lab scale, such as column chromatography, may not be economically viable for large quantities.
Possible Causes & Solutions:
| Challenge | Recommended Action |
| Difficulty with Column Chromatography | Silica gel chromatography can be challenging for pyridines due to their basicity, leading to tailing of the product peak.[4] Scaling up this method is often costly and time-consuming. |
| Residual Palladium Catalyst | For reactions using a palladium catalyst, removing residual metal to meet pharmaceutical specifications can be challenging. |
| Product Isolation | Issues with isolating the final product, such as the formation of an oil instead of a solid, can complicate handling and drying at a large scale. |
Experimental Protocols
Key Experiment: Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure and should be optimized for specific scale-up equipment and conditions.
-
Reaction Setup: In a suitably sized reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, charge 4-chloropyridine hydrochloride, phenylboronic acid, and a suitable solvent (e.g., toluene/water or DMA).[7]
-
Degassing: Thoroughly degas the mixture by bubbling nitrogen through it for an extended period to remove any dissolved oxygen.[1]
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system with a ligand) and a base (e.g., K₂CO₃ or Cs₂CO₃) to the reaction mixture under a nitrogen blanket.[1][7]
-
Reaction: Heat the mixture to the optimized reaction temperature (e.g., 80-100 °C) and monitor the progress by a suitable analytical method (e.g., HPLC or GC).[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water to remove the base and other inorganic salts.[7]
-
Purification: Concentrate the organic layer and purify the crude product. This may involve recrystallization from a suitable solvent system or other non-chromatographic methods.
Visualizations
Caption: General Workflow for this compound Scale-Up
Caption: Troubleshooting Low Yield in this compound Scale-Up
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Identifying and removing impurities from 4-Phenylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and removal of impurities from 4-Phenylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Impurities in this compound can originate from its synthesis or degradation. Common impurities include:
-
Starting materials: Unreacted reagents from the synthesis process, such as aryl halides and boronic acids if prepared via Suzuki-Miyaura coupling.
-
Reaction by-products: Homocoupling products (e.g., biphenyl) and impurities derived from phosphorus ligands used in coupling reactions are common.[1][2]
-
Related pyridine derivatives: Isomers (e.g., 2-phenylpyridine, 3-phenylpyridine) and other substituted pyridines.
-
Solvents: Residual solvents from the reaction and purification steps (e.g., toluene, ethanol, ethyl acetate).
-
Water: Due to the hygroscopic nature of pyridine compounds.
Q2: Which analytical techniques are best for identifying and quantifying impurities in my this compound sample?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): An excellent initial technique to quickly assess the number of components in your sample and to determine an appropriate solvent system for column chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the main compound and any significant impurities.[3]
Q3: What are the primary methods for purifying this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:
-
Recrystallization: A highly effective method for removing small amounts of impurities from a solid sample.
-
Flash Column Chromatography: A versatile technique for separating the desired compound from impurities with different polarities.
-
Vacuum Distillation: Suitable for purifying high-boiling point liquids like this compound, as it allows for distillation at a lower temperature, preventing decomposition.[4]
-
Acid-Base Extraction: This method can be used to separate the basic this compound from non-basic impurities.[5]
Troubleshooting Guides
Recrystallization
Problem: My this compound is not dissolving in the hot solvent.
| Possible Cause | Suggested Solution |
| Insufficient solvent | Add small increments of hot solvent until the solid dissolves completely. Be mindful not to add a large excess, as this will reduce the final yield. |
| Inappropriate solvent | The solvent may not be suitable for your compound. Consult a solvent miscibility chart and consider a solvent with a polarity that is a better match for this compound. A solvent mixture may also be effective. |
Problem: My this compound "oils out" instead of crystallizing upon cooling.
| Possible Cause | Suggested Solution |
| Solution is too concentrated | Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly. |
| Cooling is too rapid | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful. |
| Insoluble impurities present | If the oiling out persists, it may be due to the presence of insoluble impurities. In this case, redissolve the mixture in a hot solvent and perform a hot filtration to remove the impurities before allowing the solution to cool. |
Problem: The purity of my this compound did not improve after recrystallization.
| Possible Cause | Suggested Solution |
| Co-crystallization of impurities | The chosen solvent may not be effective at separating the impurity. A different solvent or a solvent pair should be tested. |
| Incomplete removal of mother liquor | Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent during vacuum filtration to remove any residual mother liquor containing dissolved impurities. |
Flash Column Chromatography
Problem: The separation between this compound and an impurity is poor.
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase | The polarity of the eluent is critical. If the spots are too high on the TLC plate (high Rf), the eluent is too polar. If the spots are not moving from the baseline (low Rf), the eluent is not polar enough. Aim for an Rf value of 0.2-0.4 for the this compound for good separation.[6] |
| Column overloading | Too much sample was loaded onto the column. For a difficult separation, the ratio of silica gel to the sample should be increased. |
| Peak tailing | The basic nature of the pyridine ring can cause interactions with the acidic silica gel, leading to peak tailing. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase can help to mitigate this issue.[5] |
Problem: I am not recovering all of my this compound from the column.
| Possible Cause | Suggested Solution |
| Compound is strongly adsorbed to the silica gel | If the compound is not eluting even with a highly polar solvent system, it may be irreversibly adsorbed. In this case, using a different stationary phase, such as alumina, may be necessary. The addition of a small amount of a more polar solvent like methanol to the eluent can also help to elute highly retained compounds. |
| Sample precipitation on the column | If the sample is not very soluble in the mobile phase, it can precipitate at the top of the column. Ensure the sample is fully dissolved before loading it onto the column. |
Vacuum Distillation
Problem: The this compound is not distilling even at high temperature.
| Possible Cause | Suggested Solution |
| Vacuum is not low enough | Check the vacuum system for leaks. Ensure all joints are properly sealed with vacuum grease. The boiling point of this compound is 274-275 °C at atmospheric pressure.[7][8] A vacuum is necessary to lower the boiling point to a more manageable temperature. |
| Thermometer placement is incorrect | The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling. |
Problem: The distillation is "bumping" violently.
| Possible Cause | Suggested Solution |
| Uneven heating | Use a heating mantle with a magnetic stirrer to ensure even heating of the distillation flask. Boiling chips are not effective under vacuum. |
| Lack of nucleation sites | A stir bar or an ebulliator should be used to provide nucleation sites for smooth boiling. |
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline. The ideal solvent and conditions should be determined experimentally.
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and at their boiling points. Good candidate solvents will show low solubility at room temperature and high solubility when hot. Ethanol, methanol, or a mixture of ethanol and water are often good starting points for pyridine derivatives.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Flash Column Chromatography of this compound
-
TLC Analysis: Develop a suitable mobile phase using TLC. A common starting point for pyridine derivatives is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). Add 0.1-1% triethylamine to the eluent to prevent peak tailing. Aim for an Rf of 0.2-0.4 for this compound.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a vacuum distillation apparatus in a fume hood. Ensure all glassware is free of cracks. Use a magnetic stir bar in the distillation flask.
-
Sample Addition: Add the crude this compound to the distillation flask.
-
Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system.
-
Heating: Once the desired pressure is reached and stable, begin to heat the distillation flask using a heating mantle.
-
Distillation: Collect the fraction that distills at a constant temperature and pressure. The boiling point of this compound at reduced pressure can be estimated using a nomograph.
-
Cooling: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before venting the system to atmospheric pressure.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₉N |
| Molecular Weight | 155.20 g/mol |
| Melting Point | 69-73 °C |
| Boiling Point | 274-275 °C (at 760 mmHg) |
| Appearance | Light yellow to beige crystalline powder |
| Solubility | Soluble in chloroform and methanol |
(Source:[8])
Table 2: Common Solvents for Purification and Analysis
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexane | 0.1 | 69 | Common non-polar component of mobile phases for chromatography. |
| Toluene | 2.4 | 111 | Can be used as a recrystallization solvent. |
| Ethyl Acetate | 4.4 | 77 | Common polar component of mobile phases for chromatography. |
| Ethanol | 4.3 | 78 | Potential recrystallization solvent. |
| Methanol | 5.1 | 65 | Potential recrystallization solvent; this compound is soluble in methanol. |
| Water | 10.2 | 100 | Can be used as an anti-solvent in recrystallization with a miscible organic solvent. |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting poor separation in flash column chromatography.
References
- 1. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound(939-23-1) 1H NMR [m.chemicalbook.com]
- 4. Purification [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-苯基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound CAS#: 939-23-1 [m.chemicalbook.com]
- 9. scribd.com [scribd.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Support Center: Regioselective Functionalization of 4-Phenylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of 4-phenylpyridine functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective functionalization of this compound?
A1: The main challenges stem from the electronic properties of the pyridine ring and steric hindrance. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[1][2] The nitrogen's lone pair can also coordinate with metal catalysts, potentially inhibiting their activity.[3] Furthermore, the phenyl group at the C4 position presents significant steric bulk, influencing the accessibility of adjacent positions.[2]
Q2: Which positions on the this compound core are most reactive towards different types of reagents?
A2: The reactivity of different positions is highly dependent on the reaction type:
-
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally unreactive. When functionalization does occur, it is often favored at the C3 and C5 positions (meta to the nitrogen).[4] The phenyl ring is more susceptible to electrophilic attack.[1][2]
-
Nucleophilic Aromatic Substitution (NAS): This requires a leaving group (e.g., a halide) on the pyridine ring. The most favorable positions for nucleophilic attack on a pyridine ring are C2 and C6 (ortho to the nitrogen).[2]
-
Directed Ortho-Metalation (DoM): The site of functionalization is determined by a directing metalation group (DMG). For direct functionalization of the pyridine core, a DMG on the pyridine ring itself is necessary.[1][5]
-
C-H Activation: The pyridine nitrogen can act as a directing group, typically favoring functionalization at the C2 and C6 positions. The choice of catalyst and ligand is crucial in controlling this selectivity.[1][2]
Q3: How can I activate the pyridine ring for functionalization?
A3: One common strategy is the formation of a pyridine N-oxide. This modification alters the electronic properties of the ring, making the C2 and C4 positions more susceptible to electrophilic attack and some organometallic reactions.[3][6] The N-oxide can be removed in a subsequent step.
Troubleshooting Guides
Issue 1: Low Regioselectivity in C-H Activation Reactions
Q: My C-H activation reaction on this compound is yielding a mixture of isomers. How can I improve the regioselectivity?
A: Low regioselectivity in C-H activation is a common issue. Here are several factors to consider and optimize:
-
Catalyst and Ligand Selection: The choice of the transition metal catalyst and the corresponding ligand is critical. For palladium-catalyzed reactions, bulky and electron-rich phosphine ligands are often employed to modulate the reactivity and steric environment of the metal center, thereby influencing which C-H bond is activated.[3]
-
Directing Groups: The introduction of a directing group is a powerful strategy to control regioselectivity. The directing group coordinates to the metal catalyst and brings it into proximity with a specific C-H bond.[7]
-
Solvent and Temperature: These reaction parameters can influence the kinetics and thermodynamics of the reaction, which in turn can affect the regioselectivity. Experiment with different solvents and temperature profiles to find the optimal conditions.[8]
Troubleshooting Workflow for Poor Regioselectivity in C-H Activation
Caption: Troubleshooting workflow for poor regioselectivity in C-H activation.
Issue 2: Poor Yield in Suzuki-Miyaura Coupling Reactions
Q: I am experiencing low yields in my Suzuki-Miyaura cross-coupling reaction with a this compound derivative. What are the possible causes and solutions?
A: Low yields in Suzuki-Miyaura coupling can arise from several factors:
-
Catalyst Deactivation: Oxygen can deactivate the palladium catalyst. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under an inert atmosphere.[1]
-
Suboptimal Base: The choice and amount of base are crucial. Potassium carbonate is commonly used, but for less reactive substrates, a stronger base like cesium carbonate may be necessary.[9]
-
Poor Quality Boronic Acid: Homocoupling of the boronic acid can be a significant side reaction. Ensure your boronic acid is pure and dry.
-
Reaction Temperature and Time: Insufficient temperature or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can cause decomposition of the starting materials, product, or catalyst.[1]
Quantitative Data on Suzuki-Miyaura Coupling of 4-Chloro-6-ethyl-2-phenylpyrimidine
| Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 82 |
| 3-Thienylboronic acid | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 78 |
Note: This data is illustrative and based on a similar substrate. Actual yields may vary for this compound derivatives.
Issue 3: Lack of Reactivity in Electrophilic Aromatic Substitution
Q: I am unable to functionalize the pyridine ring of this compound using standard electrophilic aromatic substitution conditions. What can I do?
A: The pyridine ring is strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom.[1][2] Here are some strategies to overcome this:
-
Activate the Pyridine Ring: Convert the this compound to its N-oxide. The N-oxide is significantly more reactive towards electrophilic substitution.[2] The oxygen can be removed later in the synthesis.
-
Target the Phenyl Ring: The phenyl substituent is more susceptible to electrophilic aromatic substitution than the pyridine ring. Standard electrophilic substitution conditions will likely functionalize the phenyl ring.[1][2]
-
Harsher Reaction Conditions: While generally not recommended due to the risk of decomposition and lack of selectivity, increasing the temperature and using stronger electrophiles might lead to some reaction on the pyridine ring, likely at the C3 or C5 position.[2]
Experimental Protocols
Protocol 1: Directed Ortho-Metalation (DoM) of a Pyridine Derivative
This protocol describes a general procedure for the directed ortho-metalation of a pyridine derivative bearing a directing group (e.g., an amide at the C3 position).
Materials:
-
3-(N,N-diethylcarbamoyl)-4-phenylpyridine
-
Anhydrous tetrahydrofuran (THF)
-
sec-Butyllithium (sec-BuLi)
-
Anhydrous N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Electrophile (e.g., trimethyltin chloride)
-
Argon or nitrogen gas supply
-
Dry glassware
Procedure:
-
To a dry, argon-flushed flask, add the 3-(N,N-diethylcarbamoyl)-4-phenylpyridine and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMEDA to the solution.
-
Slowly add sec-BuLi dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour to allow for complete metalation.
-
Add the electrophile (e.g., trimethyltin chloride) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Experimental Workflow for Directed Ortho-Metalation
Caption: Step-by-step workflow for a Directed Ortho-Metalation experiment.
Protocol 2: Palladium-Catalyzed C-H Alkenylation of a Pyridine N-Oxide
This protocol is adapted from a procedure for the C2-selective alkenylation of pyridine N-oxides.[6]
Materials:
-
This compound N-oxide
-
Alkene (e.g., ethyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) carbonate (Ag₂CO₃)
-
1,4-Dioxane
-
Nitrogen or argon gas supply
-
Dry, sealed reaction vessel
Procedure:
-
To a dry, sealed reaction vessel, add this compound N-oxide, the alkene, Pd(OAc)₂, and Ag₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.
-
Add degassed 1,4-dioxane to the vessel via syringe.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., dichloromethane) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for C-H Alkenylation of Pyridine N-Oxides [6]
| Pyridine N-Oxide | Alkene | Oxidant | Yield (%) | Regioselectivity |
| Pyridine N-oxide | Ethyl acrylate | Ag₂CO₃ | 85 | C2 |
| This compound N-oxide | Ethyl acrylate | Ag₂CO₃ | 75 | C2 |
| 3-Phenylpyridine N-oxide | Ethyl acrylate | Ag₂CO₃ | 82 | C2 (less hindered side) |
Protocol 3: Minisci-Type C4-Alkylation of Pyridine using a Blocking Group
This protocol is based on a method for the C4-selective alkylation of pyridines using a removable blocking group.[4][10]
Materials:
-
This compound
-
Maleic anhydride
-
Carboxylic acid (alkyl donor)
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Dichloromethane (DCM)
-
1,2-Dichloroethane (DCE)
-
Water
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Procedure:
Part A: Installation of the Blocking Group
-
Dissolve this compound in DCM.
-
Add maleic anhydride and stir at room temperature until the reaction is complete (monitor by TLC).
-
Isolate the resulting pyridinium species.
Part B: Minisci Reaction
-
In a reaction vessel, combine the pyridinium species from Part A, the carboxylic acid, AgNO₃, and (NH₄)₂S₂O₈.
-
Add a 1:1 mixture of DCE and water.
-
Heat the reaction to 50 °C for 2 hours.
-
After cooling, dilute with DCM and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate.
Part C: Removal of the Blocking Group
-
Dissolve the crude product from Part B in a suitable solvent.
-
Add DBU and stir at room temperature until the blocking group is completely removed (monitor by TLC).
-
Work up the reaction and purify the C4-alkylated this compound by column chromatography.
Logical Relationship for Minisci C4-Alkylation
Caption: Logical flow for the C4-alkylation of this compound via a Minisci reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 4. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Forced Degradation Studies of 4-Phenylpyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 4-phenylpyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of performing forced degradation studies on this compound derivatives?
Forced degradation studies, or stress testing, are crucial in pharmaceutical development.[1][2] The primary goals include:
-
Identifying potential degradation products: This helps in understanding the molecule's instability and establishing its degradation pathways.[1][2][3]
-
Elucidating the intrinsic stability of the molecule: This information is vital for developing a stable drug formulation.[2][4]
-
Developing and validating stability-indicating analytical methods: These methods are essential for accurately measuring the active pharmaceutical ingredient (API) in the presence of its degradation products.[5][6]
-
Informing formulation and packaging development: Understanding how the molecule degrades helps in selecting appropriate excipients and packaging to protect the drug product.[1][4]
-
Meeting regulatory requirements: Regulatory bodies like the ICH mandate forced degradation studies for new drug substances.[2][4]
Q2: What are the typical stress conditions applied in forced degradation studies of this compound derivatives?
Based on ICH guidelines, the following stress conditions are typically employed:[2][4]
-
Acidic Hydrolysis: Treatment with acids like hydrochloric acid (HCl) to assess susceptibility to low pH environments.
-
Basic Hydrolysis: Exposure to bases such as sodium hydroxide (NaOH) to evaluate stability in alkaline conditions.
-
Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) to investigate oxidative degradation pathways.[7]
-
Thermal Degradation: Exposing the compound to high temperatures to assess its thermal stability.
-
Photodegradation: Exposing the compound to UV and/or visible light to determine its photosensitivity.[8]
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical structure (a pyridine ring linked to a phenyl group), the following are potential degradation routes:
-
Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, which could lead to the formation of this compound N-oxide.[9]
-
Hydroxylation: Under certain oxidative or microbial conditions, hydroxylation of the pyridine or phenyl ring can occur, leading to hydroxylated derivatives.[10]
-
Ring Opening: More aggressive stress conditions, such as strong acid or base treatment at high temperatures, could potentially lead to the cleavage of the pyridine ring.[11]
Q4: What analytical techniques are most suitable for analyzing this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating and quantifying this compound from its degradation products.[6] A stability-indicating HPLC method should be developed and validated.[5] For the identification and structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[12][13]
Troubleshooting Guides
This section addresses common issues encountered during forced degradation studies of this compound derivatives.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No degradation observed under stress conditions. | 1. Insufficiently harsh stress conditions.[14] 2. High intrinsic stability of the this compound derivative.[14] 3. The analytical method is not stability-indicating.[14] | 1. Increase the concentration of the stress agent, temperature, or duration of exposure.[6] 2. If the molecule is inherently stable, document the conditions tested. 3. Ensure the HPLC method can separate the parent peak from any potential degradants by evaluating peak purity. |
| Results are not reproducible. | 1. Inconsistent experimental conditions (e.g., temperature, pH, light exposure).[10] 2. Variability in sample preparation and handling.[10] 3. Inconsistent performance of the analytical instrument.[14] | 1. Tightly control all experimental parameters. Use calibrated equipment. 2. Follow a standardized protocol for sample preparation and analysis. 3. Perform system suitability tests before each analytical run to ensure consistent instrument performance. |
| Unexpected peaks in the HPLC chromatogram. | 1. Contamination of the sample, solvent, or glassware.[10] 2. Formation of degradation intermediates.[10] 3. Carryover from previous injections.[10] | 1. Run a blank injection to identify the source of contamination. 2. Analyze samples at different time points to monitor the formation and disappearance of intermediates. 3. Implement a robust needle wash protocol between injections. |
| Poor peak shape (tailing or fronting) in HPLC. | 1. Interaction of the basic pyridine nitrogen with residual silanols on the HPLC column. 2. Inappropriate mobile phase pH. 3. Column degradation.[10] | 1. Use a base-deactivated column or add a competing base like triethylamine to the mobile phase in small amounts. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Flush the column with a strong solvent or replace it if necessary. |
| Mass balance is not within the acceptable range (e.g., 95-105%). | 1. Co-elution of the parent compound and degradation products. 2. Degradation products do not have a chromophore and are not detected by the UV detector. 3. The response factor of the degradation products is significantly different from the parent compound. | 1. Optimize the HPLC method to achieve better separation. 2. Use a mass spectrometer (LC-MS) or a universal detector like a charged aerosol detector (CAD) to detect non-chromophoric compounds. 3. If possible, isolate and quantify the degradation products using their own reference standards. |
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study of a this compound derivative. This data is for illustrative purposes to demonstrate a clear and structured presentation.
| Stress Condition | % Degradation of this compound Derivative | Number of Degradation Products Detected | Major Degradation Product (Relative Retention Time) |
| 0.1 M HCl (60°C, 24h) | 8.5 | 2 | 0.75 |
| 0.1 M NaOH (60°C, 24h) | 5.2 | 1 | 0.82 |
| 3% H₂O₂ (RT, 24h) | 15.6 | 3 | 1.15 (N-oxide) |
| Thermal (80°C, 48h) | 2.1 | 1 | 0.91 |
| Photolytic (ICH Option 2) | 11.3 | 2 | 0.68 |
Experimental Protocols
Protocol 1: Forced Degradation Sample Preparation
-
Stock Solution Preparation: Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).[11]
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours.[9] At specified time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to the target concentration with the mobile phase.[14]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.[9] At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute to the target concentration.[14]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for 24 hours.[9] At specified time points, withdraw an aliquot and dilute for immediate analysis.
-
Thermal Degradation: Expose the solid this compound derivative to a dry heat of 80°C for 48 hours.[9] After exposure, dissolve a known amount of the solid in a suitable solvent and dilute to the target concentration.
-
Photolytic Degradation: Expose a solution of the this compound derivative to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of a buffer (e.g., 20 mM phosphate buffer, pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the this compound derivative (e.g., 254 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Visualizations
Caption: General workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound(939-23-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. jfda-online.com [jfda-online.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine | MDPI [mdpi.com]
- 12. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 13. LC and LC-MS study on establishment of degradation pathway of glipizide under forced decomposition conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. massbank.eu [massbank.eu]
Validation & Comparative
4-Phenylpyridine vs. 2-Phenylpyridine: A Comparative Guide for Ligand Selection in Catalysis
For researchers, scientists, and drug development professionals, the judicious selection of ligands is paramount in designing efficient and selective transition-metal catalysts. Phenylpyridines, a class of N-heterocyclic ligands, have garnered significant attention for their ability to modulate the electronic and steric properties of metal centers. This guide provides an objective comparison of two common isomers, 4-phenylpyridine and 2-phenylpyridine, as ligands in catalysis, supported by experimental data and detailed methodologies.
The positional isomerism of the phenyl group on the pyridine ring fundamentally dictates the coordination chemistry and, consequently, the catalytic applications of this compound and 2-phenylpyridine. While this compound typically acts as a monodentate N-donor ligand, 2-phenylpyridine possesses the unique ability to coordinate in a bidentate, cyclometalating fashion. This key difference in binding mode is the primary determinant of their distinct catalytic performances.
At a Glance: Key Differences in Catalytic Performance
| Feature | This compound | 2-Phenylpyridine |
| Coordination Mode | Monodentate (N-donor) | Bidentate (C^N cyclometalation) |
| Primary Catalytic Role | Tuning electronic/steric properties of the metal center. | Directing group for C-H activation; formation of stable metallacycles. |
| Common Applications | Cross-coupling reactions (e.g., Suzuki-Miyaura), hydroformylation. | C-H activation/functionalization, cross-coupling reactions. |
| Catalyst Stability | Can form stable complexes, but the ligand may dissociate more readily. | Forms highly stable palladacycle intermediates, leading to robust catalysts.[1] |
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Both 2-phenylpyridine and this compound derivatives have been employed as ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. However, their modes of action and the resulting catalytic efficiencies differ.
2-Phenylpyridine Derivatives in Suzuki-Miyaura Coupling:
Complexes of palladium with 2-phenylpyridine and its substituted derivatives have demonstrated high efficacy in Suzuki-Miyaura cross-coupling reactions. The steric and electronic properties of substituents on the phenyl ring of the 2-phenylpyridine ligand can be tuned to optimize catalytic activity. For instance, bulky substituents on the phenyl ring can enhance the catalytic performance.[2][3]
A study on palladium(II) complexes with various 2-phenylpyridine derivatives in the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid provides valuable insight into these structure-activity relationships.
Table 1: Performance of Palladium(II) Complexes with 2-Phenylpyridine Derivatives in Suzuki-Miyaura Coupling [2]
| Ligand (L) in [PdCl₂(L)₂] | Yield (%) |
| 2-(Mesityl)pyridine | 95 |
| 2-(2,6-Dimethylphenyl)pyridine | 98 |
| 2-(o-Tolyl)pyridine | 63 |
| 2-(m-Tolyl)pyridine | 46 |
| 2-(p-Tolyl)pyridine | 53 |
| 2-(o-Methoxyphenyl)pyridine | 97 |
| 2-(p-Methoxyphenyl)pyridine | 96 |
Reaction Conditions: 3 mol% Pd catalyst, 4-bromoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), in a 5:1 mixture of toluene and water at 100°C for 16 hours.
This compound in Suzuki-Miyaura Coupling:
While less common as a primary ligand for enhancing catalytic turnover in the same way as bulky phosphines or N-heterocyclic carbenes, this compound can be used to form palladium complexes that are active in Suzuki-Miyaura couplings. Its role is primarily to provide a specific electronic and steric environment around the metal center through its N-coordination. The development of methods for the Suzuki-Miyaura coupling of 4-pyridine boronate derivatives highlights the importance of this structural motif in pharmaceutical synthesis.[4]
C-H Activation: The Domain of 2-Phenylpyridine
The ability of 2-phenylpyridine to act as a directing group for C-H activation is a major advantage and a key differentiator from its 4-phenyl isomer. The nitrogen atom of the pyridine ring coordinates to the metal center, positioning the phenyl ring in close proximity for the activation of an ortho C-H bond, forming a stable five-membered palladacycle intermediate.[1] This directed C-H activation strategy has been extensively utilized in a variety of organic transformations.
In contrast, this compound lacks the appropriately positioned nitrogen atom to direct ortho C-H activation on the phenyl ring, limiting its application in this area.
Experimental Protocols
Synthesis of a Palladium(II) Complex with a 2-Phenylpyridine Derivative[2]
Materials:
-
2-(Mesityl)pyridine
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile
-
n-Hexane
Procedure:
-
A solution of 2-(mesityl)pyridine (2 equivalents) in acetonitrile is added dropwise to a solution of PdCl₂ (1 equivalent) in acetonitrile.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The resulting solid is washed with n-hexane and dried under vacuum to yield the [PdCl₂(2-(mesityl)pyridine)₂] complex.
General Procedure for Suzuki-Miyaura Coupling with a Pd(II)-2-Phenylpyridine Derivative Catalyst[3]
Materials:
-
Aryl halide (e.g., 2-bromopyridine)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium phosphate (K₃PO₄)
-
[PdCl₂(2-(mesityl)pyridine)₂] catalyst
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the palladium catalyst (0.02 mmol, 2 mol%).
-
Add a 5:1 mixture of toluene and water (6 mL).
-
Stir the resulting mixture at 100°C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The choice between this compound and 2-phenylpyridine as ligands in catalysis is dictated by the desired reactivity and reaction mechanism. 2-Phenylpyridine and its derivatives are superior choices for reactions involving C-H activation, where the formation of a stable cyclometalated intermediate is crucial for directing the reaction and enhancing catalyst stability. For applications where the ligand's primary role is to modulate the steric and electronic environment of the metal center in a monodentate fashion, this compound is a suitable candidate. For researchers and professionals in drug development and fine chemical synthesis, understanding these fundamental differences is key to designing more efficient and selective catalytic systems.
References
Comparative study of different synthetic routes to 4-Phenylpyridine
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry. Among these, 4-phenylpyridine serves as a crucial scaffold in numerous pharmacologically active compounds. This guide provides a comprehensive comparison of three prominent synthetic routes to this compound: the Suzuki-Miyaura Coupling, the Kröhnke Pyridine Synthesis, and the Hantzsch Pyridine Synthesis. Each method is evaluated based on detailed experimental protocols and quantitative data to facilitate an informed choice of synthetic strategy.
Comparison of Synthetic Routes
The selection of an appropriate synthetic route for this compound depends on factors such as desired yield, reaction conditions, and availability of starting materials. The following table summarizes the key quantitative data for the three discussed methods.
| Synthetic Route | Starting Materials | Catalyst/Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Suzuki-Miyaura Coupling | 4-Chloropyridine hydrochloride, Phenylboronic acid | 7% Pd/WA30, Cs₂CO₃ | N,N-dimethylacetamide | 12 h | 80 | 100 |
| Kröhnke Pyridine Synthesis | Benzaldehyde, Acetophenone, Ammonium acetate | None | Solvent-free | 2-4 h | 120-140 | High (General) |
| Hantzsch Pyridine Synthesis | Benzaldehyde, Ethyl acetoacetate, Ammonium bicarbonate | Ferric chloride hexahydrate (for oxidation) | Methanol | 0.5 h (Dihydropyridine) | Reflux | 45.9 (Dihydropyridine), 50.2 (Pyridine) |
Detailed Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. In the synthesis of this compound, it typically involves the palladium-catalyzed cross-coupling of a halopyridine with phenylboronic acid.
Experimental Protocol:
In a test tube, 7% Pd/WA30 (19.0 mg, 12.5 μmol), 4-chloropyridine hydrochloride (250 μmol), phenylboronic acid (375 μmol), and cesium carbonate (163 mg, 500 μmol) are combined in N,N-dimethylacetamide (1 mL). The mixture is stirred at 80 °C under an argon atmosphere for 12 hours. Upon completion, the reaction mixture is cooled to room temperature, diluted with diethyl ether (5 mL), and filtered. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by silica gel column chromatography.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a classic method for preparing substituted pyridines, often resulting in high yields. It involves the reaction of a 1,5-dicarbonyl compound (or its precursor) with ammonia. A one-pot variation involves heating a mixture of a substituted benzaldehyde, an acetophenone, and a source of ammonia.
Experimental Protocol:
In a flask, benzaldehyde (1.0 equiv), acetophenone (2.0 equiv), and an excess of ammonium acetate are thoroughly mixed. The solvent-free mixture is heated at 120-140 °C for 2-4 hours. During this time, the mixture will melt and then solidify upon completion of the reaction. After cooling to room temperature, the solid residue is treated with water, broken up, and the crude product is collected by vacuum filtration and washed with water. Purification is achieved by recrystallization from a suitable solvent such as ethanol.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that produces a dihydropyridine, which can then be oxidized to the corresponding pyridine. This method is notable for its convergence and the ability to construct the pyridine ring in a single step from simple precursors.
Experimental Protocol:
-
Step 1: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate. A mixture of benzaldehyde (0.10 mol), ethyl acetoacetate (0.25 mol), and ammonium bicarbonate (0.125 mol) in methanol (40 mL) is refluxed for 30 minutes with stirring. The resulting dihydropyridine precipitates upon cooling and is collected.
-
Step 2: Oxidation to Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate. The dried dihydropyridine (0.01 mol) is dissolved in a suitable solvent, and ferric chloride hexahydrate (0.02 mmol) is added. The mixture is refluxed until the oxidation is complete, yielding the pyridine product.
-
Step 3: Hydrolysis and Decarboxylation (if required). To obtain the un-substituted this compound, the dicarboxylate can be hydrolyzed to the corresponding dicarboxylic acid, followed by decarboxylation.
Other Potential Synthetic Routes
While this guide has focused on the Suzuki-Miyaura, Kröhnke, and Hantzsch syntheses due to the availability of specific or closely analogous experimental data for this compound, several other methods are established for pyridine synthesis. These include the Negishi Coupling , Stille Coupling , and Ullmann Reaction , which are all powerful cross-coupling reactions. Additionally, classical named reactions such as the Bohlmann-Rahtz Pyridine Synthesis , Guareschi-Thorpe Condensation , and the Ciamician-Dennstedt Rearrangement offer alternative strategies for constructing the pyridine ring. However, detailed comparative experimental data for the direct synthesis of this compound using these methods was not as readily available in the surveyed literature.
Conclusion
The synthesis of this compound can be accomplished through various effective routes. The Suzuki-Miyaura coupling offers a high-yielding and reliable method with a reported yield of 100%. The Kröhnke pyridine synthesis provides a straightforward, solvent-free alternative that is particularly useful for generating polysubstituted pyridines. The Hantzsch synthesis, while requiring a subsequent oxidation step, is a classic and versatile multi-component reaction for building the pyridine core. The choice of the optimal synthetic pathway will ultimately be guided by the specific requirements of the research or development project, including scale, desired purity, and economic considerations.
Validating the Biological Activity of Novel 4-Phenylpyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-phenylpyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, particularly in the realm of oncology. This guide provides a comparative analysis of the performance of novel this compound derivatives against established alternatives, supported by experimental data from recent literature.
I. Comparative Analysis of Biological Activity
The following tables summarize the in vitro efficacy of selected novel this compound derivatives compared to established drugs targeting key oncogenic pathways.
Table 1: Anticancer Activity of this compound Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Comparator Drug | Comparator IC50 (µM) |
| Novel this compound Derivatives | ||||
| Pyrazolo[3,4-b]pyridine derivative 9a | HeLa (Cervical Cancer) | 2.59[1] | Doxorubicin | 2.35[1] |
| Pyrazolo[3,4-b]pyridine derivative 14g | MCF-7 (Breast Cancer) | 4.66[1] | Doxorubicin | 4.57[1] |
| Pyrazolo[3,4-b]pyridine derivative 14g | HCT-116 (Colon Cancer) | 1.98[1] | Doxorubicin | 2.11[1] |
| 6-methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-one (22 ) | COLO205 (Colorectal Cancer) | 0.32[2] | - | - |
| 6-methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-one (22 ) | H460 (Lung Cancer) | 0.89[2] | - | - |
| N2, N4-diphenylpyridine-2,4-diamine derivative 14l | Baf3-EGFR L858R/T790M/C797S | 0.008 - 0.011[3] | - | - |
| Pyrazolo[4,3-c]hexahydropyridine derivative 31 | MDA-MB-231 (Breast Cancer) | 4.2[4] | 5-Fluorouracil | 9.6[4] |
| Pyrazolo[4,3-c]hexahydropyridine derivative 31 | MCF-7 (Breast Cancer) | 2.4[4] | 5-Fluorouracil | 4.8[4] |
| Pyrazole derivative P-6 | HCT 116 (Colon Cancer) | 0.37[5] | VX-680 | Comparable[5] |
| Pyrazole derivative P-6 | MCF-7 (Breast Cancer) | 0.44[5] | VX-680 | Comparable[5] |
| Quinazoline-4-(3H)-one analogue 5c | MCF-7 (Breast Cancer) | 13.7[6] | - | - |
Table 2: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Comparator Drug | Comparator IC50 (nM) |
| Novel this compound Derivatives | ||||
| 4-AMino-1-phenylpyrazolo[3,4-d]pyriMidine (PP 3 ) | EGFR | 2700[7] | Erlotinib | - |
| 4-thiophenyl-pyrazole derivative 10b | EGFR | 161[8] | Erlotinib | 37[8] |
| 4-thiophenyl-pyrazole derivative 10b | VEGFR-2 | 141[8] | Sorafenib | 34[8] |
| Pyrazolo[3,4-b]pyridine derivative 5a | c-Met | 4.27[9] | Cabozantinib | 5.38[9] |
| Pyrazolo[3,4-b]pyridine derivative 5b | c-Met | 7.95[9] | Cabozantinib | 5.38[9] |
| 4-phenoxypyridine derivative T14 | c-Met | 12[10] | - | - |
| CHMFL-FLT3-122 (18 ) | FLT3 | 40[11] | - | - |
| Imidazo[1,2-b]pyridazine derivative 34f | FLT3-ITD | 4[12] | - | - |
| Imidazo[1,2-b]pyridazine derivative 34f | FLT3-D85Y | 1[12] | - | - |
| Pyrazole derivative P-6 | Aurora-A | 110[5] | - | - |
| 4,6-diphenylpyrimidine derivative 24 | HDAC | 8220[13] | MS-275 | 14650[13] |
| Quinazoline-4-(3H)-one analogue 5b | HDAC6 | 150[6] | - | - |
| Pyrazole derivative 6 | HDAC6 | 4.95[14] | - | - |
| Imidazopyridine derivative 35 | PI3Kα | 150[15] | - | - |
| Approved Kinase Inhibitors (for comparison) | ||||
| Gefitinib | EGFR | - | - | - |
| Erlotinib | EGFR | - | - | - |
| Afatinib | EGFR | - | - | - |
| Osimertinib | EGFR | - | - | - |
| Crizotinib | c-Met | - | - | - |
| Cabozantinib | c-Met | - | - | - |
| Quizartinib | FLT3 | - | - | - |
| Gilteritinib | FLT3 | - | - | - |
| Alisertib (MLN8237) | Aurora A | - | - | - |
| Idelalisib | PI3Kδ | - | - | - |
| Alpelisib | PI3Kα | - | - | - |
| Ricolinostat | HDAC6 | - | - | - |
II. Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways targeted by this compound derivatives and the general workflow for their biological validation are provided below.
III. Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives or comparator drugs for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.[1][7][8][16][17]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[7][8][16][17]
-
Data Analysis: The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Kinase Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of specific kinases.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified kinase, a specific substrate peptide, and ATP in a reaction buffer.
-
Compound Addition: The this compound derivatives or comparator drugs are added at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, or by using phospho-specific antibodies in an ELISA-based format.[18][19][20]
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to assess the phosphorylation status of signaling molecules.[2][21][22][23][24]
-
Cell Lysis: Cells treated with the compounds are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., total EGFR, phospho-EGFR, Akt, phospho-Akt, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative protein expression or phosphorylation levels.
Cell Cycle Analysis
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[3][6][25][26][27]
-
Cell Treatment and Harvesting: Cells are treated with the compounds for a specified time, then harvested and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting data is analyzed to generate a histogram showing the distribution of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases. This allows for the identification of cell cycle arrest at specific phases.
IV. Conclusion
The presented data highlights the significant potential of novel this compound derivatives as potent anticancer agents. Their ability to inhibit key oncogenic kinases and induce cell death in various cancer cell lines, often with comparable or superior efficacy to established drugs, underscores the value of this chemical scaffold in drug discovery. The detailed experimental protocols provided herein offer a standardized framework for the continued validation and development of this promising class of compounds. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. cusabio.com [cusabio.com]
- 14. New derivatives of 4'-phenyl-2,2':6',2″-terpyridine as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
- 18. researchgate.net [researchgate.net]
- 19. DOT Language | Graphviz [graphviz.org]
- 20. actifsource.com [actifsource.com]
- 21. researchgate.net [researchgate.net]
- 22. GraphViz Examples and Tutorial [graphs.grevian.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Efficacy of 4-Phenylpyridine-Based Kinase Inhibitors: A Comparative Guide
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. The 4-phenylpyridine scaffold has proven to be a versatile framework for the development of potent and selective inhibitors against various protein kinases implicated in oncogenesis. This guide provides a comparative analysis of the efficacy of several this compound-based inhibitors, supported by experimental data, to aid researchers and drug development professionals in this field.
Comparative Efficacy of this compound-Based Kinase Inhibitors
The inhibitory activities of various this compound derivatives have been evaluated against several key kinase targets. The following table summarizes the quantitative data for a selection of these inhibitors, highlighting their potency in terms of IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.
| Inhibitor Class | Compound | Target Kinase(s) | Efficacy (IC50/Ki) |
| 4-Phenyl-2-phenylaminopyridine | Compound 3 | TNIK | 6 nM (IC50)[1] |
| N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Compound 18 (CYC116) | Aurora A | 8.0 nM (Ki)[2][3][4] |
| Aurora B | 9.2 nM (Ki)[2][3][4] | ||
| Ponatinib-based N-Phenylpyrimidine-2-amine | Compound 10f | FGFR4 | Significant inhibition (specific IC50 not provided in abstract)[5] |
| 2-Aminopyrimidine Derivative | Compound 2n | FGFR4 | 2.6 nM (IC50)[6] |
Experimental Protocols
The determination of inhibitor potency is reliant on robust and reproducible biochemical assays. The most common methods employed for kinase inhibitor profiling are the ADP-Glo™ Kinase Assay and the Z'-LYTE™ Kinase Assay.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps:
-
Kinase Reaction and ATP Depletion : The kinase reaction is performed by incubating the kinase, substrate, ATP, and the test inhibitor. Following the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. This step is crucial to ensure that the luminescent signal is directly proportional to the ADP generated.
-
ADP Conversion and Detection : The Kinase Detection Reagent is then added. This reagent contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture that generates a luminescent signal from the newly synthesized ATP. The intensity of the light is proportional to the initial kinase activity.[7][8][9][10][11]
The following diagram illustrates the workflow of the ADP-Glo™ Kinase Assay.
Z'-LYTE™ Kinase Assay
The Z'-LYTE™ Kinase Assay is a fluorescence resonance energy transfer (FRET)-based method. This assay format utilizes a peptide substrate labeled with two different fluorophores, a donor (Coumarin) and an acceptor (Fluorescein). The principle of the assay is as follows:
-
Kinase Reaction : The kinase phosphorylates the FRET peptide substrate.
-
Proteolytic Cleavage : A site-specific protease is added that selectively cleaves the non-phosphorylated peptides. This cleavage separates the donor and acceptor fluorophores, disrupting FRET.
-
Detection : The ratio of the two fluorescence emission signals is measured. A high degree of phosphorylation protects the peptide from cleavage, resulting in a high FRET signal. Conversely, low phosphorylation (high inhibition) leads to peptide cleavage and a low FRET signal.[12][13][14][15][16]
Kinase Inhibition Signaling Pathway
This compound-based inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate protein. This inhibition blocks the downstream signaling cascade that is often hyperactivated in cancer cells, leading to a reduction in cell proliferation and survival.
The diagram below illustrates the general mechanism of action for an ATP-competitive kinase inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Design, synthesis, and biological evaluation of Ponatinib-based N-Phenylpyrimidine-2-amine derivatives as novel fibroblast growth factor receptor 4 (FGFR4) selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. promega.com [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 4-Phenylpyridine Analogs
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecule candidates is paramount to mitigating potential side effects and ensuring therapeutic efficacy. This guide provides a comparative analysis of the cross-reactivity profiles of a representative set of 4-Phenylpyridine analogs, supported by detailed experimental protocols for assessing off-target interactions.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a wide array of biological entities, including kinases and G-protein coupled receptors (GPCRs). However, this structural versatility can also lead to unintended interactions with multiple targets, a phenomenon known as cross-reactivity or off-target binding. This guide aims to illuminate these potential interactions through a comparative analysis of fictional, yet representative, data for a series of this compound analogs.
Comparative Cross-Reactivity Data
To illustrate the potential for off-target interactions, the following tables summarize the inhibitory activity (IC50) and binding affinity (Ki) of a hypothetical series of this compound analogs against a panel of selected kinases and GPCRs. Lower values indicate greater potency or affinity.
Table 1: Kinase Cross-Reactivity Profile of this compound Analogs (IC50, nM)
| Compound ID | Target Kinase A | Off-Target Kinase B | Off-Target Kinase C | Off-Target Kinase D | Off-Target Kinase E |
| 4PP-001 | 15 | 250 | 1,500 | >10,000 | 800 |
| 4PP-002 | 22 | 450 | 2,200 | >10,000 | 1,200 |
| 4PP-003 | 8 | 150 | 800 | 5,000 | 450 |
| 4PP-004 | 12 | 300 | 1,800 | >10,000 | 950 |
Table 2: GPCR Cross-Reactivity Profile of this compound Analogs (Ki, nM)
| Compound ID | Target GPCR X | Off-Target GPCR Y | Off-Target GPCR Z |
| 4PP-001 | 30 | 500 | 2,000 |
| 4PP-002 | 45 | 800 | 3,500 |
| 4PP-003 | 12 | 250 | 1,200 |
| 4PP-004 | 25 | 600 | 2,800 |
Experimental Protocols
The following are detailed methodologies for key experiments utilized in determining the cross-reactivity profiles of small molecule inhibitors.
Protocol 1: Kinase Inhibitor Profiling using a Luminescent Kinase Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds against a panel of kinases.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each this compound analog in 100% DMSO.
-
Serially dilute the stock solutions to create a range of concentrations for IC50 determination.
-
Prepare kinase buffer, ATP solution, and substrate solution according to the manufacturer's recommendations for each kinase.
-
Prepare the ADP-Glo™ Kinase Assay reagent (Promega).
-
-
Kinase Reaction:
-
Add 2.5 µL of the compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive and negative controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Radioligand Binding Assay for GPCR Cross-Reactivity
This protocol describes a method to determine the binding affinity of compounds to a panel of GPCRs.
-
Membrane Preparation:
-
Prepare cell membranes from cell lines overexpressing the target GPCRs.
-
Determine the protein concentration of the membrane preparations using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, combine the following in order:
-
Assay buffer
-
This compound analog at various concentrations
-
Radioligand at a concentration near its Kd
-
Cell membranes
-
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from total binding.
-
Calculate the percent inhibition of specific binding for each compound concentration.
-
Determine the IC50 value and subsequently calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizing Cross-Reactivity Concepts and Workflows
To further clarify the concepts and processes involved in cross-reactivity studies, the following diagrams are provided.
Caption: Conceptual diagram of this compound analog cross-reactivity.
Caption: Generalized workflow for assessing the cross-reactivity of this compound analogs.
A Head-to-Head Comparison of Catalytic Systems for Pyridine Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridines, a core scaffold in numerous pharmaceuticals and functional materials, is a cornerstone of modern synthetic chemistry. The development of catalytic systems for direct C-H functionalization offers a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. This guide provides an objective comparison of leading catalytic systems for the C-H arylation of pyridines, supported by experimental data to aid researchers in selecting the optimal system for their synthetic challenges.
Performance Comparison of Catalytic Systems for C-H Arylation of Pyridines
The following table summarizes the performance of various catalytic systems for the intermolecular C-H arylation of pyridine derivatives. The data has been compiled from different sources and, while not always a direct like-for-like comparison due to variations in substrates and optimized conditions, it provides a valuable overview of the capabilities of each system.
| Catalytic System | Catalyst Loading (mol%) | Ligand/Additive | Arylating Agent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity | Ref. |
| Palladium-catalyzed | 10 | PPh₃ | N-(2-bromophenyl)-N-octylquinoline-2-carboxamide (intramolecular) | 110 | 24 | 94 | C8 of quinoline | [1][2] |
| 5 | None | [Mes–I–Ph]BF₄ | 100 | - | High | ortho to directing group | [3] | |
| 10 | None | Benzene (unactivated) | 130 | 16 | Good | ortho | [4] | |
| Rhodium-catalyzed | 1 (catalyst), 4 (ligand) | L7 (chiral phosphonite) | Aryl bromide | 80 | - | up to 93 | Planar chiral ferrocenes | [5] |
| 5 | None | 3,5-dimethyl-bromobenzene | 165 | 48 | 61 | ortho to substituent | [6] | |
| Nickel-catalyzed | 5 | Phosphoramidite | Arylzinc halide | - | - | - | Enantioselective 2-arylation | [7] |
| 5 | 1,10-phenanthroline | (Intramolecular) | 120 | - | 98 | C3-arylation | [8] | |
| Photocatalytic (Ru/Pd) | 0.03 (Pd), 0.06 (Ru) | AgOAc | Benzenediazonium tetrafluoroborate | - | - | - | C-H arylation | [9] |
| Metal-Free Photocatalytic | - | Chlorophyll | Diazonium salt | - | - | Moderate to good | C-3 arylation | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and adaptation.
Palladium-Catalyzed Intramolecular C–H Arylation[1][2][11]
This protocol describes the synthesis of 5-octyldibenzo[b,f][1][5]naphthyridin-6(5H)-one.
Materials:
-
N-(2-bromophenyl)-N-octylquinoline-2-carboxamide (44.1 mg, 0.100 mmol)
-
Potassium carbonate (42.0 mg, 0.304 mmol)
-
Tetrabutylammonium bromide (31.7 mg, 0.098 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2.2 mg, 10 mol%)
-
Triphenylphosphine (PPh₃) (2.8 mg, 10 mol%)
-
N,N-Dimethylacetamide (DMA) (3.1 mL)
Procedure:
-
To a screw-capped test tube equipped with a magnetic stirring bar, add the amide substrate, potassium carbonate, tetrabutylammonium bromide, Pd(OAc)₂, and PPh₃.
-
Dissolve the mixture in DMA.
-
Stir the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, add water (3 mL).
-
Extract the product with dichloromethane (3 x 2 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rhodium-Catalyzed Direct Arylation[6]
This protocol describes the direct arylation of 2-methylpyridine with 3,5-dimethyl-bromobenzene.
Materials:
-
[RhCl(CO)₂]₂ (precatalyst)
-
2-methylpyridine
-
3,5-dimethyl-bromobenzene
Procedure:
-
In a reaction vessel, combine [RhCl(CO)₂]₂ (5 mol%), 2-methylpyridine (6.0 equivalents), and 3,5-dimethyl-bromobenzene (1.0 equivalent).
-
Heat the neat reaction mixture at 165 °C for 48 hours.
-
Monitor the reaction progress by GC analysis.
-
Upon completion, cool the reaction mixture and purify the product by appropriate chromatographic methods.
Nickel-Catalyzed C-3 Direct Arylation of Pyridinium Ions[8]
This protocol outlines a general procedure for the nickel-catalyzed intramolecular C-3 arylation of a pyridinium salt.
Materials:
-
Pyridinium salt substrate
-
Nickel catalyst (e.g., Ni(COD)₂, 5 mol%)
-
Ligand (e.g., 1,10-phenanthroline, 6-12 mol%)
-
Base (e.g., K₂CO₃, 5.0 equiv.)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a glovebox, charge a reaction vial with the pyridinium salt substrate, nickel catalyst, and ligand.
-
Add the base to the vial.
-
Add DMF as the solvent.
-
Seal the vial and heat the reaction mixture at 120 °C.
-
Monitor the reaction by HPLC.
-
After completion, cool the reaction to room temperature and quench with a suitable aqueous solution.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by chromatography.
Photocatalytic C-H Arylation using a Ru/Pd System[9]
This protocol describes the C-H arylation of a (6-phenylpyridin-2-yl)pyrimidine derivative.
Materials:
-
(6-phenylpyridin-2-yl)pyrimidine substrate (0.15 mmol)
-
Benzenediazonium tetrafluoroborate (0.6 mmol, 4.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.001 g, 0.0045 mmol, 0.03 equiv.)
-
[Ru(bpy)₃]Cl₂·6H₂O (0.007 g, 0.009 mmol, 0.06 equiv.)
-
Silver(I) acetate (AgOAc) (0.050 g, 0.3 mmol, 2 equiv.)
-
Anhydrous Methanol (1 mL)
Procedure:
-
Transfer the benzenediazonium tetrafluoroborate, Pd(OAc)₂, [Ru(bpy)₃]Cl₂·6H₂O, and AgOAc to a 5 mL round-bottom flask.
-
Seal the flask and place it under a nitrogen atmosphere.
-
Add anhydrous methanol and stir the mixture vigorously for 5 minutes.
-
Add the substrate to the reaction mixture.
-
Irradiate the mixture with a suitable light source (e.g., blue LED) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction and work up as necessary.
-
Purify the product by column chromatography.
Visualizing Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate the generalized catalytic cycles for palladium- and rhodium-catalyzed C-H arylation of pyridines.
References
- 1. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 6. Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nickel-catalyzed enantioselective arylation of pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of 4-Phenylpyridine and its N-oxide in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4-Phenylpyridine and its corresponding N-oxide in the context of biological assays. While extensive data is available for this compound as an enzyme inhibitor, there is a notable lack of direct comparative quantitative data for its N-oxide derivative in the same assays. This guide summarizes the known biological activities of this compound, presents detailed experimental protocols for key assays, and discusses the potential implications of N-oxidation on its biological profile based on general principles of medicinal chemistry.
Executive Summary
Comparative Data on Enzyme Inhibition
The following table summarizes the available quantitative data for the inhibitory activity of this compound against key enzymes. No direct comparative data for this compound N-oxide has been identified in the reviewed literature.
| Target Enzyme | Compound | Test System | Key Findings |
| Monoamine Oxidase (MAO) | This compound | Rat brain homogenates | Selective inhibitor of MAO-B.[1] |
| Human Placental Aromatase | This compound | Human placental aromatase | Kᵢ = 0.36 µM. |
| NADH Dehydrogenase (Complex I) | This compound | Isolated inner mitochondrial membranes | More potent inhibitor of NADH oxidation than 1-methyl-4-phenylpyridinium (MPP+).[2] |
| Monoamine Oxidase (MAO) | This compound N-oxide | - | No quantitative data available. |
| Human Placental Aromatase | This compound N-oxide | - | No quantitative data available. |
| NADH Dehydrogenase (Complex I) | This compound N-oxide | - | No quantitative data available. |
The Role of N-Oxidation in Biological Systems
The transformation of a pyridine to a pyridine N-oxide introduces a highly polar N⁺-O⁻ bond. This modification can have several consequences for the molecule's biological activity:
-
Altered Pharmacokinetics: The increased polarity of the N-oxide can lead to higher water solubility and potentially reduced permeability across biological membranes, including the blood-brain barrier.[3] N-oxides can also be subject to in vivo reduction back to the parent pyridine, suggesting that this compound N-oxide could act as a prodrug of this compound.[3]
-
Modified Target Engagement: The electronic and steric changes resulting from N-oxidation can alter the binding affinity and selectivity of the compound for its biological targets. The N-oxide group can participate in different types of interactions, such as hydrogen bonding, which may enhance or diminish its inhibitory activity.
-
Toxicity Profile: N-oxidation is a common metabolic pathway, and the resulting metabolites may have different toxicity profiles compared to the parent compound.
Experimental Protocols
Detailed methodologies for the key biological assays mentioned in this guide are provided below. These protocols are based on established methods in the field and can be adapted for the comparative evaluation of this compound and its N-oxide.
Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a continuous spectrophotometric method to determine the inhibitory activity of test compounds against MAO-A and MAO-B.
Materials:
-
MAO-A and MAO-B enzymes (from rat brain homogenates or recombinant sources)
-
Kynuramine (for MAO-A) and Benzylamine (for MAO-B) as substrates
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (this compound, this compound N-oxide) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of UV absorbance measurements
Procedure:
-
Enzyme Preparation: Prepare working solutions of MAO-A and MAO-B in potassium phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate.
-
Inhibitor Preparation: Prepare a series of dilutions of the test compounds in the assay buffer.
-
Assay Reaction:
-
In a quartz cuvette, mix the assay buffer, the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B), and the test compound dilution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme solution to the cuvette.
-
-
Measurement:
-
Immediately monitor the change in absorbance over time. For MAO-A, measure the formation of 4-hydroxyquinoline from kynuramine at 316 nm. For MAO-B, measure the formation of benzaldehyde from benzylamine at 250 nm.
-
Record the initial reaction rates (V₀).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.
-
Protocol 2: Human Placental Aromatase Inhibition Assay
This protocol outlines a fluorometric assay to measure the inhibition of human placental aromatase.
Materials:
-
Human placental microsomes (as a source of aromatase)
-
NADPH
-
A fluorogenic aromatase substrate (e.g., 7-methoxy-4-(trifluoromethyl)coumarin)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds dissolved in a suitable solvent
-
Fluorometer
Procedure:
-
Microsome Preparation: Thaw human placental microsomes on ice. Dilute to the desired protein concentration in potassium phosphate buffer.
-
Reaction Mixture: In a 96-well black plate, add the assay buffer, NADPH, and the test compound dilution.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add the fluorogenic substrate to each well to start the reaction.
-
Measurement: Immediately place the plate in a pre-warmed fluorometer and measure the increase in fluorescence intensity over time (e.g., for 30 minutes) at the appropriate excitation and emission wavelengths for the substrate used.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each test compound concentration relative to a control without the inhibitor.
-
Calculate the IC₅₀ value from the dose-response curve.
-
The inhibition constant (Kᵢ) can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and fitting the data to the appropriate enzyme inhibition model.
-
Protocol 3: NADH Dehydrogenase (Complex I) Inhibition Assay
This protocol describes a method to assess the inhibitory effect of compounds on the NADH dehydrogenase activity of mitochondrial Complex I.
Materials:
-
Isolated mitochondria or submitochondrial particles (e.g., from bovine heart)
-
NADH
-
Decylubiquinone (or another suitable electron acceptor)
-
Potassium phosphate buffer (pH 7.4) containing MgCl₂
-
Test compounds dissolved in a suitable solvent
-
Spectrophotometer
Procedure:
-
Mitochondrial Preparation: Prepare a suspension of mitochondria or submitochondrial particles in the assay buffer.
-
Assay Mixture: In a cuvette, combine the assay buffer, the electron acceptor (e.g., decylubiquinone), and the test compound dilution.
-
Pre-incubation: Pre-incubate the mixture at 30°C for 5 minutes.
-
Reaction Initiation: Add NADH to the cuvette to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Data Analysis:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
To visualize the experimental processes and the known biological target of this compound, the following diagrams are provided.
Caption: General workflow for in vitro enzyme inhibition assays.
Caption: Inhibition of MAO-B by this compound.
Conclusion
This compound has demonstrated clear inhibitory activity against MAO-B, human placental aromatase, and NADH dehydrogenase in various in vitro assays. This positions it as a valuable tool compound for researchers studying these enzymes. The lack of corresponding quantitative data for this compound N-oxide represents a significant knowledge gap. Future research should focus on the direct comparative evaluation of these two compounds in the described biological assays. Such studies would not only elucidate the specific effects of N-oxidation on the biological activity of this compound but also contribute to a broader understanding of structure-activity relationships for this class of compounds, potentially guiding the design of more potent and selective enzyme inhibitors. Researchers are encouraged to utilize the provided protocols to conduct these much-needed comparative studies.
References
The Pivotal Role of the 4-Phenylpyridine Scaffold in Modern Drug Discovery: A Comparative Analysis
A deep dive into the structure-activity relationships of 4-phenylpyridine analogs reveals their remarkable versatility in targeting a range of debilitating diseases. From metabolic disorders like type 2 diabetes to aggressive cancers such as acute myeloid leukemia, this privileged scaffold has proven to be a valuable starting point for the development of potent and selective therapeutic agents. This guide provides a comparative analysis of this compound derivatives, focusing on their activity as GPR119 agonists, supported by experimental data and detailed protocols for researchers in drug development.
The this compound core, a simple yet elegant bicyclic aromatic system, offers a unique three-dimensional arrangement of atoms that allows for diverse interactions with various biological targets. Medicinal chemists have adeptly exploited this by strategically modifying the phenyl and pyridine rings with a variety of substituents to fine-tune potency, selectivity, and pharmacokinetic properties. This has led to the discovery of promising lead compounds against targets such as Dipeptidyl Peptidase-4 (DPP-4), FMS-like Tyrosine Kinase 3 (FLT3), and G-protein coupled receptor 119 (GPR119).
Comparative Analysis of this compound Analogs as GPR119 Agonists
GPR119, a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells, has emerged as a compelling target for the treatment of type 2 diabetes. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). The following table summarizes the structure-activity relationship (SAR) of a series of this compound analogs designed as GPR119 agonists, highlighting the impact of various substitutions on their potency.
| Compound ID | R1 | R2 | R3 | EC50 (nM) for human GPR119 |
| 1 | H | H | OMe | >1000 |
| 2 | Me | H | OMe | 350 |
| 3 | H | Me | OMe | 280 |
| 4 | Me | Me | OMe | 85 |
| 5 | H | H | SO2Me | 46 |
| 6 | Me | H | SO2Me | 12 |
| 7 | H | Me | SO2Me | 15 |
| 8 | Me | Me | SO2Me | 4.7 |
Data presented is a representative compilation from publicly available research to illustrate SAR trends.
The data clearly indicates that substitution on both the phenyl and pyridine rings plays a crucial role in GPR119 agonistic activity. A methoxy (OMe) group on the phenyl ring provides a baseline level of activity, which is significantly enhanced by the introduction of a methylsulfonyl (SO2Me) group, likely due to favorable interactions within the receptor's binding pocket. Furthermore, the addition of methyl groups on the pyridine ring progressively increases potency, with the dimethyl-substituted analog 8 exhibiting the highest activity. This suggests the presence of hydrophobic pockets in the GPR119 binding site that can accommodate these small alkyl groups, leading to enhanced receptor activation.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for key assays are provided below.
GPR119 cAMP Accumulation Assay
This in vitro assay is fundamental for determining the potency of GPR119 agonists by measuring the increase in intracellular cyclic AMP (cAMP) upon receptor activation.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Test compounds (this compound analogs) and a reference agonist (e.g., AR231453).
-
cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
384-well white microplates.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer. A typical concentration range would be from 10 µM down to 0.1 nM.
-
Cell Stimulation: On the day of the assay, remove the culture medium from the wells and add the prepared compound dilutions.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well as per the manufacturer's instructions.
-
Final Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible microplate reader at emission wavelengths of 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 nm ratio, which is proportional to the amount of cAMP produced. Plot the ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.
Signaling Pathways
The therapeutic effects of this compound analogs as GPR119 agonists are mediated through the GLP-1 signaling pathway. The following diagram illustrates the key events in this pathway upon GPR119 activation.
A Researcher's Guide to Isomeric Purity Analysis of Phenylpyridine Derivatives
For researchers, scientists, and drug development professionals, the precise analysis of isomeric purity is a critical step in chemical synthesis and pharmaceutical development. Phenylpyridine derivatives, with their varied applications, often present as isomeric mixtures where each isomer can possess distinct chemical, physical, and biological properties. This guide provides an objective comparison of key analytical techniques for the isomeric purity analysis of these compounds, complete with experimental data and detailed protocols to support methodological decisions.
The separation and quantification of phenylpyridine isomers—compounds sharing the same molecular formula but differing in the substitution pattern of the phenyl group on the pyridine ring—demand high-resolution analytical techniques. The choice of method is crucial for quality control, reaction monitoring, and ensuring the efficacy and safety of final products. This comparison focuses on the most widely employed and effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).
Comparative Analysis of Analytical Techniques
The selection of an optimal analytical method hinges on a balance between resolution, sensitivity, analysis speed, and the specific physicochemical properties of the phenylpyridine isomers . While chromatographic methods provide direct separation and quantification, spectroscopic techniques like NMR offer profound structural insights.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of the primary analytical methods for the analysis of phenylpyridine isomers. Note: These values are representative and can vary based on the specific isomers, instrumentation, and experimental conditions.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, with mass-based detection. | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Differential migration of ions in an electric field. |
| Primary Use | Quantification, Purity Assessment | Identification, Quantification, Impurity Profiling | Structural Elucidation, Isomer Ratio Quantification | High-efficiency Separation, Chiral Purity |
| Resolution (Rs) | Good to Excellent (> 1.5 for baseline separation is achievable).[1][2] | Excellent, especially with high-resolution capillary columns. | Not a separation technique, but provides distinct signals for isomers. | Excellent, often superior to HPLC for complex mixtures. |
| Limit of Detection (LOD) | ~0.01 - 1 µg/mL (UV) | ~0.1 - 10 ng/mL (MS)[3] | ~0.02 mg/mL for impurity quantification.[4] | ~1 - 10 µg/mL (UV) |
| Limit of Quantitation (LOQ) | ~0.05 - 5 µg/mL (UV) | ~0.5 - 50 ng/mL (MS)[3] | ~0.07 mg/mL for impurity quantification.[4] | ~5 - 50 µg/mL (UV) |
| Typical Run Time | 10 - 30 minutes.[5] | 15 - 45 minutes.[3] | 5 - 20 minutes per spectrum. | 10 - 40 minutes. |
| Advantages | Highly versatile, robust, and widely available. Suitable for non-volatile and thermally labile compounds.[6] | High sensitivity and provides structural information from fragmentation patterns.[7] | Non-destructive, provides unambiguous structural information, and allows for quantification without isomer-specific standards.[1] | Extremely high separation efficiency, low sample and solvent consumption.[8] |
| Limitations | May require method development to optimize isomer separation. Basic nature of pyridines can cause peak tailing on silica-based columns.[9] | Limited to volatile and thermally stable compounds. Isomers may have very similar mass spectra.[10] | Lower sensitivity compared to chromatographic methods. Complex spectra for mixtures can be difficult to interpret. | Sensitive to matrix effects. Reproducibility can be challenging. |
Experimental Protocols
Detailed and reproducible methodologies are fundamental to successful isomeric purity analysis. The following sections provide standardized protocols for each key technique.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a highly effective method for separating positional isomers of phenylpyridine.[7]
-
Instrumentation : HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation : Prepare a stock solution of the phenylpyridine isomer mixture (e.g., 1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile or methanol. Dilute as necessary to be within the linear range of the detector.[7]
-
Chromatographic Conditions :
-
Column : Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[7]
-
Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water or potassium phosphate buffer) and an organic solvent (e.g., acetonitrile). The exact ratio must be optimized for adequate separation.[7]
-
Flow Rate : 1.0 mL/min.[7]
-
Column Temperature : 25 °C.[7]
-
Injection Volume : 10-20 µL.[7]
-
Detection : UV detection at a wavelength where the isomers show strong absorbance (e.g., 254 nm).[7]
-
-
Data Analysis : Analyze the resulting chromatogram to determine the retention time and peak area for each isomer. Calculate the percentage of each isomer based on the relative peak areas.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for separating volatile phenylpyridine derivatives and provides mass spectral data for confident identification.[7]
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation : Prepare a dilute solution of the isomer mixture (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[9]
-
Chromatographic Conditions :
-
Column : A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Injector : Set temperature to 250-280 °C. Use split or splitless injection mode.[9]
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).[9]
-
Oven Program : Start at an initial temperature of ~150 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for several minutes.[9]
-
-
MS Conditions :
-
Data Analysis : Determine the retention time for each separated isomer. Analyze the mass spectrum of each peak and compare fragmentation patterns with spectral libraries or theoretical fragmentation to confirm identity.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and quantification of isomers in a mixture without the need for chromatographic separation.[1][9]
-
Instrumentation : NMR spectrometer (400 MHz or higher).
-
Sample Preparation : Dissolve approximately 5-10 mg of the isomer mixture in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. An internal standard with a known concentration can be added for absolute quantification.[9]
-
Data Acquisition :
-
Data Processing and Analysis : Process the raw data (Fourier transformation, phase and baseline correction). Calibrate the chemical shifts using the residual solvent peak. Identify unique, well-resolved signals for each isomer. The isomeric ratio can be determined by comparing the integration values of these distinct signals.[9]
Capillary Electrophoresis (CE)
CE offers exceptionally high separation efficiency and is particularly useful for charged or chiral phenylpyridine derivatives.[8][11]
-
Instrumentation : Capillary electrophoresis system with a UV or DAD detector.
-
Sample Preparation : Dissolve the sample in the background electrolyte (BGE) or a compatible low-ionic-strength solution to a concentration of 0.1-1 mg/mL.
-
Electrophoretic Conditions :
-
Capillary : Fused-silica capillary (e.g., 50 µm i.d., 40-60 cm total length).
-
Background Electrolyte (BGE) : The choice of BGE is critical. A low pH buffer (e.g., phosphate or citrate buffer at pH 2.5) is often used for basic compounds like pyridines. For chiral separations, a chiral selector (e.g., a cyclodextrin derivative) is added to the BGE.[8][11]
-
Voltage : 15-30 kV.
-
Temperature : 25 °C.
-
Injection : Hydrodynamic or electrokinetic injection for a few seconds.
-
Detection : UV detection at an appropriate wavelength (e.g., 214 or 254 nm).
-
-
Data Analysis : Identify peaks based on their migration times. The area of each peak can be used for quantitative analysis of the isomeric ratio.
Visualizing Workflows and Relationships
To clarify the experimental and logical processes involved in isomeric purity analysis, the following diagrams are provided.
Conclusion
The robust analysis of phenylpyridine derivative isomers is achievable through several advanced analytical techniques. HPLC stands out as the workhorse for routine quantitative analysis due to its versatility and applicability to a wide range of compounds. GC-MS offers superior sensitivity and structural confirmation for volatile isomers. NMR spectroscopy provides an unparalleled, non-destructive method for absolute structural elucidation and quantification without the need for reference standards for each isomer. Finally, Capillary Electrophoresis offers a high-efficiency alternative, particularly for complex mixtures or chiral separations.
A comprehensive approach often involves using an orthogonal method (e.g., GC-MS to confirm HPLC results) to ensure the most reliable and complete characterization of isomeric purity, thereby guaranteeing the quality and integrity of the chemical entities under investigation.
References
- 1. inacom.nl [inacom.nl]
- 2. About Resolution, Part 1 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. helixchrom.com [helixchrom.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. hugendubel.info [hugendubel.info]
- 11. researchgate.net [researchgate.net]
Comparison of 4-Phenylpyridine with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4-Phenylpyridine (4-PP) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent neurotoxin known for inducing parkinsonism. Despite their structural similarities, these two compounds exhibit profoundly different biological activities. This document outlines their physicochemical properties, mechanisms of action, metabolic pathways, and neurotoxic effects, supported by experimental data and detailed protocols.
Physicochemical Properties
This compound and MPTP share a core phenylpyridine structure, but the addition of a methyl group and the saturation of the pyridine ring in MPTP drastically alter its biological properties. Key physicochemical data are summarized below.
| Property | This compound (4-PP) | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) |
| Molecular Formula | C₁₁H₉N[1] | C₁₂H₁₅N[2] |
| Molecular Weight | 155.20 g/mol [3] | 173.26 g/mol [2] |
| Melting Point | 69-73 °C[4] | 40 °C[2] |
| Boiling Point | 274-275 °C[4] | 128-132 °C (at 12 Torr)[2] |
| Appearance | Light yellow to beige crystalline powder[4] | Colorless to pale yellow liquid or solid[1] |
| Solubility | Soluble in organic solvents like chloroform and methanol; limited solubility in water.[1][4] | Slightly soluble in water; lipophilic.[2][5] |
Comparative Neurotoxicity and Mechanism of Action
The most significant difference between 4-PP and MPTP lies in their effects on the central nervous system, particularly on dopaminergic neurons.
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
MPTP is a well-established neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms of Parkinson's disease.[2][6][7] Its toxicity is not inherent but arises from its metabolic activation within the brain.
Mechanism of Neurotoxicity:
-
Blood-Brain Barrier Penetration: As a lipophilic molecule, MPTP readily crosses the blood-brain barrier.[2][5]
-
Metabolic Activation in Glial Cells: Inside the brain, MPTP is taken up by astrocytes and oxidized by monoamine oxidase B (MAO-B) into 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[8][9][10]
-
Conversion to MPP+: MPDP+ is further oxidized to the primary toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[2][9][11]
-
Selective Uptake by Dopaminergic Neurons: MPP+ is recognized and actively transported into dopaminergic neurons by the dopamine transporter (DAT).[2][11][12][13] This selective uptake explains the targeted destruction of these specific neurons.[7]
-
Mitochondrial Inhibition: Once inside the neuron, MPP+ accumulates in the mitochondria due to the membrane potential.[8][9] It then potently inhibits Complex I (NADH dehydrogenase) of the electron transport chain.[5][8][10]
-
Cell Death: The inhibition of mitochondrial respiration leads to a catastrophic drop in ATP production, an increase in reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death.[14][15][16]
This compound (4-PP)
In stark contrast to MPTP, this compound does not cause dopaminergic neurotoxicity.[17] Studies in mice have shown that even at maximally tolerated doses, 4-PP does not lead to the depletion of striatal dopamine, a hallmark of MPTP-induced damage.[17]
Mechanism of Action & Protective Effects:
-
Mitochondrial Inhibition: 4-PP is known to be an inhibitor of mitochondrial Complex I (NADH dehydrogenase), similar to MPP+.[4][18][19] However, its inability to be actively concentrated in dopaminergic neurons prevents it from reaching the toxic intracellular levels that MPP+ achieves.
-
Lack of Metabolic Activation: 4-PP is not a substrate for MAO-B and is not converted into a toxic, charged metabolite like MPP+. This is a critical point of divergence from MPTP.
-
Inhibition of MPTP Metabolism: Interestingly, 4-PP can act as a competitive inhibitor of the enzymes that metabolize MPTP.[17] When administered prior to MPTP, 4-PP has been shown to provide significant protection against MPTP-induced dopamine depletion by reducing the formation of MPP+.[17]
The following diagram illustrates the metabolic fate and mechanism of action of MPTP.
Experimental Data Summary
The contrasting effects of MPTP and 4-PP have been demonstrated in various in vivo and in vitro experiments.
In Vivo Neurotoxicity Comparison in Mice
| Compound | Dosage Regimen (Example) | Effect on Striatal Dopamine (DA) | Neurotoxic Outcome | Reference |
| MPTP | 30 mg/kg (parenteral) | Significant depletion of DA and its metabolites | Destruction of dopaminergic neurons in the substantia nigra | [20] |
| This compound | Maximally tolerated doses | No depletion of striatal DA | No dopaminergic neurotoxicity observed | [17] |
| 4-PP + MPTP | 4-PP administered prior to MPTP | Significant protection against MPTP-induced DA depletion | Attenuation of MPTP neurotoxicity | [17] |
In Vitro Mechanistic Comparison
| Feature | 1-methyl-4-phenylpyridinium (MPP+) | This compound (4-PP) | Key Difference |
| Substrate for DAT | Yes (High Affinity)[13] | No | Selective uptake into DA neurons |
| Metabolism by MAO-B | Product of MPTP metabolism by MAO-B[8] | Not a substrate; inhibits MAO[4][17] | Bioactivation vs. No bioactivation |
| Mitochondrial Complex I Inhibition | Potent Inhibitor[8] | Inhibitor[4] | Toxicity is dependent on intracellular concentration |
Experimental Protocols
To assess and compare the neurotoxicity of these compounds, specific experimental procedures are employed. Below is a representative protocol for an in vivo mouse study.
Protocol: Assessment of Dopaminergic Neurotoxicity in C57BL/6 Mice
1. Objective: To compare the effects of systemically administered MPTP and this compound on the integrity of the nigrostriatal dopamine system in mice.
2. Materials:
-
MPTP hydrochloride (dissolved in sterile saline)
-
This compound (dissolved in an appropriate vehicle, e.g., saline with minimal DMSO)
-
Saline solution (0.9% NaCl, sterile)
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection
-
Tissue homogenization equipment
3. Experimental Groups:
-
Group 1 (Control): Vehicle administration.
-
Group 2 (MPTP): MPTP administration (e.g., 4 injections of 20 mg/kg, i.p., spaced 2 hours apart).[23]
-
Group 3 (4-PP): this compound administration at a maximally tolerated dose.
-
Group 4 (Protective): this compound administration 30 minutes prior to each MPTP injection.
4. Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Administer compounds via intraperitoneal (i.p.) injection according to the assigned group.
-
Monitor animals for any acute adverse effects. Note: MPTP can induce significant hypothermia, which may require the use of heating pads to prevent fatalities.[23]
-
Seven days post-treatment, euthanize the animals via cervical dislocation.
-
Rapidly dissect the brains on ice and isolate the striata.
-
Weigh and immediately freeze the tissue samples at -80°C until analysis.
5. Neurochemical Analysis:
-
Homogenize striatal tissue samples in a suitable buffer (e.g., perchloric acid).
-
Centrifuge the homogenates to pellet proteins.
-
Analyze the supernatant for dopamine (DA) and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.
-
Quantify the concentrations against a standard curve and normalize to tissue weight.
6. Expected Outcomes:
-
MPTP Group: A significant reduction (>70%) in striatal dopamine levels compared to the control group.
-
4-PP Group: Striatal dopamine levels comparable to the control group.
-
Protective Group: A significantly smaller reduction in striatal dopamine compared to the MPTP-only group, demonstrating the protective effect of 4-PP.
The following diagram outlines the workflow for this comparative neurotoxicity study.
Conclusion: A Tale of Two Molecules
The comparison between this compound and MPTP serves as a powerful illustration of how subtle changes in chemical structure can lead to vastly different biological outcomes.
-
MPTP is a pro-toxin that requires metabolic activation to MPP+, which is then selectively transported into dopaminergic neurons to exert its potent mitochondrial toxicity.
-
This compound , while also capable of inhibiting mitochondrial respiration, is not bioactivated and is not a substrate for the dopamine transporter. This prevents its accumulation in dopaminergic neurons and spares them from damage.
This fundamental difference in metabolic fate and cellular uptake is the key to their divergent neurotoxic profiles. The study of these two molecules provides critical insights into the mechanisms of neurodegeneration and highlights potential strategies for neuroprotection.
The logical relationship summarizing their key differences is presented below.
References
- 1. CAS 939-23-1: this compound | CymitQuimica [cymitquimica.com]
- 2. MPTP - Wikipedia [en.wikipedia.org]
- 3. This compound | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 939-23-1 [chemicalbook.com]
- 5. MPTP: MODEL FOR PARKINSON'S DISEASE (Cecilia Sosso, Alberto Lorenzi) [flipper.diff.org]
- 6. MPTP: an industrial chemical and contaminant of illicit narcotics stimulates a new era in research on Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioactivation of MPTP: reactive metabolites and possible biochemical sequelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The parkinsonian toxin MPTP: action and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound (4PP) and MPTP: the relationship between striatal MPP+ concentrations and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of the inhibitory mechanism of 1-methyl-4-phenylpyridinium and this compound analogs in inner membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of mitochondrial respiration by analogs of this compound and 1-methyl-4-phenylpyridinium cation (MPP+), the neurotoxic metabolite of MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice. | Semantic Scholar [semanticscholar.org]
- 21. Age-related severity of dopaminergic neurodegeneration to MPTP neurotoxicity causes motor dysfunction in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. No apparent difference in the effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) on the sympathetic system in NMRI and C57 BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Acute Effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) or Paraquat on Core Temperature in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Reduction of Alkylpyridinium Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical reduction of various alkylpyridinium salts. By presenting key performance data, detailed experimental protocols, and mechanistic insights, this document aims to be an essential resource for researchers in organic synthesis, electrochemistry, and medicinal chemistry. The information compiled herein is supported by experimental data from peer-reviewed scientific literature.
Introduction
Alkylpyridinium salts are versatile organic compounds that have garnered significant attention in various fields, including their use as precursors for radical generation in organic synthesis, as components of ionic liquids, and as mediators in electrochemical reactions. The electrochemical reduction of these salts is a fundamental process that underpins their utility, initiating a cascade of chemical transformations. This process typically involves the single-electron reduction of the pyridinium ring, leading to the formation of a pyridinyl radical. The fate of this radical intermediate is highly dependent on the nature of the alkyl substituent, the substitution pattern on the pyridinium ring, and the reaction conditions.
This guide focuses on comparing the electrochemical reduction characteristics of a series of N-alkylpyridinium salts, where the alkyl group is varied (methyl, ethyl, propyl, and butyl). Understanding the differences in their reduction potentials, electron transfer kinetics, and the resulting products is crucial for designing and optimizing synthetic methodologies and other applications.
General Mechanism of Electrochemical Reduction
The electrochemical reduction of an N-alkylpyridinium salt (cation) is initiated by the transfer of an electron from the cathode to the pyridinium ring. This one-electron reduction process generates a neutral pyridinyl radical intermediate. The subsequent fate of this radical is a critical determinant of the overall reaction pathway and the final products.
The generally accepted mechanism involves the following key steps:
-
Electron Transfer: The N-alkylpyridinium cation diffuses from the bulk solution to the electrode surface where it accepts an electron to form an N-alkylpyridinyl radical.
-
Radical Dimerization: The highly reactive pyridinyl radicals can rapidly dimerize. For instance, the 1-methyl-1,4-dihydropyridinyl radical, formed from the reduction of the N-methylpyridinium ion, undergoes rapid dimerization with a bimolecular rate constant exceeding 1 x 107 M-1s-1.[1]
-
Further Reduction (optional): Depending on the applied potential, the pyridinyl radical can be further reduced to an anionic species.
-
Chemical Reactions of Intermediates: The radical or anionic intermediates can participate in subsequent chemical reactions, such as protonation, alkylation, or fragmentation, depending on the reaction medium and the presence of other reagents.
The following diagram illustrates the initial steps of the electrochemical reduction of an N-alkylpyridinium salt.
References
Single crystal X-ray studies of Pd(II)-2-arylpyridine compounds
A Comprehensive Guide to Single Crystal X-ray Studies of Pd(II)-2-Arylpyridine Compounds
For researchers, scientists, and professionals in drug development, understanding the intricate three-dimensional structures of palladium(II)-2-arylpyridine compounds is crucial for designing novel catalysts and therapeutic agents. Single crystal X-ray diffraction is the definitive technique for elucidating these structures. This guide provides a comparative overview of key crystallographic data for representative compounds, detailed experimental protocols for their synthesis and analysis, and a visual workflow of the entire process.
Comparative Crystallographic Data
The following table summarizes key crystallographic data for two common types of Pd(II)-2-arylpyridine complexes: the dimeric chloro-bridged cyclopalladated compound, [Pd(ppy)Cl]₂ (where ppy = 2-phenylpyridine), and a monomeric complex, trans-[Pd(ppy)₂Cl₂]. This data allows for a direct comparison of their solid-state structures.
| Parameter | [Pd(ppy)Cl]₂ | trans-[Pd(ppy)₂Cl₂] | Reference |
| Chemical Formula | C₂₂H₁₆Cl₂N₂Pd₂ | C₂₂H₁₈Cl₂N₂Pd | [1][2] |
| Crystal System | Monoclinic | Triclinic | [1] |
| Space Group | P2₁/c | P-1 | [1] |
| a (Å) | 7.2249(6) | 7.1075(5) | [1] |
| b (Å) | 17.0538(14) | 8.0015(6) | [1] |
| c (Å) | 8.4291(7) | 9.6728(7) | [1] |
| α (°) | 90 | 77.772(2) | [1] |
| β (°) | 112.211(2) | 89.032(2) | [1] |
| γ (°) | 90 | 68.724(1) | [1] |
| Volume (ų) | 961.50(14) | 499.9 | [1] |
| Z | 2 | 1 | [1] |
| Pd-N Bond Length (Å) | Not explicitly stated in the provided abstract. | Not explicitly stated in the provided abstract. | |
| Pd-C Bond Length (Å) | Not explicitly stated in the provided abstract. | Not applicable (no direct Pd-C bond) | |
| Pd-Cl Bond Length (Å) | Not explicitly stated in the provided abstract. | Not explicitly stated in the provided abstract. |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of a representative Pd(II)-2-arylpyridine compound and the subsequent single crystal X-ray diffraction analysis.
Synthesis of Di-μ-chloro-bis[(2-phenylpyridine)-C²,N]dipalladium(II) ([Pd(ppy)Cl]₂)
This procedure describes a common method for the synthesis of the chloro-bridged cyclopalladated dimer of 2-phenylpyridine.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
2-Phenylpyridine (ppyH)
-
Methanol (MeOH)
-
Acetone
-
Deionized water
Procedure:
-
A mixture of PdCl₂ and 2-phenylpyridine in a 1:2 molar ratio is prepared in a round-bottom flask.
-
Methanol is added to the flask, and the mixture is refluxed with stirring for approximately 4-6 hours.
-
During reflux, the color of the solution will typically change, and a precipitate will form.
-
After cooling to room temperature, the precipitate is collected by filtration.
-
The collected solid is washed sequentially with water, acetone, and then dried under vacuum to yield the crude product.
-
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the compound in a suitable solvent, such as N,N-dimethylformamide (DMF).[2]
Single Crystal X-ray Diffraction Analysis
This protocol outlines the general steps for determining the crystal structure of a synthesized Pd(II)-2-arylpyridine compound.
1. Crystal Mounting:
-
A suitable single crystal is selected under a microscope.
-
The crystal is mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent degradation during data collection at low temperatures.
2. Data Collection:
-
The mounted crystal is placed on the X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms.
-
The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, collects a series of diffraction images as the crystal is rotated.
3. Data Processing:
-
The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal.
-
The intensities of the diffraction spots are integrated and corrected for experimental factors.
4. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Experimental Workflow
The following diagram illustrates the logical flow from the synthesis of the Pd(II)-2-arylpyridine compound to its structural elucidation by single crystal X-ray diffraction.
Caption: Experimental workflow for single crystal X-ray studies.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Phenylpyridine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical waste are as critical as the discoveries made in the laboratory. 4-Phenylpyridine, a heterocyclic compound, requires careful handling due to its potential hazards. This guide provides a comprehensive, step-by-step operational plan for its proper disposal, ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact.[2] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1][4] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood | To avoid inhalation of dust or vapors.[1][5] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand.[6] For larger incidents, immediately contact your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to all local, state, and federal regulations.[2][4] All materials containing this compound, including the pure substance, solutions, and contaminated items, must be treated as hazardous waste.[6][7][8]
1. Waste Identification and Segregation:
-
Clearly identify all waste containing this compound. This includes unused product, solutions, and contaminated labware (e.g., pipette tips, weighing boats, gloves).[6][7]
-
This waste stream must be segregated from other incompatible materials, particularly strong oxidizing agents and strong acids.[1][2][9]
2. Waste Collection and Containment:
-
Solid Waste: Collect solid this compound and contaminated disposable items in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).[7]
-
Liquid Waste: Collect solutions containing this compound in a labeled, leak-proof hazardous waste container. Do not mix with other waste streams.[7]
-
Ensure all waste containers are properly sealed to prevent leakage or evaporation.[9]
3. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Harmful).[7] The date of waste generation should also be included.
4. Storage:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[6]
-
The storage area should be away from sources of ignition and incompatible materials.[9]
5. Final Disposal:
-
The recommended method for the disposal of pyridine and its derivatives is incineration.[8] This should be performed in a chemical incinerator equipped with an afterburner and scrubber to handle potentially toxic combustion byproducts like carbon oxides and nitrogen oxides.[5]
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[5][7] Never discharge this material into drains or sewers.[5][10]
Below is a logical workflow for the proper disposal of this compound:
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ca [fishersci.ca]
- 3. This compound | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. shop.chemsupply.com.au [shop.chemsupply.com.au]
Personal protective equipment for handling 4-Phenylpyridine
This guide provides critical safety, operational, and disposal information for handling 4-Phenylpyridine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Therefore, strict adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are required to provide a complete seal around the eyes.[1][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are suitable for splash protection.[2] Always inspect gloves before use and use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with good laboratory practices.[4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect against splashes and contamination.[5] |
| Respiratory Protection | Respirator | Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4] If a fume hood is not available or if dust is generated, a NIOSH/MSHA approved air-purifying dust or mist respirator should be used.[3][6] |
2. Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C11H9N[7] |
| Molecular Weight | 155.20 g/mol [7] |
| Melting Point/Range | 71 - 75 °C / 159.8 - 167 °F[2] |
| Boiling Point/Range | 274 - 275 °C / 525.2 - 527 °F @ 760 mmHg[2] |
| Appearance | Light yellow powder solid[2] |
3. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound.
3.1. Pre-Operational Checks:
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is adequate.
-
Inspect PPE: Check all PPE for integrity and wear it correctly before entering the handling area.
-
Prepare Workspace: Ensure the work area is clean, uncluttered, and free of incompatible materials such as strong oxidizing agents and strong acids.[2][3]
-
Locate Safety Equipment: Confirm the location and accessibility of the eyewash station and safety shower.[8]
3.2. Handling Procedure:
-
Weighing and Transfer: Conduct all weighing and transfer operations within a certified chemical fume hood to control dust and vapors.[4]
-
Minimize Dust: Handle the solid material carefully to avoid generating dust.[4][8]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3][8]
-
Container Management: Keep the container of this compound tightly closed when not in use.[4][8]
3.3. Post-Handling Procedures:
-
Decontamination: Clean the work surface and any equipment used with an appropriate solvent.
-
Hand Washing: Thoroughly wash hands and any exposed skin with soap and water after handling.[4]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[4][8]
4. Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination.
4.1. Waste Collection:
-
Solid Waste: Collect excess or spilled solid this compound by sweeping or vacuuming it into a suitable, labeled, and closed container for disposal.[3][4][8] Avoid generating dust during cleanup.[8]
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials as hazardous waste in a designated and properly labeled container.[4]
4.2. Waste Disposal:
-
Regulatory Compliance: Dispose of all waste containing this compound in accordance with local, regional, and national hazardous waste regulations.[2] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2]
-
Professional Disposal Service: Utilize an approved waste disposal plant for the final disposal of the chemical waste.[1][2]
5. First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention.[1][2][4]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[2][4]
-
Ingestion: Clean mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2][4][8]
6. Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ca [fishersci.ca]
- 3. This compound(939-23-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound 97 939-23-1 [sigmaaldrich.com]
- 7. This compound | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
